1-Methylindazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGQXMRKOKBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158670 | |
| Record name | 1-Methylindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-48-1 | |
| Record name | 1-Methylindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13436-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylindazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: 1-Methylindazole, a heterocyclic aromatic organic compound, holds a significant position in the landscape of pharmaceutical and chemical research. This guide provides an in-depth exploration of its core properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug development. As a pivotal structural motif, understanding the nuances of this compound is essential for researchers and scientists aiming to leverage its potential in creating novel chemical entities.
Compound Identification and Core Properties
This compound is identified by the CAS number 13436-48-1 .[1][2][3] It belongs to the indazole family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The methylation at the N1 position significantly influences its chemical behavior and physical properties compared to its parent compound, indazole.
Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. These properties are fundamental for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 13436-48-1 | [1][3] |
| Molecular Formula | C₈H₈N₂ | [1][3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Appearance | Not explicitly found, but related compounds are white to off-white crystalline powders. | [4] |
| Melting Point | 60.5°C | [1] |
| Boiling Point | 231 °C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
| Flash Point | 93.5 °C | [1] |
| Solubility | Soluble in methanol.[4] Water solubility information for the parent compound is limited. | |
| Vapor Pressure | 0.0968 mmHg at 25°C | [1] |
| Refractive Index | 1.609 | [1] |
Spectral Data
The structural elucidation of this compound and its derivatives is routinely confirmed through various spectroscopic techniques. Key spectral data includes:
-
¹H NMR: Proton NMR provides characteristic signals for the methyl group and the aromatic protons on the bicyclic ring system.[5]
-
¹³C NMR: Carbon NMR is utilized to identify the number and chemical environment of the carbon atoms within the molecule.[3]
-
IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups and the overall fingerprint of the molecule.[6]
-
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound.
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a subject of considerable interest, particularly for its application in the pharmaceutical industry.
General Synthesis Workflow
The methylation of the indazole ring system is a common strategy. While specific protocols for the direct synthesis of this compound are less detailed in the provided results, the synthesis of the closely related and highly important This compound-3-carboxylic acid offers significant insight. A general workflow for the N-methylation of an indazole derivative is depicted below.
Caption: General workflow for the N1-methylation of an indazole derivative.
Detailed Experimental Protocol: Synthesis of this compound-3-carboxylic acid
The following protocol is a representative method for the synthesis of this compound-3-carboxylic acid, a key intermediate for the drug Granisetron.[7][8][9] This process highlights the regioselective methylation at the N1 position.
Materials:
-
Indazole-3-carboxylic acid
-
Calcium methoxide
-
Methanol (industrial grade)
-
Dimethyl sulfate
-
Hydrochloric acid (5%)
-
Water
Procedure:
-
To a reaction vessel containing 150 ml of industrial methanol, add 13.0 g (0.124 mole) of calcium methoxide.
-
Heat the mixture to reflux for 2 hours under a nitrogen atmosphere.
-
Add 10 g (0.062 mole) of indazole-3-carboxylic acid to the mixture and continue to heat under reflux for an additional 2 hours.
-
Cool the reaction mixture and then slowly add the methylating agent, such as dimethyl sulfate.
-
After the addition is complete, allow the mixture to stir vigorously for 6 hours.
-
Remove the methanol from the filtrate under reduced pressure.
-
Adjust the pH of the remaining mixture to approximately 1 by adding hydrochloric acid.
-
Continue vigorous stirring for 2 hours to precipitate the solid product.
-
Collect the solid product by filtration and wash it with 5% hydrochloric acid (3 x 30 ml).
-
Dry the product overnight in an oven at 50°C to obtain this compound-3-carboxylic acid.
Causality Behind Experimental Choices:
-
The use of a base like calcium methoxide is crucial for deprotonating the indazole ring, making it more nucleophilic for the subsequent methylation reaction.
-
Conducting the reaction under an inert nitrogen atmosphere prevents unwanted side reactions with atmospheric components.
-
The acidic work-up is necessary to neutralize any remaining base and to protonate the carboxylic acid group, facilitating its precipitation.
Chemical Reactivity
This compound undergoes various chemical reactions, with the C3 position being particularly reactive. One notable reaction is the direct C-H arylation, which is a powerful method for creating carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of this compound with various (hetero)aryl bromides, expanding the chemical diversity of accessible indazole derivatives.[10]
Applications in Drug Development
The primary and most significant application of this compound and its derivatives is as a key intermediate in the synthesis of pharmaceuticals.
Role in the Synthesis of Granisetron
This compound-3-carboxylic acid is a vital precursor in the manufacturing of Granisetron.[4][7][8] Granisetron is a potent serotonin 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. The structural integrity and purity of the this compound core are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
Caption: Role of this compound-3-carboxylic acid in Granisetron synthesis and its mechanism of action.
Broader Research Applications
The indazole scaffold, including the 1-methylated form, is a privileged structure in medicinal chemistry. It is explored for a variety of therapeutic targets due to its ability to participate in hydrogen bonding and other molecular interactions. Research into indazole derivatives extends to areas such as oncology, anti-inflammatory agents, and neuroprotective therapies.[11]
Safety and Handling
Proper handling and storage of this compound and its derivatives are essential to ensure laboratory safety.
Hazard Identification
Based on available safety data sheets for related compounds, this compound derivatives are generally considered hazardous. The GHS classifications often include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][14]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14] A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[14]
-
Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.[12]
-
Spills: In case of a spill, avoid generating dust.[15] Clean up spills immediately using appropriate absorbent material and dispose of waste in a labeled container.[15]
Storage
Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed to prevent moisture absorption and contamination.[4]
Conclusion
This compound is a compound of significant scientific and commercial interest, primarily due to its indispensable role as a building block in the synthesis of the antiemetic drug Granisetron. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable tool for medicinal chemists. Further research into the reactivity and biological activity of novel this compound derivatives holds the promise of discovering new therapeutic agents for a range of diseases. This guide has provided a comprehensive overview for researchers, scientists, and drug development professionals to support their work with this important heterocyclic compound.
References
- Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing. (n.d.). Vertex AI Search.
- This compound. (n.d.). LookChem.
- This compound-3-carboxylic acid 97 50890-83-0. (n.d.). Sigma-Aldrich.
- This compound(13436-48-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- What is the synthesis route of this compound-3-carboxylic acid? (n.d.). Guidechem.
- This compound | 13436-48-1. (n.d.). ChemicalBook.
- 1-Methyl-1H-indazole | C8H8N2 | CID 139456. (n.d.). PubChem.
- 1-Methyl-1h-indazole-7-carboxylic acid. (2022). CymitQuimica.
- Scheme 1. C-3 arylation on this compound 1 under classical reaction... (n.d.). ResearchGate.
- 1-Methyl-1H-indazole-3-carboxylic acid-SDS. (2025). MedChemExpress.
- EP1484321A1 - Process for preparing this compound-3-carboxylic acid. (n.d.). Google Patents.
- SAFETY DATA SHEET. (2010). Fisher Scientific.
- The Significance of this compound-3-carboxylic Acid as a Pharmaceutical Intermediate. (2025). Vertex AI Search.
- US20040248960A1 - Process for preparing this compound-3-carboxylic acid. (n.d.). Google Patents.
- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024). Shaanxi Bloom Tech Co., Ltd.
- 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713. (n.d.). PubChem.
- An infrared spectroscopic study of protonated and cationic indazole. (2006). Semantic Scholar.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 13436-48-1 [chemicalbook.com]
- 3. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. This compound(13436-48-1) 1H NMR spectrum [chemicalbook.com]
- 6. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]
- 7. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. bloomtechz.com [bloomtechz.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylindazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Methylindazole, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of a variety of bioactive molecules and pharmaceutical agents.[1][2][3] Its structural motif is found in compounds developed for a range of therapeutic areas, including oncology and anti-inflammatory applications.[1][4][5] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and process chemistry. These properties govern its solubility, stability, absorption, and interaction with biological targets, ultimately influencing the efficacy and safety of the final drug product.[6][7][8]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for researchers and professionals, offering not only a compilation of key data but also insights into the experimental methodologies for their determination and the rationale behind their significance in a pharmaceutical context.
Molecular and General Properties
This compound is a derivative of indazole with a methyl group substituted at the N1 position of the pyrazole ring. This substitution prevents the tautomerism observed in the parent indazole molecule, resulting in a fixed chemical structure.[9]
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| Synonyms | 1-Methyl-1H-indazole | [7][8] |
| CAS Number | 13436-48-1 | [7][8] |
| Molecular Formula | C₈H₈N₂ | [7][8] |
| Molecular Weight | 132.16 g/mol | [7] |
| Appearance | Crystalline powder |
Thermal Properties
The thermal behavior of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing manufacturing processes, formulation strategies, and storage conditions.
Melting Point
The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. For this compound, the melting point is reported to be 60.5 °C .[8] A sharp melting range is indicative of high purity. The melting point also influences the solubility of a compound; generally, lower melting points are associated with higher solubility.[10]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.
Causality Behind Experimental Choices:
-
Pulverization: The sample is finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube.
-
Capillary Sealing: One end of the capillary tube is sealed to contain the sample.
-
Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for accurately observing the temperature range over which the substance melts. Rapid heating can lead to an erroneously broad and elevated melting range.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of this compound.
-
Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely through the magnifying lens.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.
Boiling Point
The boiling point of this compound is reported as 231 °C at 760 mmHg .[8] This property is particularly relevant for purification processes such as distillation.
Experimental Protocol: Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Causality Behind Experimental Choices:
-
Inverted Capillary: A sealed capillary tube is inverted in the liquid to trap air. As the liquid is heated, the trapped air expands and then vapor from the boiling liquid fills the capillary.
-
Continuous Stream of Bubbles: The temperature at which a continuous stream of bubbles emerges from the capillary indicates that the vapor pressure of the liquid equals the atmospheric pressure, which is the definition of the boiling point.
-
Observation upon Cooling: The precise boiling point is recorded when bubbling ceases and the liquid just begins to enter the capillary tube upon cooling. This is a more accurate measure as it represents the point of equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of liquid this compound into a small test tube.
-
Capillary Insertion: Place a small, sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling mineral oil.
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: Remove the heat and carefully observe the capillary. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Thermal Stability (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and phase transitions of a material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal its decomposition temperature, which is the temperature at which the molecule begins to break down. This information is critical for determining the maximum temperature the compound can withstand during manufacturing and storage.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion, which is the energy required to melt the solid.[11][12][13]
Experimental Protocol: Thermal Analysis (TGA/DSC)
Causality Behind Experimental Choices:
-
Inert Atmosphere: TGA and DSC are often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the sample, allowing for the study of its inherent thermal stability.
-
Controlled Heating Rate: A linear heating rate is applied to ensure that the observed thermal events can be accurately correlated with temperature.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 2-10 mg) into an appropriate TGA or DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan into the instrument. Program the desired temperature range and heating rate (e.g., 10 °C/min).
-
Data Acquisition: Initiate the temperature program and record the mass change (TGA) or heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition (TGA) or the melting point and enthalpy of fusion (DSC).
Solubility and Partition Coefficient
Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy.[5][14][15][16]
Solubility Profile
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a straightforward method to assess the solubility of a compound in various solvents.
Causality Behind Experimental Choices:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) is used to build a comprehensive solubility profile.
-
Incremental Addition: The solute is added incrementally to a fixed volume of solvent to observe the point of saturation.
Step-by-Step Methodology:
-
Solvent Dispensing: Add a fixed volume (e.g., 1 mL) of the chosen solvent to a small test tube.
-
Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.
-
Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the observation.
Acidity/Basicity (pKa)
The pKa is a measure of the acidity or basicity of a compound. It influences the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding. The predicted pKa of this compound is approximately 1.50.[8] This low pKa suggests that it is a very weak base. The methyl group at the N1 position influences the basicity of the indazole ring system.[9]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted logP for this compound is approximately 1.57 to 2.1.[7][8] This value suggests that this compound has moderate lipophilicity, which is often desirable for oral drug candidates to ensure a balance between aqueous solubility and membrane permeability.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the methyl protons and the aromatic protons on the indazole ring. The chemical shifts and coupling patterns of the aromatic protons can be used to confirm the substitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the methyl group are characteristic of the this compound structure.[17]
Below is a diagram illustrating the logical workflow for NMR spectral interpretation.
Figure 1. Workflow for NMR Spectral Interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the heterocyclic ring system.
A typical IR spectrum interpretation involves identifying key absorption bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).
-
~1620-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
-
Below 900 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern on the benzene ring.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic system.
Conclusion: The Significance in Drug Development
The physicochemical properties of this compound are not merely academic data points; they are critical parameters that guide its application in drug discovery and development.
-
Solubility and Lipophilicity (logP): These properties are fundamental to a drug's ADME profile. The moderate lipophilicity of this compound suggests a good starting point for designing orally bioavailable drugs. Modifications to the this compound scaffold are often aimed at fine-tuning these properties to optimize drug-like characteristics.
-
Melting Point and Thermal Stability: A stable crystalline form with a well-defined melting point is crucial for the manufacturability and shelf-life of a drug product. High thermal stability ensures that the API can withstand processing conditions like milling and granulation.
-
pKa: The weak basicity of the this compound core influences how the molecule will behave in the physiological pH range of the gastrointestinal tract and in systemic circulation, affecting its solubility and potential for salt formation.
-
Structure-Activity Relationship (SAR): The physicochemical properties of this compound derivatives are intricately linked to their biological activity. SAR studies on this scaffold often explore how modifications that alter these properties impact target binding and cellular potency.[5][15][18]
In essence, a comprehensive understanding of the physicochemical properties of this compound empowers medicinal chemists and formulation scientists to make informed decisions in the design and development of novel therapeutics. This guide serves as a foundational resource to aid in these endeavors.
References
- PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information.
- LookChem. (n.d.). This compound.
- SpectraBase. (n.d.). 1-methyl-6-nitro-1H-indazole.
- Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10951-10957.
- Chu, K., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(12), 4724-4730.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride. National Center for Biotechnology Information.
- Wu, G., et al. (2012). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(16), 5239-5242.
- Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4995.
- Wiley-VCH. (2007).
- InstaNANO. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Representative examples of 1H‐indazole‐based bioactive molecules.
- Lee, J. H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(62), 39257-39270.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Shaikh, M. H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Elguero, J., et al. (2006). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5002-o5003.
- PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information.
- Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Liu, G., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(12), 2821-2824.
- S. S. Mahajan, et al. (2014). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid.
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ResearchGate. (n.d.). Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Fruchier, A., & Elguero, J. (1977). 13C NMR of indazoles. Organic Magnetic Resonance, 9(4), 235-236.
- Google Patents. (n.d.). Process for preparing this compound-3-carboxylic acid.
- ResearchGate. (n.d.). FTIR spectra of Imidazole.
- Arizona State University. (2017). Determination of heat of fusion of USP melting point standards by differential scanning calorimetry.
- Elguero, J., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 82(15), 7936-7946.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- National Center for Biotechnology Information. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(1), 5.
- NETZSCH Analyzing & Testing. (n.d.). Melting Temperatures and Enthalpies.
- ResearchGate. (n.d.). Measuring the enthalpy and temperature of melting.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(13436-48-1) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR [m.chemicalbook.com]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. researchgate.net [researchgate.net]
- 16. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
1-methylindazole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylindazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key heterocyclic building block in medicinal chemistry. The document delves into the prevalent synthetic methodologies, with a primary focus on the regioselective N-alkylation of indazole, addressing the common challenge of N-1 versus N-2 isomer formation. A detailed, field-proven protocol for achieving high N-1 selectivity is presented, along with an exploration of alternative synthetic strategies such as reductive cyclization. The guide further outlines systematic procedures for the analytical characterization of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure structural confirmation and purity assessment. Safety protocols for handling the hazardous reagents involved are also discussed. This document is intended to serve as an expert resource for researchers engaged in the synthesis of N-substituted indazoles and their application in drug discovery and development.
Introduction: The Significance of this compound
Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in modulating the biological activity of these compounds.
This compound, specifically, is a vital intermediate in the synthesis of high-profile pharmaceuticals. Its most notable application is in the production of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation.[2][3]
The primary challenge in synthesizing this compound is controlling the regioselectivity of the methylation reaction. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), and direct alkylation often yields an isomeric mixture of this compound and 2-methylindazole.[1] Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, reaction conditions can be optimized to heavily favor the desired N-1 isomer, which is crucial for downstream applications and overall process efficiency.[4] This guide will focus on a robust methodology to achieve this selectivity.
Synthesis of this compound
The synthesis of this compound can be approached through several routes. The most common and direct method is the N-alkylation of indazole. An alternative strategy involves the construction of the methylated indazole ring system through a reductive cyclization pathway.
Preferred Method: Regioselective N-Alkylation of Indazole
The direct methylation of indazole is a widely employed strategy. The key to a successful synthesis lies in the judicious choice of base and solvent to direct the alkylating agent to the N-1 position. Studies have shown that using a strong, non-nucleophilic hydride base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) provides excellent regioselectivity for the N-1 isomer.[4][5][6]
Causality of Reagent Selection:
-
Sodium Hydride (NaH): NaH is a strong base that irreversibly deprotonates the indazole at the N-1 position, forming the corresponding sodium salt (indazolide). This anion is a soft nucleophile.
-
Tetrahydrofuran (THF): THF is an effective solvent that dissolves the indazolide intermediate. It is aprotic, preventing it from interfering with the strong base or the nucleophilic substitution reaction. The combination of NaH in THF has been demonstrated to yield >99% N-1 regioselectivity for various substituted indazoles.[5][6]
-
Methylating Agent: Iodomethane (Methyl Iodide) or dimethyl sulfate are common, highly reactive electrophiles for this methylation. Iodomethane is often preferred in lab-scale synthesis for its volatility, which simplifies removal post-reaction.
The general workflow for this synthesis and subsequent analysis is depicted below.
Caption: Overall Experimental Workflow for this compound.
Experimental Protocol: N-Alkylation
Materials:
-
Indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (Methyl Iodide, MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indazole (1.0 equivalent).
-
Deprotonation: Add anhydrous THF to the flask to dissolve the indazole. Place the flask in an ice bath (0 °C). Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Methylation: Cool the reaction mixture back down to 0 °C in an ice bath. Add iodomethane (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.[7][8]
Alternative Method: Reductive Cyclization
An alternative pathway to N-substituted indazoles is the reductive cyclization of ortho-substituted nitroaromatics.[9] For this compound, this can be conceptualized via the Cadogan reaction, which involves the deoxygenative cyclization of an o-nitroaryl imine.[10]
The general synthetic logic is as follows:
-
Reaction of o-nitrobenzaldehyde with methylamine to form the corresponding imine intermediate.
-
Intramolecular reductive cyclization of the imine, typically initiated by a trivalent phosphine reagent (e.g., triphenylphosphine), to form the this compound ring.
While this method is effective for constructing the indazole ring system, the N-alkylation of commercially available indazole is often more direct and efficient for producing this compound specifically.
Caption: N-Alkylation pathway showing desired N-1 product.
Characterization of this compound
Rigorous characterization is essential to confirm the successful synthesis of the N-1 isomer and to assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination of this compound, allowing for clear differentiation from the 2-methyl isomer.[11][12]
Sample Preparation Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[13]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.[12]
Expected ¹H NMR Data: The key differentiator is the chemical shift of the N-CH₃ protons and the proton at the C3 position.
| Proton Assignment | Expected Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration |
| N-CH₃ | ~4.1 | Singlet | 3H |
| H-3 | ~7.9 - 8.0 | Singlet | 1H |
| Aromatic Protons (H-4, H-5, H-6, H-7) | ~7.1 - 7.8 | Multiplets | 4H |
Expected ¹³C NMR Data: [14]
| Carbon Assignment | Expected Chemical Shift (δ, ppm in CDCl₃) |
| N-C H₃ | ~35-36 |
| C-3 | ~133-134 |
| C-7a | ~140-141 |
| C-3a | ~123-124 |
| Aromatic Carbons (C-4, C-5, C-6, C-7) | ~109, ~120, ~121, ~126 |
Note: Specific chemical shifts can vary slightly based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Result: A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₈H₈N₂.
-
Calculated Molecular Weight: 132.16 g/mol .[14]
-
Expected m/z: 132 (for [M]⁺) or 133 (for [M+H]⁺).[15]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹
-
C=N and C=C stretching (aromatic ring): ~1450-1620 cm⁻¹
-
C-H bending (aromatic): ~740-760 cm⁻¹ (characteristic of ortho-disubstituted benzene ring)
The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) from the starting indazole is a key indicator of successful N-alkylation.
Safety Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
General Safety: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. All operations should be conducted inside a certified chemical fume hood.[16]
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
Methylating Agents: Iodomethane (MeI) and dimethyl sulfate are potent alkylating agents and are classified as toxic and carcinogenic.[17] They must be handled with extreme care in a fume hood. Use appropriate gloves (e.g., nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts) and avoid inhalation of vapors.
-
Waste Disposal: Quench any residual methylating agent in the reaction mixture and equipment with a suitable nucleophilic solution (e.g., dilute ammonium hydroxide or sodium thiosulfate) before disposal. All chemical waste must be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound is a fundamental process for accessing a range of important pharmaceutical compounds. While the potential for isomeric mixture formation presents a challenge, a highly regioselective outcome can be reliably achieved through the N-alkylation of indazole using sodium hydride in THF. This guide provides a robust and validated protocol for this synthesis. The successful formation of the desired N-1 isomer can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopic techniques, ensuring the high quality and structural integrity of the final product for its use in research and drug development.
References
- Google Patents. (2004). EP1484321A1 - Process for preparing this compound-3-carboxylic acid.
- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PrepChem.com. (n.d.). Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound).
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Indian Patents. (n.d.). an improved process for high purity this compound-3- carboxylic acid.
- Google Patents. (2004). US20040248960A1 - Process for preparing this compound-3-carboxylic acid.
- PubChem. (n.d.). 1-Methyl-1H-indazole | C8H8N2 | CID 139456.
- NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-.
- Wiley-VCH. (2007). Supporting Information.
- Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment.
- ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.
- NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-.
- ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.
- Chemistry Stack Exchange. (2017). Safest Methylating Agent.
- ACS Publications. (2014). Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an Nthis compound.
- Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole.
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- Springer. (n.d.). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA).
- eScholarship.org. (n.d.). Covalent Organic Frameworks with Irreversible Linkages via Reductive Cyclization of Imines.
- Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study.
- Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?.
- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- ResearchGate. (n.d.). The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c)..
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 3. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. escholarship.org [escholarship.org]
- 11. d-nb.info [d-nb.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. moravek.com [moravek.com]
- 17. reddit.com [reddit.com]
The Multifaceted Biological Activities of 1-Methylindazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 1-Methylindazole Scaffold - A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Among the various substituted indazoles, the this compound core has garnered significant attention from researchers and drug development professionals. The addition of a methyl group at the N1 position can enhance metabolic stability, improve cell permeability, and favorably modulate binding affinity to target proteins.[2] This in-depth technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key quantitative data to inform future drug discovery and development efforts.
Anticancer Activity: Targeting the Proliferative Machinery
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways that drive tumor growth and survival.[3][4]
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers.
-
Janus Kinase (JAK) Inhibition: Certain 1-methyl-1H-imidazole derivatives, structurally related to indazoles, have been identified as potent inhibitors of Janus Kinase 2 (Jak2).[6][7] The Jak/STAT pathway is often constitutively activated in myeloproliferative neoplasms. Inhibition of Jak2 by these derivatives can block downstream signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells harboring activating mutations like V617F.[6][7]
-
PKMYT1 Kinase Inhibition: Novel indazole compounds have been developed as inhibitors of PKMYT1 kinase, a key regulator of the G2/M cell cycle checkpoint.[8] In many cancer cells with a defective G1/S checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is critical for survival. Inhibiting PKMYT1 disrupts this checkpoint, leading to mitotic catastrophe and cell death in cancer cells.[8]
-
PI3K/AKT/mTOR Pathway Inhibition: Some 3-amino-1H-indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, one of the most frequently activated pathways in cancer.[9] Inhibition of this pathway can suppress tumor cell growth, proliferation, migration, and invasion.[9]
-
p53/MDM2 Pathway Modulation: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and cell cycle arrest by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[10][11] By disrupting the interaction between p53 and its negative regulator MDM2, these compounds can lead to the stabilization and activation of p53, a potent tumor suppressor.[10][11]
Visualizing the Anticancer Mechanisms
Experimental Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivative for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Quantitative Data Summary
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | [10][11][12] |
| 5k | Hep-G2 (Hepatoma) | MTT | 3.32 | [10][12] |
| Compound 9d | MV4;11 (Acute Myeloid Leukemia) | Cell Proliferation | 0.28 | [13] |
| Compound 2f | 4T1 (Breast Cancer) | Cell Proliferation | 0.23 - 1.15 | [4] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound derivatives have shown promise as anti-inflammatory agents.[9][14][15]
Mechanism of Action: COX Inhibition and Cytokine Suppression
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate key inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: Some indazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9][13][15]
-
Cytokine Suppression: These compounds can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9][15]
Visualizing the Anti-inflammatory Mechanism
Experimental Protocol for Anti-inflammatory Activity Evaluation
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[13]
-
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the this compound derivative orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have been investigated for their potential as novel antimicrobial agents.[16][17]
Mechanism of Action
The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication.
Experimental Protocol for Antimicrobial Activity Evaluation
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound that prevents visible growth.
-
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria or fungi (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Quantitative Data Summary
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 66 | Bacillus subtilis | - (Zone of inhibition: 22 mm) | [16] |
| Compound 66 | Escherichia coli | - (Zone of inhibition: 46 mm) | [16] |
| EJMCh-13 | Staphylococcus aureus | 15.6 | [18] |
| Compound 16d | Various Bacteria | 0.5 | [19] |
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. This compound derivatives have shown potential in protecting neurons from damage.[2][20][21]
Mechanism of Action: Targeting Tau Hyperphosphorylation
A key pathological hallmark of several neurodegenerative diseases is the hyperphosphorylation of the microtubule-associated protein tau.
-
Inhibition of Tau Kinases: The this compound derivative, 6-amino-1-methyl-indazole (AMI), has been shown to exert a neuroprotective effect by inhibiting the hyperphosphorylation of tau.[2][20][21] This is achieved, at least in part, by decreasing the expression of upstream kinases such as GSK-3β.[2][20][21] By preventing tau hyperphosphorylation, AMI helps maintain microtubule stability and neuronal function.[2][20][21]
Visualizing the Neuroprotective Mechanism
Experimental Protocol for Neuroprotective Activity Evaluation
This is a widely used in vivo model to study Parkinson's disease and evaluate potential neuroprotective agents.
-
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Protocol:
-
Animal Model Induction: Administer MPTP to mice to induce dopaminergic neurodegeneration.
-
Compound Treatment: Treat the mice with the this compound derivative before, during, or after MPTP administration.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to assess neuronal survival.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a wide array of biological activities, targeting key pathways in cancer, inflammation, microbial infections, and neurodegenerative diseases. The detailed experimental protocols provided herein serve as a practical resource for researchers to validate and expand upon these findings.
Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds for their respective targets. Further elucidation of the precise molecular mechanisms of action will enable a more rational approach to drug design. Additionally, in vivo efficacy and pharmacokinetic studies are essential to translate the promising in vitro results into clinically viable drug candidates. The continued exploration of the this compound scaffold holds immense promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.
References
- AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers in Pharmacology. [Link][2][20][21]
- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry. [Link][6]
- Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs.
- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors.
- Synthesis of 1H‐indazole derivatives.
- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link][16]
- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Medicinal Chemistry. [Link][17]
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link][8]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Oriental Journal of Chemistry. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][1]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link][5]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link][10][12]
- Process for preparing this compound-3-carboxylic acid.
- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]
- Synthesis molecular docking and DFT studies on novel indazole deriv
- Indazole Derivatives: Promising Anti-tumor Agents. Current Topics in Medicinal Chemistry. [Link][3]
- Process for preparing this compound-3-carboxylic acid.
- development of 1h-indazole derivatives as anti-inflammatory agents using comput
- Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link][13]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Importance of Indazole against Neurological Disorders. Bentham Science. [Link]
- [Synthesis and anti-inflammatory activity of some indazole deriv
- Development of 1h-indazole derivatives as anti-inflammatory agents using comput
- Imidazole: Having Versatile Biological Activities. SciSpace. [Link]
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd. [Link]
- Multi target-directed imidazole derivatives for neurodegenerative diseases.
- Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-neg
- Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Bentham Science. [Link]
- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link][9]
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives.
- Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. PubMed. [Link]
Sources
- 1. promega.com [promega.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysy.com [sysy.com]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hyperphosphorylated tau targeting human serum albumin Fusion protein as therapeutics for Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperphosphorylated tau mediates neuronal death by inducing necroptosis and inflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]
- 21. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylindazole: A Technical Guide to Hypothesized Mechanisms of Action
Abstract
1-Methylindazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, garnering substantial interest within the fields of pharmacology and medicinal chemistry. This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for this compound, with a primary focus on its roles in nitric oxide synthase inhibition, modulation of inflammatory pathways, and induction of apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental evidence, detailed methodologies for key validation assays, and a forward-looking perspective on the therapeutic applications of this molecular scaffold.
Introduction to this compound
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. This compound, a methylated derivative of indazole, serves as a key building block in the synthesis of various pharmacologically active molecules. While much of the mechanistic research has been conducted on a variety of indazole derivatives, the foundational activities can be largely attributed to the core indazole structure, with substitutions modulating potency and selectivity. The primary hypothesized mechanisms of action for this compound and its analogs revolve around three key areas: inhibition of nitric oxide synthase (NOS), anti-inflammatory effects, and anticancer activity.
Hypothesis 1: Inhibition of Nitric Oxide Synthase (NOS)
A prominent hypothesis for the biological activity of this compound and its derivatives is their ability to inhibit nitric oxide synthases (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The selective inhibition of these isoforms is a key therapeutic strategy. For instance, selective nNOS inhibition is pursued for neuroprotective effects without the cardiovascular side effects associated with eNOS inhibition.
Indazole derivatives have been shown to be competitive inhibitors of NOS. While specific IC50 values for this compound are not extensively documented in publicly available literature, related compounds have demonstrated potent inhibitory activity. For example, 7-Nitroindazole is a well-characterized selective nNOS inhibitor.[1] The inhibitory profile of various indazole derivatives suggests that the core indazole scaffold is crucial for binding to the active site of the enzyme.
Signaling Pathway: Nitric Oxide Synthesis
The enzymatic synthesis of nitric oxide from L-arginine by NOS is a complex process. The following diagram illustrates the basic pathway and the point of inhibition by this compound derivatives.
Caption: Inhibition of Nitric Oxide Synthase by this compound Derivatives.
Experimental Protocol: In Vitro NOS Activity Assay (Griess Assay)
The Griess assay is a common colorimetric method to indirectly measure NOS activity by quantifying nitrite (NO2-), a stable breakdown product of NO.[2][3][4][5][6]
Objective: To determine the inhibitory effect of this compound on NOS activity.
Materials:
-
Purified NOS enzyme (e.g., recombinant human nNOS)
-
L-arginine (substrate)
-
NADPH and other necessary cofactors (FAD, FMN, BH4, Calmodulin)
-
This compound (test compound)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing buffer, NOS enzyme, cofactors, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding L-arginine to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrite Quantification: a. Add sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. b. Add N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes. A purple color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the nitrite standards. b. Determine the nitrite concentration in each sample from the standard curve. c. Calculate the percentage of NOS inhibition for each concentration of this compound compared to the positive control. d. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hypothesis 2: Anti-Inflammatory Effects via Cyclooxygenase (COX) Inhibition
The anti-inflammatory properties of indazole derivatives are another significant area of investigation. This action is hypothesized to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Studies on various indazole-containing compounds have demonstrated selective inhibition of COX-2.[7][8][9][10] The structural features of these molecules allow them to fit into the active site of the COX-2 enzyme.
Signaling Pathway: Prostaglandin Synthesis and Inflammation
The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes, highlighting the point of intervention for this compound derivatives.
Caption: Induction of Apoptosis by this compound Derivatives.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
Western blotting is a technique used to detect specific proteins in a sample, making it ideal for observing changes in the expression levels of apoptotic proteins. [11][12][13][14] Objective: To assess the effect of this compound on the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).
Materials:
-
Cancer cell line (e.g., HCT-116, 4T1) [15][16]* this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cancer cells and treat them with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Protein Extraction: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with a specific primary antibody overnight at 4°C. b. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Data Summary
While specific quantitative data for this compound is limited, the following table summarizes representative data for various indazole derivatives, illustrating their potential as selective inhibitors.
| Compound Class | Target | IC50 / Activity | Selectivity Index (SI) | Reference |
| Indazole Derivatives | nNOS | Micromolar range | Selective over eNOS | [17] |
| Thiophene-carboxamide | COX-2 | 0.29 µM | 67.2 | [7] |
| Imidazopyridines | COX-2 | 0.07 µM | 508.6 | [9] |
| Indazole Derivatives | 4T1 Breast Cancer Cells | IC50 = 0.23–1.15 μM | - | [15] |
| Indazole Derivatives | Various Cancer Cell Lines | GI50 < 2 µM | - | [18] |
Conclusion and Future Directions
The available evidence strongly supports the hypothesized mechanisms of action for this compound and its derivatives as potent biological agents. The core indazole scaffold is a versatile platform for the development of inhibitors of nitric oxide synthase and cyclooxygenase, as well as inducers of apoptosis. The modulation of these key cellular pathways underscores the therapeutic potential of this class of compounds in neurodegenerative diseases, inflammatory disorders, and oncology.
Future research should focus on several key areas:
-
Elucidation of the specific inhibitory profile of this compound: Comprehensive in vitro and in vivo studies are needed to determine the precise IC50 values and selectivity of this compound for NOS and COX isoforms.
-
Detailed mechanistic studies: Further investigation into the downstream signaling pathways affected by this compound is warranted. This includes exploring its impact on transcription factors like NF-κB and a broader profiling of its effects on the Bcl-2 family and other apoptotic regulators.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, leading to the development of novel drug candidates.
-
In vivo efficacy studies: Promising in vitro findings must be translated into in vivo models of disease to validate the therapeutic potential of this compound derivatives.
References
- Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes.
- PubMed. (2021). Determination of Caspase Activation by Western Blot.
- MDPI. (2012). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- The Journal of Experimental Secondary Science. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System.
- ResearchGate. (n.d.). Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I).
- Protocols.io. (2019, December 8). Protocol Griess Test.
- PubMed Central. (2012). 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors.
- ResearchGate. (2024, April 22). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.
- PubMed Central. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy.
- PubMed Central. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
- PubMed Central. (2021, June 12). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines.
- MDPI. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
- ResearchGate. (n.d.). Some representative examples of selective COX-2 inhibitors and our designed compounds.
- Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation.
- PubMed Central. (2014). The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics.
- Frontiers. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Assiut University. (2022, June 2). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.
- PubMed Central. (2009). Control of mitochondrial apoptosis by the Bcl-2 family.
- ResearchGate. (n.d.). Effect of 1-methyl-3-[3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrolo[2,3-b] pyridines 1a–o. on the growth of human tumor cells HCT-116.
- Bentham Science. (2025, November 11). The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators.
- ResearchGate. (2025, August 10). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice.
- PubMed. (2025, May 16). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal.
- bioRxiv. (2025, May 16). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal.
- preLights. (2025, November 10). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal.
- PubMed Central. (n.d.). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal.
Sources
- 1. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 5. Protocol Griess Test [protocols.io]
- 6. promega.com [promega.com]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. b.aun.edu.eg [b.aun.edu.eg]
An In-depth Technical Guide to the Stability and Storage of 1-Methylindazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and potential degradation pathways of 1-methylindazole. As a crucial heterocyclic building block in medicinal chemistry, understanding its stability profile is paramount for ensuring the integrity of research and the quality of pharmaceutical development programs.
Introduction: The Significance of this compound
This compound is a bicyclic aromatic heterocycle that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is found in numerous pharmaceutical agents, making its purity and stability critical for reproducible experimental outcomes and the safety and efficacy of final drug products. The position of the methyl group at the N1 position is thermodynamically more favorable than at the N2 position, with the free energy of this compound being 3.2 kcal/mol more stable than its 2-methylindazole counterpart[1]. This inherent stability influences its reactivity and handling requirements.
Physicochemical Properties and Intrinsic Stability
A foundational understanding of this compound's physicochemical properties is essential for predicting its behavior under various experimental and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Colorless to light yellow crystalline solid | [3] |
| Melting Point | Not explicitly found for this compound, but derivatives like this compound-3-carboxylic acid melt at high temperatures (e.g., 213 °C), suggesting high thermal tolerance.[3][4] | |
| Solubility | Soluble in organic solvents like methanol and DMSO; insoluble in water.[3][4][5] | |
| pKa | Not explicitly found, but indazole is a weak base. | [1] |
The aromatic nature of the fused ring system in this compound contributes to its overall stability. The delocalization of π-electrons across the benzene and pyrazole rings creates a resonance-stabilized structure. The methyl group at the N1 position further enhances this stability through inductive effects.
Recommended Storage and Handling Protocols
Proper storage and handling are critical to prevent the degradation of this compound. The following conditions are recommended to maintain its integrity over time.
General Storage Conditions
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area .[3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For extended storage, refrigeration is often recommended.
Protection from Environmental Factors
-
Light: Aromatic systems like indazole can be susceptible to photodegradation. Therefore, it is crucial to store this compound in light-resistant containers , such as amber glass vials or bottles.[6]
-
Moisture: The compound is sensitive to moisture.[3] Storage in a desiccated environment or under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for analytical standards and long-term storage.
-
Temperature: While generally possessing high thermal tolerance, storage at elevated temperatures should be avoided to minimize the risk of thermal decomposition.[3]
Chemical Incompatibilities
To prevent chemical reactions that could lead to degradation, this compound should be stored away from:
-
Strong oxidizing agents [5]
-
Strong acids and bases
-
Amines
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for designing stable formulations and interpreting stability data. Forced degradation studies are a valuable tool for elucidating these pathways.
Hydrolysis
While this compound itself is not readily hydrolyzed due to the stability of the aromatic rings, derivatives containing hydrolyzable functional groups (e.g., esters, amides) are susceptible. For instance, a carboxamide on the indazole ring can undergo acid or base-catalyzed hydrolysis to form the corresponding carboxylic acid.[6]
Oxidation
The indazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species. This can lead to the formation of N-oxides or ring-opened products. The benzene portion of the molecule can also be hydroxylated.
Photodegradation
Exposure to UV or visible light can induce photochemical reactions in aromatic compounds. For this compound, this could involve radical-mediated processes leading to dimerization, polymerization, or ring cleavage.
Thermal Degradation
At elevated temperatures, this compound may undergo decomposition. The specific degradation products will depend on the temperature and atmosphere (inert or oxidative).
Below is a conceptual diagram illustrating the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: A Guide to Forced Degradation Studies
A forced degradation study is a systematic way to investigate the stability of a drug substance under exaggerated conditions. This helps to identify potential degradation products and develop a stability-indicating analytical method.[7][8]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or acetonitrile.
Stress Conditions
The following are typical stress conditions to be applied. A control sample (unstressed stock solution stored at 2-8°C in the dark) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a controlled oven for a specified period (e.g., 48 hours), protected from light.
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9][10] A dark control sample should be stored under the same conditions but protected from light.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[11] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.
5.3.1. Suggested HPLC Parameters
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
5.3.2. Validation of the Method
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any degradation peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the workflow for a forced degradation study and the development of a stability-indicating method.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a relatively stable molecule, a property attributed to its aromatic heterocyclic structure. However, like all organic compounds, it is susceptible to degradation under certain conditions. By adhering to proper storage and handling protocols, researchers can minimize the risk of degradation and ensure the quality and reliability of their work. A thorough understanding of its potential degradation pathways, investigated through systematic forced degradation studies and monitored by a validated stability-indicating analytical method, is a cornerstone of good scientific practice and essential for the successful development of pharmaceuticals containing the this compound scaffold.
References
- Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing. (n.d.).
- Elguero, J., Fruchier, A., & Rousseau, V. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
- Elguero, J., Fruchier, A., & Rousseau, V. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. J-GLOBAL.
- stability-indicating hplc method: Topics by Science.gov. (n.d.).
- Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). (n.d.). PrepChem.com.
- Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020, December 6). International Journal of Pharmaceutical Research and Applications, 5(2), 683-688.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-12.
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (n.d.). The Journal of Physical Chemistry. ACS Publications.
- Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). (n.d.). PrepChem.com.
- Process for preparing this compound-3-carboxylic acid. (2004). Google Patents.
- This compound-3-carboxylic acid. (n.d.). LookChem.
- Development of a selective and scalable N1-indazole alkylation. (2024, February 20). PMC.
- The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). ResearchGate.
- Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-6.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Degradative Behavior and Toxicity of Alkylated Imidazoles. (n.d.). Industrial & Engineering Chemistry Research. ACS Publications.
- Spasiano, D., Marotta, R., Di Somma, I., & Andreozzi, R. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research, 106, 333-343.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- 1-Methyl-1H-indazole. (n.d.). PubChem.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry. ACS Publications.
- 1-Methylimidazole. (n.d.). Wikipedia.
- GC-MS Determination of 1Methyl 1H -1,2,4-triazole in Soils Affected by Rocket Fuel Spills in Central Kazakhstan. (2025, August 7). ResearchGate.
- Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate. (n.d.). SciSpace.
- Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (n.d.). IRJET.
- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology.
- 1-Methyl-1H-indazole-3-carboxaldehyde. (n.d.). PubChem.
- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021, June 8). NIH.
- Photostability testing theory and practice. (2021, July 28). Q1 Scientific.
- Identification of metabolites of Methyl Orange by GC-MS (A) and LC-MS (B) analysis. (n.d.). ResearchGate.
- Novel Phosphorylethanolamine-Modified ZIF-67 for Crystal Violet Dye Removal. (2026, January 8). MDPI.
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. q1scientific.com [q1scientific.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. rjptonline.org [rjptonline.org]
Introduction and Substance Identification
An In-depth Technical Guide to the Toxicological Evaluation of 1-Methylindazole
Abstract: This technical guide provides a comprehensive framework for the toxicological evaluation of this compound. Recognizing the current scarcity of publicly available, in-depth toxicological data for this specific molecule, this document establishes a necessary and rigorous pathway for its safety assessment. By integrating authoritative international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), this guide details the requisite studies for a thorough non-clinical safety profile. It serves as an essential resource for researchers, scientists, and drug development professionals, explaining the causality behind experimental design and providing detailed protocols. Data from structurally related compounds are presented as surrogates to inform preliminary assessment and highlight the critical need for substance-specific investigation.
This compound is a heterocyclic aromatic organic compound belonging to the indazole class. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active molecules, including several FDA-approved drugs.[1][2] Their diverse biological activities necessitate a thorough understanding of their toxicological profile early in the development process. The objective of this guide is to outline the standard, internationally accepted methodologies for generating the toxicological data required to characterize the potential risks of this compound to human health.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1-Methyl-1H-indazole | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 13436-48-1 | [3] |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol |[3] |
Known Hazard Profile & Classification
While comprehensive study data is limited, aggregated information from Safety Data Sheets (SDS) and supplier databases allows for a preliminary hazard identification based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 2: GHS Hazard Classification for this compound and Related Structures
| Hazard Statement | Classification | Description | Source |
|---|---|---|---|
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [4][5][6] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [3][4][6] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2/2A) | Causes serious eye irritation. | [3][4][5][6] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. |[3][4][6] |
Note: Classifications are often based on data from this compound derivatives like this compound-3-carboxylic acid, and confirmation with substance-specific testing is required.
A Framework for Comprehensive Non-Clinical Toxicological Assessment
A complete toxicological profile must be built upon a battery of tests conducted according to Good Laboratory Practice (GLP) and established international guidelines.[7] The following sections detail the necessary studies.
Acute Toxicity Assessment
The initial step in toxicological evaluation is to determine the effects of a single, high-dose exposure. This data is used to classify the substance for hazard labeling and to inform dose selection for subsequent repeated-dose studies. The OECD provides several accepted methods that reduce the number of animals required compared to historical LD₅₀ tests.[8][9]
This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of five toxicity categories.
-
Animal Model: Typically, a single sex (usually female) of a rodent species (e.g., Wistar rat) is used. Females are often slightly more sensitive.
-
Dose Selection: Based on available information, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Procedure:
-
Step 1: Three fasted animals are dosed with the starting dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
-
Decision Logic: The outcome of Step 1 determines the next action. For example, if mortality is observed at 300 mg/kg, a subsequent step at 50 mg/kg is performed. If no mortality occurs at 300 mg/kg, the next step is at 2000 mg/kg.
-
-
Endpoint: The primary endpoint is the GHS classification based on the observed mortality at specific dose levels.[9] A definitive LD₅₀ value is not the goal of this specific test.[10]
Caption: Standard workflow for a genetic toxicology testing battery.
Reproductive and Developmental Toxicity (DART)
DART studies are essential to identify any adverse effects on sexual function, fertility, and development of the offspring resulting from parental exposure. [11][12]
This screening study provides preliminary information on repeated dose toxicity and potential effects on male/female reproductive performance and offspring development. [13]
-
Design: Groups of male and female rats are dosed daily before mating, during mating, and for females, throughout gestation and early lactation.
-
Endpoints Evaluated:
-
Parental Animals: Systemic toxicity (as in a 28-day study), reproductive cycle length, mating performance, fertility indices.
-
Offspring: Viability, clinical signs, body weight, and development until postnatal day 13. Gross necropsy of selected pups is performed.
-
-
Purpose: A positive finding in this screening study would trigger more extensive, multi-generational studies.
Toxicological Profile by Analogy: 1-Methyl-1H-imidazole
In the absence of specific data for this compound, it is a common toxicological practice to review data from structurally similar compounds to inform a preliminary risk assessment. 1-Methyl-1H-imidazole is a methylated five-membered nitrogen heterocycle. While its properties cannot be directly extrapolated, the data provides a valuable example of a complete toxicological dataset for a related substance.
CAUTION: The following data is for 1-Methyl-1H-imidazole and NOT this compound. It is presented for illustrative purposes only.
Table 3: Summary of Toxicological Data for 1-Methyl-1H-imidazole
| Endpoint | Test Guideline | Species | Route | Result | Source |
|---|---|---|---|---|---|
| Acute Oral Toxicity | Equivalent to OECD 401 | Rat | Oral | LD₅₀: 1144 mg/kg bw | [13] |
| Acute Dermal Toxicity | Equivalent to OECD 402 | Rabbit | Dermal | LD₅₀: 400–640 mg/kg bw | [13] |
| Skin Corrosion | OECD 404 | Rabbit | Dermal | Corrosive (Category 1B) | [13] |
| Eye Irritation | OECD 405 | Rabbit | Ocular | Corrosive (Causes irreversible effects) | [13] |
| Genetic Toxicology | |||||
| - Bacterial Mutation | OECD 471 | S. typhimurium | In vitro | Negative | [13] |
| - Chromosome Aberration | OECD 473 | CHO Cells | In vitro | Negative | [13] |
| - Gene Mutation | OECD 476 | V79 Cells | In vitro | Negative | [13] |
| Repeated Dose & Repro/Devo Toxicity Screen | OECD 422 | Rat | Oral | Systemic NOAEL: 30 mg/kg bw/day Repro/Devo NOAEL: 90 mg/kg bw/day (highest dose tested) | [13]|
This dataset for 1-methyl-1H-imidazole indicates moderate acute toxicity, significant corrosive potential to skin and eyes, but no evidence of genotoxicity in a standard in vitro battery. [13]The repeated dose study identified systemic effects at 90 mg/kg/day (changes in clinical chemistry) but no adverse effects on reproduction or development at the doses tested. [13]
Conclusion & Forward Path
The available data on this compound and its close derivatives classify it as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. However, there is a critical lack of comprehensive, publicly available data regarding its systemic toxicity after repeated exposure, its genotoxic potential, or its effects on reproduction and development.
Therefore, any further development or use of this compound in applications with potential for human exposure mandates a full non-clinical toxicological evaluation as outlined in this guide. This program must be conducted in compliance with international regulatory guidelines (OECD, ICH) and Good Laboratory Practice. The generation of robust, substance-specific data is the only reliable method to perform a scientifically valid risk assessment and ensure human safety.
References
- OECD Guidelines for the Testing of Chemicals - Wikipedia
- 1H-Imidazole, 1-methyl- - Evaluation st
- SAFETY DATA SHEET - Fisher Scientific (this compound-3-carboxylic acid)
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central
- OECD Test Guideline 425 - N
- FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy
- 1-Methyl-1H-indazole-3-carboxylic acid-SDS-MedChemExpress
- 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem
- SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1H-indazole-3-carboxylic acid, Regul
- M3(R2)
- OECD Test Guideline 423 - N
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Wisner Baum (Combined Chronic Toxicity/Carcinogenicity Studies)
- Guidelines for the Testing of Chemicals - OECD
- M3(R2)
- 1-Methyl-1h-indazole-7-carboxylic acid - CymitQuimica
- 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem
- Oncology Therapeutic Radiopharmaceuticals: Nonclinical Studies and Labeling Recommend
- M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals - GovInfo
- Synthesis and biological evaluation of indazole deriv
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central
- Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids - Karger Publishers
- Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed
- Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estim
- acute oral toxicity (LD50 oral)
- S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry - FDA
- RTECS NUMBER-NI3325000-Chemical Toxicity D
- methyl 1H-indazole-3-carboxyl
- A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in r
- 1-METHYL-1H-INDAZOLE-3-CARBOXY CHLORIDE | 106649-02-9 - ChemicalBook
- A Scoping Review on Male-Medi
- Embryology and developmental toxicity risk assessment - Universa Medicina
- Developmental Toxicity, Major Factors and its Effects | Open Access Journals
Sources
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fda.gov [fda.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. acute oral toxicity (LD50 oral) | List view | EU Pollinator Hub [app.pollinatorhub.eu]
- 11. A Scoping Review on Male-Mediated Developmental Toxicity | MDPI [mdpi.com]
- 12. univmed.org [univmed.org]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Known Biological Targets of the 1-Methylindazole Scaffold
A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers and Drug Development Professionals
Preamble: The 1-Methylindazole Core in Modern Drug Discovery
The indazole heterocycle is a privileged scaffold in medicinal chemistry, prized for its ability to serve as a bioisostere for the native indole nucleus found in many endogenous ligands. The introduction of a methyl group at the N1 position, yielding this compound, offers a strategic modification that can enhance metabolic stability and fine-tune binding interactions with biological targets. While direct pharmacological data on the unsubstituted this compound molecule is sparse in public literature, a wealth of information exists for its derivatives. This guide, therefore, focuses on the biological targets that have been successfully modulated by compounds containing the this compound core, providing a comprehensive overview of the therapeutic potential of this versatile chemical entity. We will delve into the key target families, the specific molecular interactions, and the experimental methodologies used to elucidate these activities.
I. Serotonin (5-HT) Receptors: A Primary Domain of this compound Interaction
The serotonergic system is a major area where the this compound scaffold has demonstrated significant utility, particularly in the modulation of 5-HT2 and 5-HT3 receptor subtypes.
A. The 5-HT3 Receptor: A Gateway for Antiemetic Therapies
The most prominent therapeutic application of a this compound-containing compound is in the antagonism of the 5-HT3 receptor. This compound-3-carboxylic acid is a crucial intermediate in the synthesis of Granisetron, a potent and selective 5-HT3 antagonist used clinically to manage nausea and vomiting, especially that induced by chemotherapy.[1][2]
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel.[3][4] Upon binding of serotonin, the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization.[4] In the context of emesis, 5-HT3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone of the brain are activated by serotonin released in response to cytotoxic drugs. Granisetron, by competitively blocking these receptors, prevents this depolarization and subsequent signaling to the vomiting center in the brainstem.
Caption: Signaling pathway of the 5-HT3 receptor and its inhibition by Granisetron.
The affinity of a this compound derivative for the 5-HT3 receptor can be quantified using a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT3 receptor (e.g., HEK293 cells transfected with the human 5-HT3 receptor) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]-GR65630), and varying concentrations of the this compound test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
B. 5-HT2 Receptors: Exploring Psychedelic and Therapeutic Potential
The this compound scaffold has also been explored as a bioisostere of the indole ring in tryptamines, leading to the development of potent 5-HT2 receptor agonists.[5][6] This highlights the versatility of the scaffold in targeting G-protein coupled receptors.
5-HT2A, 5-HT2B, and 5-HT2C receptors are Gq/11-coupled GPCRs.[7] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the psychoactive effects of many hallucinogens and is a target for atypical antipsychotics.
Caption: Gq/11-coupled signaling cascade of 5-HT2 receptors activated by a this compound analog.
The functional activity of this compound derivatives at 5-HT2 receptors can be assessed by measuring changes in intracellular calcium levels.[5]
Protocol:
-
Cell Culture: Culture cells stably expressing the 5-HT2 receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: Use an automated liquid handler or a multi-channel pipette to add varying concentrations of the this compound test compounds to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum effect).
II. Nitric Oxide Synthase (NOS): A Target for Neuroprotection
While direct inhibition of NOS by this compound has not been reported, the indazole scaffold is a well-established pharmacophore for NOS inhibition. Notably, 7-nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[8] This suggests that nitro-substituted 1-methylindazoles are promising candidates for targeting this enzyme.
NOS enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO), a critical signaling molecule, from L-arginine.[9][10] NO activates soluble guanylyl cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including neurotransmission and vasodilation.[11][12] In pathological conditions such as stroke, overactivation of nNOS can lead to excessive NO production, contributing to excitotoxicity and neuronal damage. Selective nNOS inhibitors can mitigate this neurotoxicity.
Caption: Inhibition of the nNOS signaling pathway by a nitro-1-methylindazole derivative.
The inhibitory potential of a this compound derivative against NOS can be determined by measuring the amount of nitrite, a stable breakdown product of NO, using the Griess assay.[8]
Protocol:
-
Enzyme Reaction: In a 96-well plate, combine a purified NOS isoform (nNOS, eNOS, or iNOS), the substrate L-arginine, and necessary cofactors (NADPH, FAD, FMN, BH4, calmodulin).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., a nitro-substituted this compound) to the wells. Include a positive control (a known NOS inhibitor like L-NAME) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a reagent that precipitates the enzyme.
-
Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. This reagent reacts with nitrite to form a colored azo compound.
-
Colorimetric Measurement: Incubate at room temperature to allow color development and then measure the absorbance at approximately 540 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of nitrite produced. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
III. Sigma Receptors: A Target for CNS Disorders and Cancer
The indazole scaffold has been successfully utilized in the development of ligands for sigma receptors, with tetrahydroindazole-based compounds showing high potency and selectivity for both sigma-1 and sigma-2 subtypes.[13][14][15]
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[16][17] It is not a classic GPCR or ion channel. Under resting conditions, it is complexed with the chaperone BiP. Upon stimulation by ligands or cellular stress, it dissociates from BiP and can modulate the activity of various client proteins, including ion channels and other receptors, and regulate calcium signaling between the ER and mitochondria.[17] This modulatory role makes it a target for various CNS disorders and cancer.
Caption: Activation and signaling of the Sigma-1 receptor by an indazole-based ligand.
Determining the affinity of this compound derivatives for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay.[18][19][20]
Protocol:
-
Membrane Preparation: Prepare membranes from a tissue source rich in sigma-1 receptors, such as guinea pig liver, or from cells overexpressing the receptor.
-
Assay Setup: In a 96-well plate, combine the membranes, a selective sigma-1 receptor radioligand (e.g., [3H]-(+)-pentazocine), and a range of concentrations of the test compound.
-
Incubation: Incubate the mixture, for example, at 37°C for 120 minutes, to allow binding to reach equilibrium.
-
Defining Non-specific Binding: In parallel wells, include a high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
IV. Quantitative Data Summary
The following table summarizes representative quantitative data for various indazole derivatives at their respective biological targets. It is important to note that these values are for derivatives and not the parent this compound molecule.
| Compound Class | Target | Assay Type | Quantitative Metric | Value | Reference |
| Indazole-3-carboxamides | 5-HT3 Receptor | Radioligand Binding | Ki | Nanomolar range | [21] |
| This compound Tryptamine Analogs | 5-HT2A Receptor | Calcium Mobilization | EC50 | Low micromolar to nanomolar | [5] |
| This compound Tryptamine Analogs | 5-HT2B Receptor | Calcium Mobilization | EC50 | Nanomolar range | [5] |
| 7-Nitroindazole | Neuronal NOS | Enzyme Inhibition | IC50 | Micromolar range | [8] |
| Tetrahydroindazole Derivatives | Sigma-1 Receptor | Radioligand Binding | Ki | Low nanomolar | [15] |
| Tetrahydroindazole Derivatives | Sigma-2 Receptor | Radioligand Binding | Ki | Nanomolar range | [22][23] |
V. Conclusion and Future Directions
The this compound scaffold is a highly valuable asset in drug discovery, demonstrating a remarkable capacity to interact with a diverse range of important biological targets. Its derivatives have yielded potent modulators of serotonin receptors, nitric oxide synthase, and sigma receptors. The insights and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this chemical class. Future research should aim to characterize the pharmacological profile of the core this compound molecule itself and to expand the structure-activity relationship studies for each target class to develop next-generation therapeutics with enhanced potency and selectivity.
VI. References
-
QIAGEN. Serotonin Receptor Signaling. [Link]
-
Junda, C. Synthesis of Granisetron Hydrochloride. Chinese Journal of Pharmaceuticals. (2003). [Link]
-
JoVE. Video: Nitric Oxide Signaling Pathway. (2023). [Link]
-
AnyGenes. Nitric Oxide Pathway: Biomarkers and Mechanisms. [Link]
-
New Drug Approvals. GRANISETRON. (2013). [Link]
-
Tyagi, E., et al. Signaling pathways of the serotonin receptor (5-HTR) subtypes... ResearchGate. [Link]
-
Pfeiffer, S., et al. Nitric oxide synthases: regulation and function. Medical Science Monitor. (2001). [Link]
-
Kaur, H., et al. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Neurochemistry. (2019). [Link]
-
CUSABIO. Nitric oxide signaling. [Link]
-
Penchant Research Library. Sigma-1 Receptor (Pathway). [Link]
-
Ortiz-Renteria, M., et al. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. (2022). [Link]
-
Anonymous. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. [Link]
-
Maurer, M. A., et al. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health. (2024). [Link]
-
Prasanth, M. I., et al. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. (2021). [Link]
-
Jastrzębska-Więsek, M., et al. Novel and atypical pathways for serotonin signaling. PubMed Central. (2021). [Link]
-
Creative Diagnostics. Serotonergic Synapse Pathway. [Link]
-
Huang, Y., et al. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. PubMed. (2015). [Link]
-
Maurer, M. A., et al. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. (2024). [Link]
-
Google Patents. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride.
-
Mori, T., et al. The Sigma-1 Receptor in Cellular Stress Signaling. PubMed Central. (2019). [Link]
-
Al-Gharabli, S. I., et al. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. (2021). [Link]
-
Maurer, M. A., et al. Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Mallory A. Maurer. (2024). [Link]
-
Wang, J., et al. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. (2021). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing. [Link]
-
Al-Gharabli, S. I., et al. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. (2021). [Link]
-
Google Patents. EP1484321A1 - Process for preparing this compound-3-carboxylic acid.
-
Duerfahrd, J., et al. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central. (2019). [Link]
-
Lever, J. R., et al. Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. (2012). [Link]
-
Sahn, J. J., et al. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. (2018). [Link]
-
Bermudez, J., et al. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. PubMed. (1990). [Link]
-
Kuypers, K. P. C., et al. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. (2022). [Link]
-
Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
-
Rickli, A., et al. Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. [Link]
-
Kurczab, R., et al. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. (2022). [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Mach, R. H., et al. SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. (2016). [Link]
-
Patel, U. P., et al. 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. (2024). [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]
-
Sorrenti, V., et al. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. PubMed. (2001). [Link]
-
Sittampalam, G. S., et al. Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. (2012). [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. innospk.com [innospk.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mallorymaurer.com [mallorymaurer.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitric oxide signaling | Abcam [abcam.com]
- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Nitric Oxide Signaling Pathway [jove.com]
- 12. anygenes.com [anygenes.com]
- 13. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.penchant.bio [labs.penchant.bio]
- 17. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a prominent feature in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals. However, its presence in nature is exceptionally rare, a stark contrast to its isomeric counterpart, indole. This technical guide provides a comprehensive overview of the natural occurrence of indazole-containing compounds. It delves into the limited known examples of naturally derived indazole alkaloids, primarily from the Nigella genus, and addresses the apparent absence of 1-methylindazole in the natural product literature. This guide synthesizes current knowledge, offering insights into potential biosynthetic routes, robust analytical methodologies for their discovery and characterization, and a summary of their reported biological activities to inform future research and drug development endeavors.
Introduction: The Indazole Scaffold - A Privileged Structure in Synthesis, A Rarity in Nature
The indazole, or benzopyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, synthetic indazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory agents like benzydamine, antiemetics such as granisetron, and kinase inhibitors used in oncology like axitinib.[1][2][3]
Despite its prevalence in synthetic pharmacology, the indazole ring system is remarkably scarce in naturally occurring compounds.[1][2][4] This rarity is particularly striking when compared to its bioisostere, indole, which is a ubiquitous structural motif in a vast array of natural products, from the amino acid tryptophan to complex alkaloids.[5][6][7] The limited discovery of indazoles from natural sources suggests unique and possibly complex biosynthetic pathways that are not widely distributed in nature. To date, the only confirmed natural sources of indazole alkaloids belong to the Nigella genus of flowering plants.[8][9]
This guide will explore the known naturally occurring indazole alkaloids, discuss the standing of this compound within this context, and provide technical insights for researchers aiming to explore this unique chemical space.
The Known Natural Indazole Alkaloids: A Select Family from Nigella
Current scientific literature indicates that the natural occurrence of indazole alkaloids is confined to a few compounds isolated from plants of the Nigella genus (Family: Ranunculaceae).[8] The most well-documented of these are nigellicine, nigellidine, and nigeglanine.
| Compound Name | Natural Source | Key Structural Features | Reference |
| Nigellicine | Nigella sativa L. (Black Cumin) | The first reported indazole alkaloid. | [2][4] |
| Nigellidine | Nigella sativa L. | An indazole alkaloid with a distinct structure. | [2][4][8] |
| Nigeglanine | Nigella glandulifera | An indazole derivative isolated from this specific Nigella species. | [2][4][8] |
These compounds represent the primary, if not sole, examples of the indazole scaffold being produced through natural biosynthetic machinery.[1][9]
The Case of this compound
A thorough review of the current literature reveals no substantial evidence for the natural occurrence of this compound. While this compound is readily available commercially and used as a building block in synthetic chemistry, its isolation from a natural source has not been reported.[10][11][12] The known natural indazole alkaloids from Nigella do not feature a simple N-methylation at the 1-position of the indazole core. Therefore, for the purposes of natural product chemistry, this compound is considered a synthetic compound.
Hypothetical Biosynthesis of the Indazole Ring in Nature
The biosynthesis of the indazole ring in Nigella has not been fully elucidated. However, based on the structure of the known alkaloids and general principles of alkaloid biosynthesis, a hypothetical pathway can be proposed. The formation of the indazole ring likely involves a significant departure from the common tryptophan-derived pathways for indole alkaloids. One plausible hypothesis involves the cyclization of an ortho-substituted hydrazine derivative of a phenylpropanoid precursor.
Below is a conceptual workflow illustrating a possible biosynthetic logic.
Caption: Hypothetical biosynthetic pathway for indazole alkaloids in Nigella.
This proposed pathway underscores the unique biochemistry that would be required for the formation of the indazole ring, potentially explaining its rarity in the plant kingdom.
Analytical Workflow for the Discovery and Characterization of Novel Indazole Alkaloids
For researchers interested in exploring plants or other organisms for novel indazole alkaloids, a systematic and robust analytical workflow is crucial. The following protocol outlines a standard, self-validating approach from extraction to structural elucidation.
Step-by-Step Methodology:
-
Extraction:
-
Objective: To extract a broad range of secondary metabolites, including potential alkaloids.
-
Protocol:
-
Homogenize dried and powdered source material (e.g., Nigella seeds).
-
Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
For targeted alkaloid extraction, perform an acid-base extraction. Macerate the plant material in an acidic aqueous solution (e.g., 1% HCl) to protonate alkaloids, making them water-soluble.
-
Filter and wash the aqueous extract with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic compounds.
-
Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10 to deprotonate the alkaloids.
-
Partition the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to extract the free-base alkaloids.
-
Concentrate the organic layer in vacuo to yield the crude alkaloid extract.
-
-
-
Chromatographic Separation:
-
Objective: To isolate individual compounds from the crude extract.
-
Protocol:
-
Subject the crude alkaloid extract to column chromatography over silica gel or alumina.
-
Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Monitor fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC), preferably with both a UV-Vis detector and a mass spectrometer (LC-MS).
-
-
-
Structural Elucidation:
-
Objective: To determine the precise chemical structure of the isolated compounds.
-
Protocol:
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra (HR-MS) to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR & DEPT: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule's carbon-hydrogen framework. The HMBC spectrum is particularly crucial for identifying long-range correlations that can confirm the indazole ring system.
-
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous structural confirmation.
-
-
The following diagram illustrates this comprehensive workflow.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of 1-Methylindazole: An In-depth Technical Guide
Introduction
1-Methylindazole (CAS No: 13436-48-1, Molecular Formula: C₈H₈N₂, Molecular Weight: 132.16 g/mol ) is a heterocyclic aromatic organic compound that holds a significant position in the landscape of medicinal chemistry and materials science.[1] As a derivative of indazole, it serves as a crucial structural motif and synthetic building block for a wide array of pharmacologically active molecules, including anti-inflammatory and anti-cancer agents.[2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data of this compound. We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering not just raw data but also expert insights into the principles behind the observed spectral features and the experimental protocols for their reliable acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique that provides information on the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, Electron Ionization (EI) is a common method that generates a characteristic fragmentation pattern.
Data Presentation: EI Mass Spectrum
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide clues to its structure.
| m/z Value | Proposed Fragment Ion | Identity | Relative Abundance |
| 132 | [C₈H₈N₂]⁺• | Molecular Ion (M⁺•) | High |
| 131 | [C₈H₇N₂]⁺ | [M-H]⁺ | Moderate |
| 117 | [C₇H₅N₂]⁺ | [M-CH₃]⁺ | Moderate-High |
| 90 | [C₆H₄N]⁺ | [M-CH₃-HCN]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |
Expertise & Experience: Interpreting the Fragmentation Pattern
The fragmentation of the this compound molecular ion (m/z 132) under EI conditions is a logical process governed by the stability of the resulting fragments.[3][4]
-
Molecular Ion (M⁺•, m/z 132): The presence of a strong molecular ion peak confirms the molecular weight of the compound as 132.16 g/mol .[1]
-
[M-H]⁺ Fragment (m/z 131): The loss of a single hydrogen radical is a common fragmentation event, leading to a stabilized cation.
-
[M-CH₃]⁺ Fragment (m/z 117): A significant peak is observed at m/z 117, corresponding to the loss of a methyl radical (•CH₃, 15 Da). This is a highly favorable fragmentation pathway, as the resulting indazolyl cation is stabilized by the aromatic system.
-
Further Fragmentation (m/z 90): The fragment at m/z 117 can undergo further decomposition, often by losing a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, resulting in the ion at m/z 90.
Visualization: Fragmentation Pathway
The logical flow of the fragmentation process can be visualized as follows.
Caption: Proposed EI fragmentation pathway for this compound.
Trustworthiness: Experimental Protocol for EI-MS
This protocol ensures the acquisition of a reproducible and high-quality mass spectrum.
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (a standard energy that promotes fragmentation and allows for library matching).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Detector: Electron Multiplier.
-
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for purified samples.
-
Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 40 to 300, to capture the molecular ion and all significant fragments.
-
Data Processing: The resulting spectrum is plotted as relative intensity versus m/z. The base peak (the most intense peak) is assigned a relative intensity of 100%, and all other peaks are reported relative to it.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation: Key IR Absorptions
The IR spectrum of this compound displays several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100–3000 | C-H Stretch | Aromatic C-H (Benzene Ring) |
| 2980–2850 | C-H Stretch | Aliphatic C-H (Methyl Group) |
| 1620–1580 | C=C Stretch | Aromatic Ring |
| 1520–1470 | C=N / C=C Stretch | Indazole Ring System |
| 1450, 1380 | C-H Bend | Methyl Group (Asymmetric/Symmetric) |
| 800–740 | C-H Bend (Out-of-Plane) | Ortho-disubstituted Benzene Ring |
Note: These are typical ranges and exact values can vary based on the sample preparation method.[5]
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum provides a vibrational fingerprint of this compound.
-
Aromatic C-H Stretches: The absorptions above 3000 cm⁻¹ are definitive for C-H bonds on the aromatic benzene ring.
-
Aliphatic C-H Stretches: The bands just below 3000 cm⁻¹ are characteristic of the C-H bonds within the N-methyl group.
-
Ring Vibrations: The series of sharp peaks in the 1620-1470 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the fused ring system. These are highly characteristic of the indazole core.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. The strong absorption between 800-740 cm⁻¹ is a key indicator of the ortho-disubstitution pattern on the benzene portion of the indazole ring.
Trustworthiness: Experimental Protocol for ATR-IR
Attenuated Total Reflectance (ATR) is a modern, reliable method for obtaining IR spectra of solid samples with minimal preparation.[6]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum by running a scan with nothing on the crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.
-
Data Acquisition:
-
Scan Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Visualization: Structure and Atom Numbering
To facilitate the discussion of NMR data, the standard numbering for the this compound ring is used.
Sources
A Researcher's Guide to Sourcing and Verifying High-Purity 1-Methylindazole for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. 1-Methylindazole, a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides an in-depth technical framework for navigating the commercial landscape of high-purity this compound, from supplier qualification to rigorous analytical verification.
The Critical Role of this compound in Medicinal Chemistry
This compound and its derivatives are integral to the development of a range of therapeutics. Their versatile structure serves as a scaffold for molecules targeting various biological pathways. For instance, derivatives of this compound are explored in the development of anti-inflammatory and anti-cancer agents. Given its significance, sourcing this compound of the highest purity is not merely a matter of preference but a foundational requirement for robust and reproducible research and development.
Qualifying Commercial Suppliers: A Multi-faceted Approach
Selecting a suitable commercial supplier for high-purity this compound extends beyond a simple price comparison. A thorough qualification process is essential to mitigate risks associated with impurities and batch-to-batch variability.
Essential Supplier Documentation
A reputable supplier should readily provide comprehensive documentation that attests to the quality and consistency of their product. This includes:
-
Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should not only state the purity but also provide a comprehensive profile of identified and unidentified impurities.[1][2]
-
Technical Data Sheet (TDS): The TDS should offer detailed physicochemical properties of the compound.
-
Good Manufacturing Practice (GMP) Compliance: For later-stage development, suppliers should adhere to GMP principles as outlined in guidelines such as ICH Q7 for API intermediates.[1]
Understanding the Synthetic Route and Potential Impurities
Knowledge of the synthetic pathway employed by the supplier offers valuable insight into potential process-related impurities. Common synthetic routes to indazole derivatives can introduce starting materials, by-products, and reagents as impurities. For instance, the methylation of indazole can potentially lead to the formation of the undesired 2-methylindazole isomer. Therefore, a supplier's transparency regarding their synthesis and purification methods is a strong indicator of their quality control standards.
Analytical Verification of High-Purity this compound
Independent analytical verification of incoming batches of this compound is a critical step to ensure the material meets the stringent requirements of drug development. The following analytical techniques are indispensable for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for determining the purity of non-volatile organic compounds like this compound. A validated, stability-indicating HPLC method is crucial for separating the main component from any potential impurities and degradation products.
Experimental Protocol: HPLC-UV Purity Determination
This protocol outlines a general method for the purity determination of this compound. Method validation according to ICH Q2(R1) guidelines is essential before routine use.[3][4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., near its λmax) should be selected for optimal sensitivity.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Causality in Method Development: The choice of a C18 column is based on the non-polar nature of the indazole ring. The acidic mobile phase helps to ensure the consistent protonation state of the molecule, leading to sharp and symmetrical peaks. Gradient elution is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
While HPLC provides a relative purity assessment, quantitative NMR (qNMR) offers a direct and highly accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7]
Experimental Protocol: ¹H-qNMR Purity Determination
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a high-purity, stable internal standard with a known chemical structure and a resonance that does not overlap with any signals from this compound (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Data Processing and Calculation: Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Self-Validation in qNMR: The inherent principle of qNMR, where the signal intensity is directly proportional to the number of nuclei, provides a self-validating system. The accuracy is contingent on the precise weighing of the sample and the internal standard, and the purity of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC. This is particularly important for assessing residual solvents from the synthesis and purification processes.
Experimental Protocol: GC-MS for Residual Solvent Analysis
This protocol is a general guideline and should be validated according to ICH Q3C and USP <467> for residual solvents.[8][9]
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase for separating common organic solvents (e.g., a wax or a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium or hydrogen.
-
Injection Technique: Headspace injection is typically preferred for residual solvent analysis to avoid contamination of the GC system with the non-volatile sample matrix.
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve or suspend it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS for analysis.
-
Identification and Quantification: Solvents are identified by their retention time and mass spectrum. Quantification is achieved by comparing the peak areas to those of a standard containing known concentrations of the target solvents.
Understanding the Certificate of Analysis (CoA)
A comprehensive CoA for high-purity this compound should include the following information, allowing for a thorough quality assessment.
| Parameter | Typical Specification | Analytical Method | Significance |
| Appearance | White to off-white crystalline powder | Visual Inspection | Indicates gross contamination or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR, MS | Confirms the chemical identity of the material. |
| Purity (by HPLC) | ≥ 99.5% | HPLC-UV | Determines the relative purity and detects non-volatile organic impurities. |
| Purity (by qNMR) | Assay value (e.g., 99.0 - 101.0%) | ¹H-qNMR | Provides an absolute measure of the amount of the target molecule. |
| Individual Impurities | ≤ 0.10% | HPLC-UV | Quantifies specific known and unknown impurities. |
| Total Impurities | ≤ 0.50% | HPLC-UV | Provides an overall assessment of the organic impurity profile. |
| Residual Solvents | Complies with ICH Q3C limits | GC-MS (Headspace) | Ensures that residual solvents from manufacturing are below safety thresholds.[8][9] |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can affect stability and reactivity in subsequent synthetic steps. |
| Residue on Ignition | ≤ 0.1% | USP <281> | Measures the amount of inorganic impurities. |
| Elemental Impurities | Complies with USP <232> limits | ICP-MS or ICP-OES | Controls for potentially toxic elemental impurities.[2][10][11][12][13] |
Forced Degradation Studies: Probing the Intrinsic Stability
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10][14][15][16] Exposing this compound to a variety of stress conditions (e.g., acid, base, oxidation, heat, and light) and analyzing the resulting samples by a stability-indicating HPLC method provides valuable information for formulation development and shelf-life determination.
Visualizing the Qualification and Verification Workflow
The following diagrams illustrate the logical flow of the supplier qualification and analytical verification processes.
Caption: Workflow for qualifying commercial suppliers of this compound.
Caption: Workflow for the analytical verification of high-purity this compound.
Conclusion
The procurement and verification of high-purity this compound is a scientifically rigorous process that underpins the success of drug discovery and development programs. By implementing a robust supplier qualification process and employing a suite of orthogonal analytical techniques, researchers can ensure the quality and consistency of this critical building block. This diligence not only enhances the reliability of experimental data but also lays a solid foundation for the development of safe and effective medicines.
References
- Dong, M. W. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America.
- FILALI, Z., & et al. (n.d.). Residual solvent analysis with the ICH Q3C guideline. FILAB.
- Gore, T. D. (2016, December 14). Forced Degradation Studies. MedCrave online.
- Gupta, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
- Jadhav, S. B., & et al. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Kamble, S. L., & Kumar, S. D. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
- Hiriyanna, B., & et al. (n.d.). Isolation and Characterization of Process Related Impurities in Anastrozole Bulk Drug. SciELO.
- Scribd. (n.d.). Certificate of Analysis.
- Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
- NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ResearchGate. (2016, April 7). 13 C NMR of indazoles.
- Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- NIH. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- NIH. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Lab Club. (n.d.). High Purity Standards (HPS).
- ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- ResearchGate. (2025, August 10). development and validation of rp-hplc-uv analytical method for quantitative determination of metronidazole.
- ResearchGate. (n.d.). Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scribd.com [scribd.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. soeagra.com [soeagra.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biomedres.us [biomedres.us]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled the development of a multitude of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the potential therapeutic applications of indazole scaffolds, with a focus on oncology, neurodegenerative disorders, and inflammation. We will delve into the synthetic strategies, mechanisms of action, and detailed experimental protocols for the evaluation of indazole-based compounds, offering field-proven insights for researchers and drug development professionals.
Introduction: The Rise of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development, with the indazole core holding a prominent position.[1] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, anti-neurodegenerative, and antimicrobial effects.[2] The success of FDA-approved drugs such as Pazopanib, Niraparib, and Benzydamine underscores the therapeutic potential of this versatile scaffold.[3][4][5]
This guide will explore the chemical biology of the indazole core, dissecting its role in the design and development of targeted therapies. We will examine how subtle structural modifications to the indazole ring system can profoundly impact biological activity, leading to highly potent and selective drug candidates.
Indazoles in Oncology: Targeting Uncontrolled Cell Proliferation
The indazole scaffold has proven to be a particularly fruitful starting point for the development of anti-cancer agents.[6] Many indazole-based drugs function as kinase inhibitors, targeting the enzymes that drive aberrant cell growth and proliferation in cancer.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[2][6] By inhibiting these receptors, pazopanib disrupts the signaling pathways that lead to tumor growth and the formation of new blood vessels that supply the tumor.
Mechanism of Action: Pazopanib's Inhibition of Angiogenesis
Caption: Pazopanib inhibits VEGFR, blocking angiogenesis and tumor growth.
Quantitative Data: Kinase Inhibition Profile of Pazopanib
| Kinase Target | IC₅₀ (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 84 |
| PDGFR-β | 84 |
| c-Kit | 74 |
| Data compiled from various sources. |
Experimental Protocols:
-
Synthesis of Pazopanib: A general synthetic route involves the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[7][8]
-
Purification: Purification is typically achieved through column chromatography on silica gel followed by recrystallization.[9]
-
In Vitro VEGFR-2 Kinase Assay: The inhibitory activity of pazopanib on VEGFR-2 can be determined using a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[10][11]
Niraparib: A Potent PARP Inhibitor
Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1][12] PARP enzymes are crucial for the repair of single-strand DNA breaks.[3] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death.[3]
Mechanism of Action: Niraparib's Induction of Synthetic Lethality
Caption: Niraparib inhibits PARP, leading to cell death in HR-deficient cells.
Quantitative Data: PARP Inhibition and Cellular Potency of Niraparib
| Assay | IC₅₀ (nM) |
| PARP-1 (enzymatic) | 3.8 |
| PARP-2 (enzymatic) | 2.1 |
| Intracellular PARylation | ~4 |
| Data sourced from Jones et al., J Med. Chem., 2009.[9] |
Experimental Protocols:
-
Synthesis of Niraparib: Synthesis often involves a multi-step process culminating in the coupling of a piperidine derivative with an indazole carboxamide moiety.[13][14]
-
Purification: Purification can be achieved by recrystallization from a suitable solvent system like a water/DMSO mixture.[5]
-
In Vitro PARP Activity Assay: The inhibitory effect of niraparib on PARP can be measured using a variety of methods, including those that quantify the consumption of NAD+ or the formation of poly(ADP-ribose) chains.[15][16][17]
-
Cell Viability (MTT) Assay: The cytotoxic effect of niraparib on cancer cell lines can be assessed using the MTT assay, which measures the metabolic activity of viable cells.[11][18][19]
-
Apoptosis (Annexin V) Assay: The induction of apoptosis by niraparib can be quantified using an Annexin V staining protocol followed by flow cytometry.[1][4][6]
Indazoles in Neurodegenerative Disorders: Targeting Kinase-Mediated Pathology
Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neurons. Indazole derivatives have shown promise in this area by targeting key enzymes implicated in the disease pathology.
GSK-3β Inhibition for Alzheimer's Disease
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a role in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[20] Inhibition of GSK-3β is therefore a promising therapeutic strategy.
Mechanism of Action: Indazole-based Inhibition of Tau Hyperphosphorylation
Caption: Indazole inhibitors block GSK-3β, preventing tau hyperphosphorylation.
Experimental Protocols:
-
Synthesis of Indazole-based GSK-3β Inhibitors: The synthesis of these inhibitors often involves the formation of an amide bond between an indazole carboxylic acid and a substituted amine.[20][21][22]
-
In Vitro GSK-3β Kinase Assay: The inhibitory potency of compounds against GSK-3β can be determined using a luminescence-based assay that measures ADP production.[23][24][25]
-
Cell-Based GSK-3β Activity Assay: The cellular activity of GSK-3β inhibitors can be assessed by measuring the accumulation of β-catenin, a downstream target of GSK-3β.[2][3][15]
Indazoles in Inflammation: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key component of many diseases. Indazole-based compounds have demonstrated significant anti-inflammatory properties.
Benzydamine: A Non-Steroidal Anti-Inflammatory Drug
Benzydamine is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with anesthetic and analgesic properties.[5] It is used to relieve pain and inflammation in the mouth and throat. While its exact mechanism is not fully elucidated, it is believed to inhibit the synthesis of pro-inflammatory prostaglandins, likely through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Benzydamine's Anti-inflammatory Effect
Caption: Benzydamine inhibits COX enzymes, reducing prostaglandin synthesis and inflammation.
Experimental Protocols:
-
Synthesis of Benzydamine: The synthesis can be achieved through the reaction of the N-benzyl derivative of methyl anthranilate with nitrous acid, followed by reduction and subsequent alkylation.[4][26][27][28][29]
-
Purification: Benzydamine can be purified by steam distillation.[10][30]
-
In Vitro Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of benzydamine against COX-1 and COX-2 can be evaluated using commercially available screening kits that measure the production of prostaglandins.[12][26][27][31][32]
Conclusion and Future Perspectives
The indazole scaffold has firmly established itself as a cornerstone of modern drug discovery. Its versatility and amenability to chemical modification have led to the development of life-saving medicines and promising clinical candidates. The examples highlighted in this guide represent just a fraction of the therapeutic potential of indazole-based compounds.
Future research will undoubtedly continue to uncover novel indazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies will further expand the chemical space accessible to medicinal chemists. As our understanding of the molecular basis of disease deepens, the rational design of indazole-based therapies targeting novel biological pathways will continue to drive innovation in the pharmaceutical sciences.
References
- Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]
- El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1636-1656. [Link]
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
- Guedes, J. V., da Silva, A. C. P., & de Souza, M. C. B. V. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
- Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]
- Boussios, S., Karihtala, P., Moschetta, M., & Karpathiou, G. (2020). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Cancers, 12(9), 2419. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Angelini, A. C., & Lisciani, R. (1988). U.S. Patent No. 4,749,794. U.S.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Chorna, O., & Va, V. (2020). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS.
- Wikipedia. (2023, December 29). Benzydamine. Wikipedia. [Link]
- QTanalytics. (2023). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Pazopanib Drug Sample and It's Dosage Form. QTanalytics, 1(1), 1-10. [Link]
- Veeprho. (n.d.).
- Google Patents. (n.d.). CN105884687A - Preparation method of 5-benzyl benzydamine.
- Ombrato, R., Cazzolla, N., Mancini, F., Mangano, G., Orsatti, L., Pevarello, P., ... & Varrone, M. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS medicinal chemistry letters, 11(5), 825-831. [Link]
- Al-Dhfyan, A., Al-Suwayeh, S. A., & Al-Otaibi, M. M. (2022). Nanocrystallization Improves the Solubilization and Cytotoxic Effect of a Poly (ADP-Ribose)-Polymerase-I Inhibitor. Pharmaceutics, 14(11), 2419. [Link]
- Scott, J. S., Bailey, A., Davies, R. D. M., Birch, A. M., Christie, M., Foloppe, N., ... & Wood, M. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227-1244. [Link]
- Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
- Li, X., Wang, Y., Zhang, Y., Wang, M., & Li, Y. (2018). Design and synthesis of (aza) indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Bioorganic & medicinal chemistry, 26(11), 2948-2957. [Link]
- Węgrzyn, K. M., Karczewska-Golec, J., Golec, P., Gryboś, A., Podleśny-Drabiniok, A., & Olejarz, W. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. International Journal of Molecular Sciences, 24(13), 10834. [Link]
- University of Oxford. (n.d.).
- The University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. The University of Manchester. [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. qtanalytics.in [qtanalytics.in]
- 10. patents.justia.com [patents.justia.com]
- 11. atcc.org [atcc.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US11236066B2 - Crystalline forms of niraparib tosylate - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. phmethods.net [phmethods.net]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 24. journals.innovareacademics.in [journals.innovareacademics.in]
- 25. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib [scielo.org.za]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 28. veeprho.com [veeprho.com]
- 29. CN105884687A - Preparation method of 5-benzyl benzydamine - Google Patents [patents.google.com]
- 30. US4749794A - Manufacturing of benzydamine purification of benzydamine using steam distillation - Google Patents [patents.google.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Core Differences Between 1-Methylindazole and 2-Methylindazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of heterocyclic chemistry, the indazole scaffold stands as a cornerstone, particularly within the realm of medicinal chemistry and materials science. Its derivatives are integral to a multitude of pharmacologically active agents.[1] The simple act of N-methylation on the indazole ring gives rise to two constitutional isomers: 1-methylindazole and 2-methylindazole. While seemingly minor, this positional difference in the methyl group profoundly influences the molecule's electronic properties, stability, reactivity, and, consequently, its utility in drug design and chemical synthesis. This guide provides an in-depth exploration of the fundamental distinctions between these two isomers, offering field-proven insights into their synthesis, characterization, and practical applications.
Structural and Electronic Divergence: The Foundation of a Tale of Two Isomers
The core difference between this compound and 2-methylindazole lies in the point of attachment of the methyl group to the pyrazole portion of the bicyclic system. This seemingly subtle variation leads to significant disparities in their electronic distribution and overall stability.
-
This compound (1H-indazole derivative): The methyl group is attached to the N1 nitrogen, which is adjacent to the benzene ring. This isomer is generally considered the more thermodynamically stable of the two.[2] Theoretical and experimental studies have shown that this compound is more stable than 2-methylindazole by approximately 3.2 kcal/mol.
-
2-Methylindazole (2H-indazole derivative): Here, the methyl group resides on the N2 nitrogen, which is further from the benzene ring fusion. This isomer is often the kinetically favored product in methylation reactions.[2]
This fundamental difference in stability has significant implications for the synthesis and handling of these compounds.
Diagram 1: Molecular Structures of this compound and 2-Methylindazole
Caption: Kinetic vs. thermodynamic pathways in indazole methylation.
Experimental Protocols for Regioselective Synthesis
Protocol 1: Preferential Synthesis of this compound (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable this compound isomer.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The elevated temperature facilitates the equilibration to the more stable this compound.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Preferential Synthesis of 2-Methylindazole (Kinetic Control)
This protocol aims to isolate the kinetically favored 2-methylindazole isomer.
-
Reaction Setup: In a similar setup to Protocol 1, dissolve 1H-indazole (1 equivalent) in a less polar solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Methylation under Mild Conditions: Employ a milder methylating agent that reacts under neutral or slightly acidic conditions, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), or use a methylating agent like methyl 2,2,2-trichloroacetimidate under acidic catalysis. [2]3. Low-Temperature Reaction: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the addition and reaction period. Avoid heating to prevent isomerization to the 1-methyl derivative.
-
Monitoring and Quenching: Closely monitor the reaction. Once the starting material is consumed, promptly quench the reaction to prevent equilibration.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1. The key is to minimize exposure to heat during the purification process.
Comparative Physicochemical and Spectroscopic Properties
The structural differences between this compound and 2-methylindazole give rise to distinct physical and spectroscopic properties, which are crucial for their identification and characterization.
| Property | This compound | 2-Methylindazole | Reference(s) |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | [3][4] |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | Colorless to yellow oil or solid | [3][4] |
| Melting Point | 60-61 °C | 55-57 °C | |
| Boiling Point | 245-246 °C | 267-269 °C | |
| Dipole Moment | ~1.8 D | ~3.4 D | |
| Thermodynamic Stability | More stable | Less stable | [2] |
Spectroscopic Differentiation: A Guide to NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the 1- and 2-methylindazole isomers. [5]The chemical shifts of the protons and carbons in the indazole ring are significantly influenced by the position of the methyl group.
¹H NMR Spectroscopy:
-
This compound: The proton at the C3 position typically appears as a singlet at a downfield chemical shift (around 8.0 ppm in CDCl₃). The methyl protons resonate around 4.0 ppm.
-
2-Methylindazole: The C3 proton is also a singlet but is generally found at a slightly more upfield position compared to the 1-methyl isomer. The methyl protons in the 2-position are also shifted slightly upfield relative to the 1-methyl analog.
¹³C NMR Spectroscopy:
The carbon chemical shifts, particularly for C3, C7a, and the methyl carbon, are diagnostic for differentiating the two isomers.
| Position | This compound (δ in ppm, CDCl₃) | 2-Methylindazole (δ in ppm, CDCl₃) | Reference(s) |
| C3 | ~134.0 | ~123.0 | [6][7] |
| C3a | ~123.0 | ~127.0 | [6][7] |
| C4 | ~120.8 | ~120.5 | [6][7] |
| C5 | ~126.5 | ~126.0 | [6][7] |
| C6 | ~121.0 | ~121.5 | [6][7] |
| C7 | ~109.5 | ~116.0 | [6][7] |
| C7a | ~140.0 | ~148.0 | [6][7] |
| N-CH₃ | ~35.0 | ~42.0 | [6][7] |
Protocol 3: NMR-Based Isomer Identification
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized methylindazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shift of the singlet corresponding to the C3 proton and the methyl protons.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will provide clear singlet signals for each carbon atom.
-
Data Analysis: Compare the observed chemical shifts with the reference data provided in the table above to unambiguously assign the structure as either this compound or 2-methylindazole. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for further confirmation if needed.
Divergent Chemical Reactivity
The differing electronic environments of the nitrogen atoms in 1- and 2-methylindazole lead to distinct patterns of chemical reactivity, particularly in reactions involving the pyrazole ring.
-
Electrophilic Aromatic Substitution: In this compound, the benzene ring is generally more activated towards electrophilic substitution compared to 2-methylindazole. The N1-nitrogen, being part of a pyrrole-like system, is a better electron donor to the fused benzene ring. In contrast, the N2-methylated isomer has a more pyridine-like nitrogen at the N1 position, which is electron-withdrawing and deactivates the benzene ring towards electrophilic attack.
-
Basicity: The N2 atom in this compound is the more basic site, analogous to pyridine. In 2-methylindazole, the N1 atom is the basic center. These differences in basicity can influence their behavior in acid-base reactions and their ability to act as ligands in coordination chemistry.
Applications in Drug Discovery and Beyond
The choice between a this compound and a 2-methylindazole core can have a profound impact on the pharmacological profile of a drug candidate. The orientation of the N-methyl group affects the molecule's shape, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
-
This compound Derivatives: This scaffold is found in a number of approved drugs and clinical candidates. For instance, Granisetron , an antiemetic agent, features a this compound-3-carboxamide moiety. [8]The this compound core is also present in various kinase inhibitors and other therapeutic agents.
-
2-Methylindazole Derivatives: While historically less explored, the 2-methylindazole scaffold is gaining increasing attention in medicinal chemistry. [9]Derivatives of 2-methylindazole have shown promise as antimicrobial and anti-inflammatory agents. [10][11]For example, certain 2-phenyl-2H-indazole derivatives have demonstrated potent antiprotozoal activity. [12]The unique stereoelectronic properties of the 2-methylindazole core offer opportunities for the design of novel therapeutic agents with improved selectivity and efficacy.
Conclusion
The distinction between this compound and 2-methylindazole extends far beyond a simple constitutional isomerism. Their differences in thermodynamic stability, synthetic accessibility via kinetic or thermodynamic control, spectroscopic signatures, and chemical reactivity provide a rich platform for chemical exploration and exploitation. For researchers and drug development professionals, a thorough understanding of these core differences is paramount for the rational design of novel synthetic routes and the development of new therapeutic agents. The ability to selectively synthesize and unambiguously characterize each isomer is a critical skill in harnessing the full potential of the versatile indazole scaffold.
References
- Bruker. (n.d.). 1H and 13C NMR spectra. Bruker Avance Spectrometer.
- Royal Society of Chemistry. (2012). Supplementary Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Understanding the Chemistry: Properties and Applications of 2-Methyl-2H-indazole-5-amine. (2025, October 9). Chemxpo.
- Request PDF. (2025, August 6). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
- PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information.
- Figshare. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3.
- ResearchGate. (2016, April 7). 13C NMR of indazoles.
- Preprints.org. (n.d.). Supplementary Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930).
- National Institutes of Health. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- Palmer, M. H., Findlay, R. H., Kennedy, S. M. F., & McIntyre, P. S. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1695-1700.
- National Institutes of Health. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
- Wikipedia. (n.d.). 2-Methylimidazole.
- ResearchGate. (n.d.). 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400....
- Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. 15(1), 83-87.
- PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information.
- Stenutz, R. (n.d.). Dipole moments.
- ResearchGate. (2025, August 7). Crystal and Molecular Structure Analysis of 2-Methylimidazole.
- National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- MDPI. (n.d.). Copolymers Containing 1-Methyl-2-phenyl-imidazole Moieties as Permanent Dipole Generating Units: Synthesis, Spectroscopic, Electrochemical, and Photovoltaic Properties.
- ResearchGate. (n.d.). Dipole moment values associated with fluorinated benzenes and select azine and azole heterocycles.
- ResearchGate. (2025, August 5). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents.
- SpringerLink. (1989, October 1). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles.
- Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction.
- International Research Journal of Engineering and Technology (IRJET). (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
- NIST. (n.d.). 1H-Imidazole, 2-methyl-.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Methyl Group's Decisive Role in 1-Methylindazole's Biological Activity: A Technical Guide
Introduction: Beyond a Simple Alkyl Addition
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its versatility has led to the development of therapeutics across a spectrum of diseases, including cancer and inflammatory conditions.[2][3] Within this class of molecules, the substitution at the N1 position of the indazole ring is a critical determinant of pharmacological activity. This guide delves into the nuanced and often profound role of a seemingly simple substituent: the methyl group at the 1-position. We will explore how this small alkyl group can dramatically influence the biological activity of the indazole core, transforming a basic scaffold into a potent and selective therapeutic agent. This analysis will move beyond a superficial acknowledgment of the methyl group's presence to a detailed examination of its impact on structure-activity relationships (SAR), metabolic stability, and target engagement, providing researchers and drug development professionals with a deeper understanding of its strategic importance in drug design.
The Physicochemical Impact of N-Methylation
The introduction of a methyl group at the N1 position of the indazole ring instigates a cascade of changes in the molecule's physicochemical properties, which in turn dictates its biological behavior.
Electronic and Conformational Effects
The methyl group, being electron-donating, subtly alters the electronic distribution within the indazole ring system. This can influence the molecule's ability to participate in crucial interactions with its biological target, such as hydrogen bonding and π-π stacking. Perhaps more significantly, the methyl group can impose conformational constraints. In some cases, the addition of a methyl group can induce a rotation of adjacent aryl rings, forcing the molecule into a bioactive conformation that more readily fits into the target's binding pocket. This phenomenon, sometimes referred to as the "magic methyl effect," can lead to a profound increase in binding affinity and potency.[4]
Lipophilicity and Permeability
N-methylation generally increases the lipophilicity of the indazole molecule. This enhanced lipophilicity can have a dual effect. On one hand, it can improve the compound's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.[5] On the other hand, excessive lipophilicity can lead to undesirable properties such as increased metabolic clearance and off-target effects. Therefore, the strategic placement of the methyl group is a key consideration in balancing permeability with other pharmacokinetic parameters.
Structure-Activity Relationship (SAR): The Methyl Group as a Potency Driver
The true impact of the methyl group is most evident when examining the structure-activity relationships of 1-methylindazole derivatives. A compelling illustration of this can be seen in the development of serotonin receptor agonists.
Case Study: N-Methylation in Serotonin 5-HT2 Receptor Agonists
A study evaluating indazole analogs of the psychedelic compound 5-MeO-DMT provides a clear example of the methyl group's influence on receptor activity.[6] The researchers synthesized and tested both the 1H-indazole analog and its 1-methyl counterpart for their functional potency at serotonin 5-HT2 subtypes.
| Compound | Target Receptor | EC50 (nM) | Emax (%) |
| 1H-Indazole Analog (6a) | 5-HT2A | 1300 | 88 |
| This compound Analog (11) | 5-HT2A | 8300 | 81 |
| 1H-Indazole Analog (6a) | 5-HT2B | 120 | 87 |
| This compound Analog (11) | 5-HT2B | 230 | 87 |
| 1H-Indazole Analog (6a) | 5-HT2C | 110 | 95 |
| This compound Analog (11) | 5-HT2C | 200 | 94 |
Data adapted from "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists"[6]
In this specific case, the 1-methyl analog (11) was found to be markedly less potent at the 5-HT2A receptor compared to the 1H-indazole analog (6a).[6] This highlights that the effect of N-methylation is highly context-dependent and target-specific. While in many instances it enhances potency, in others it can be detrimental to activity. This underscores the importance of empirical testing in SAR studies.
The Methyl Group's Role in Metabolic Stability and Pharmacokinetics
A critical aspect of drug development is ensuring that a compound has a suitable pharmacokinetic profile, including adequate metabolic stability. The N-methyl group on the indazole ring plays a pivotal role in this regard.
Protecting Against Acid Hydrolysis
One of the key benefits of N-methylation is the protection it can offer against chemical degradation. A study on N-sulfonylhydrazones demonstrated that N-methylated analogs exhibited significantly greater stability in acidic conditions (pH 2) compared to their non-methylated counterparts, which underwent substantial hydrolysis.[5] This is a crucial consideration for orally administered drugs that must survive the acidic environment of the stomach.
Influencing Cytochrome P450 (CYP) Metabolism
While providing protection from hydrolysis, N-methylation can also introduce a new site for metabolism. The same study on N-sulfonylhydrazones found that the N-methylated analogs were metabolized by CYP enzymes, whereas the non-N-methylated analogs were not.[5] The methyl group itself can be a site of oxidative metabolism (N-demethylation). Therefore, while N-methylation can enhance chemical stability, it may also lead to more rapid metabolic clearance. Strategies to mitigate this, such as deuteration of the methyl group, can be employed to slow the rate of metabolism.[7]
Experimental Protocols for Evaluating this compound Activity
To rigorously assess the role of the methyl group and the overall activity of this compound derivatives, a suite of well-defined experimental protocols is essential.
Synthesis of this compound
The regioselective synthesis of this compound is a critical first step. Methylation of 1H-indazole can lead to a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions.[8][9]
Protocol for N1-Methylation (Thermodynamic Control):
-
Preparation: To a solution of 1H-indazole (1 equivalent) in a suitable aprotic solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong, non-nucleophilic base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for determining a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[10][11]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., this compound derivative) and positive controls (e.g., dextromethorphan, midazolam) in a suitable solvent like DMSO.[10]
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (e.g., human liver microsomes, final concentration 0.5 mg/mL).[11]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution to each well. For negative controls, add buffer without the regenerating system.
-
-
Time Points and Termination:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.[10]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage remaining versus time.
-
5-HT3 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for the 5-HT3 receptor, a key target for many indazole-based drugs like Granisetron.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a radioligand stock solution (e.g., [³H]GR65630), a known high-affinity 5-HT3 receptor antagonist.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) and a known non-labeled competitor (e.g., unlabeled Granisetron for determining non-specific binding).
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, the radioligand, and either the test compound, buffer (for total binding), or the non-labeled competitor (for non-specific binding).
-
-
Initiation of Binding:
-
Add a membrane preparation from cells expressing the human 5-HT3 receptor to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
-
Washing:
-
Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context in which this compound derivatives operate, it is helpful to visualize both the biological pathways they modulate and the experimental workflows used to study them.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[14] Its activation by serotonin leads to rapid neuronal depolarization. This compound derivatives like Granisetron act as antagonists, blocking this process.[13]
Caption: Simplified 5-HT3 receptor signaling pathway.
Experimental Workflow for SAR Studies
The process of evaluating new this compound derivatives involves a logical flow from synthesis to biological characterization.
Caption: General workflow for SAR studies of this compound analogs.
Conclusion: A Small Group with a Large Impact
The N1-methyl group of the this compound scaffold is far from a passive spectator in the molecule's biological activity. It is a key modulator of physicochemical properties, a driver of potency through conformational and electronic effects, and a critical determinant of the pharmacokinetic profile. A thorough understanding of the multifaceted roles of this seemingly simple functional group is indispensable for the rational design of novel indazole-based therapeutics. By leveraging the principles outlined in this guide, researchers and drug development professionals can more effectively harness the power of the methyl group to optimize lead compounds and accelerate the journey from discovery to clinical application.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16425-16435. [Link]
- Cai, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4785. [Link]
- Elguero, J., et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 539-544.
- Patil, S. (2021). Magic Methyl Effects in Drug Design. Juniper Online Journal of Case Studies, 13(4). [Link]
- Canal, C. E., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(10), 1604-1611. [Link]
- MTTLAB. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Zarini, V. (2013). 5HT3 RECEPTOR.
- Tour-Alvarez, F., et al. (2021). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
- Wikipedia. (n.d.). 5-HT3 receptor.
- Shaikh, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1163-1186. [Link]
- Bermudez, J., et al. (1990). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.
- EP1484321A1. (2004). Process for preparing this compound-3-carboxylic acid.
- da Silva, L. E., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38819-38830. [Link]
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527-540.
- Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses.
- Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences, 110(12), 3745-3756.
- The Granisetron Study Group. (1993). Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. European Journal of Cancer, 29(S1), S22-S29.
- Lummis, S. C. (2012). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & therapeutics, 133(3), 340-351.
- Hsu, E. S. (2010). A review of granisetron, 5-hydroxytryptamine3 receptor antagonists, and other antiemetics. Anesthesia and Analgesia, 111(5), 1133-1141.
Sources
- 1. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. mercell.com [mercell.com]
- 11. mttlab.eu [mttlab.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocols: Synthesis of 1-Methylindazole-3-carboxylic Acid
Abstract
This comprehensive guide details the chemical synthesis of 1-methylindazole-3-carboxylic acid, a critical intermediate in the pharmaceutical industry, most notably for the production of the antiemetic drug Granisetron.[1][2] This document provides an in-depth analysis of a highly selective and industrially scalable synthesis protocol, focusing on the N-methylation of indazole-3-carboxylic acid. The causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, is thoroughly explained to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology. This guide emphasizes safety, efficiency, and high purity of the final product.
Introduction: Significance and Synthetic Strategy
This compound-3-carboxylic acid (1-MICA) is a key building block in organic synthesis. Its molecular structure, featuring the indazole bicyclic system with a carboxylic acid at position 3 and a methyl group at position 1, makes it a valuable precursor for various biologically active compounds. The primary application of 1-MICA is in the synthesis of Granisetron, a potent serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery.[1]
The synthesis of 1-MICA predominantly involves the methylation of indazole-3-carboxylic acid (ICA). A significant challenge in this synthesis is the regioselective methylation at the N1 position of the indazole ring, as methylation can also occur at the N2 position, leading to the formation of the undesired 2-methylindazole-3-carboxylic acid (2-MICA) isomer. Historically, methods using strong bases like sodium methoxide generated in situ from sodium metal posed significant safety risks on an industrial scale and often resulted in mixtures of N1 and N2 isomers, necessitating difficult purification steps.[2]
This guide focuses on a modern, safer, and highly selective process that utilizes alkaline earth metal oxides or alkoxides as bases.[2] This approach enhances the selectivity for the desired N1 isomer, offers high yields, and avoids the use of hazardous reagents like elemental sodium.[2][3]
Overview of the Synthetic Pathway
The primary synthesis route detailed in this guide is the direct methylation of indazole-3-carboxylic acid. For completeness, a brief overview of a common synthesis for the starting material, indazole-3-carboxylic acid, from isatin is also presented.
Synthesis of the Precursor: Indazole-3-carboxylic Acid from Isatin
A common method for preparing indazole-3-carboxylic acid involves a multi-step process starting from isatin. This process includes hydrolysis of isatin, conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions to form the indazole ring.[4]
}
Figure 1: Synthetic overview for Indazole-3-carboxylic acid from Isatin.
N-Methylation of Indazole-3-carboxylic Acid
The core of this guide is the selective N-methylation of indazole-3-carboxylic acid to yield this compound-3-carboxylic acid. This process utilizes an alkaline earth metal base to deprotonate the indazole ring, followed by the addition of a methylating agent.
}
Figure 2: N-Methylation of ICA to form 1-MICA and the 2-MICA isomer.
Detailed Experimental Protocols
Protocol: Synthesis of this compound-3-carboxylic Acid (1-MICA)
This protocol is adapted from a highly selective and scalable method, prioritizing safety and yield.[2][5]
Materials and Reagents:
-
Indazole-3-carboxylic acid (ICA)
-
Calcium methoxide (Ca(OCH₃)₂) or Calcium oxide (CaO)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol (industrial grade)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Base Preparation and Activation:
-
To a three-neck round-bottom flask charged with industrial methanol (150 ml), add calcium methoxide (13.0 g, 0.124 mole, 2 molar equivalents).
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2 hours. This step ensures the activation of the base. Rationale: Using an alkaline earth metal alkoxide like calcium methoxide is crucial for achieving high regioselectivity towards N1-methylation. It is also a safer alternative to sodium methoxide derived from sodium metal.[2]
-
-
Reaction with Indazole-3-carboxylic Acid:
-
Add indazole-3-carboxylic acid (10 g, 0.062 mole) to the reaction mixture.
-
Continue heating at reflux for another 2 hours. This step forms the calcium salt of the indazole.
-
-
Methylation:
-
Add dimethyl sulfate (15.6 g, 11.8 ml, 0.124 mole, 2 molar equivalents) dropwise over 2 hours while maintaining reflux. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Monitor the reaction progress by HPLC. The expected composition should show a high percentage of 1-MICA (e.g., >98%).[3][5]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. It can be left to stand overnight.
-
Carefully add hydrochloric acid to the mixture to adjust the pH to approximately 4. This will precipitate calcium sulfate.
-
Filter the mixture to remove the precipitated calcium sulfate and wash the filter cake with hot methanol (3 x 30 ml).
-
Combine the filtrate and washings, and remove the methanol under reduced pressure.
-
-
Precipitation of 1-MICA:
-
To the resulting residue, add water and adjust the pH to approximately 1 with hydrochloric acid.
-
Stir the mixture vigorously for 2 hours to ensure complete precipitation of the product.
-
Collect the solid product by filtration, wash with 5% hydrochloric acid (3 x 30 ml), and then with water.
-
-
Purification and Drying:
-
For higher purity, the crude product can be recrystallized. A common method is to create a slurry in a mixture of methanol-water (e.g., 3:7 ratio) and reflux for 4 hours.[5]
-
Filter the purified solid, wash with a cold methanol-water mixture, and dry in an oven at 50°C overnight.
-
The final product should be a white to off-white crystalline powder.[1]
-
Data Summary and Expected Results
The following table summarizes typical reaction parameters and expected outcomes based on the described protocol.
| Parameter | Value/Range | Reference |
| Starting Material | Indazole-3-carboxylic acid | [2][5] |
| Base | Calcium Methoxide | [5] |
| Methylating Agent | Dimethyl Sulfate | [2][5] |
| Solvent | Methanol | [2][5] |
| Reaction Temperature | Reflux | [2][5] |
| Typical Yield (Crude) | 93-94% | [5] |
| Typical Yield (Pure) | 78-84% | [5] |
| Purity (HPLC) | >99.5% | [5] |
| Melting Point | 213-218 °C | [1] |
Safety and Handling Considerations
-
Dimethyl Sulfate: This reagent is highly toxic, corrosive, and a potential carcinogen. Always handle it within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching solution (e.g., ammonia solution) readily available in case of spills.
-
Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
General Precautions: Conduct all operations in a well-ventilated area. Avoid inhalation of dust and vapors.
Conclusion
The protocol described provides a reliable, safe, and high-yield method for the synthesis of this compound-3-carboxylic acid. The use of an alkaline earth metal base is a key process improvement that enhances regioselectivity and avoids the hazards associated with older methods. This makes the synthesis more amenable to large-scale production, which is crucial for meeting the demands of the pharmaceutical industry. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this protocol for their specific needs.
References
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester.
- Autechaux. Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing.
- PrepChem.com. Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound).
- Google Patents. EP1484321A1 - Process for preparing this compound-3-carboxylic acid.
- Google Patents. US20040248960A1 - Process for preparing this compound-3-carboxylic acid.
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Wikipedia. Fischer indole synthesis.
- Google Patents. US7060841B2 - Process for preparing this compound-3-carboxylic acid.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- ResearchGate. 1-Methyl-1H-indazole-3-carboxylic acid.
- National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid.
Sources
- 1. innospk.com [innospk.com]
- 2. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 3. US7060841B2 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
The 1-Methylindazole Motif: A Privileged Scaffold for Kinase Inhibitor Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a cornerstone in modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bond interactions with the kinase hinge region have established it as a "privileged scaffold." This guide focuses specifically on the 1-methylindazole moiety, a common and highly effective variant. We will explore the underlying principles of its efficacy, provide detailed, field-tested protocols for its synthesis and incorporation into inhibitor scaffolds, and present a framework for leveraging its properties in drug discovery campaigns.
Introduction: Why this compound?
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2] The development of ATP-competitive inhibitors, which bind in the highly conserved ATP pocket, has been a major focus of drug discovery.[3]
The indazole ring system has emerged as a highly successful ATP mimetic.[4] The strategic placement of nitrogen atoms allows it to form hydrogen bonds with the backbone of the "hinge" region connecting the N- and C-terminal lobes of the kinase domain, mimicking the interaction of the adenine base of ATP.[3][5]
Methylation at the N1 position offers several key advantages:
-
Blocks Unwanted Reactivity: It prevents undesired N-H reactivity and potential metabolic liabilities.
-
Modulates Solubility and Lipophilicity: The methyl group can fine-tune the physicochemical properties of the final compound.
-
Fills Hydrophobic Pockets: It can provide beneficial van der Waals interactions within the ATP-binding site.
-
Fixes Tautomeric Form: It locks the molecule into the 1H-indazole tautomer, which is generally the more thermodynamically stable form, providing a rigid and predictable vector for further substitutions.[6]
This guide provides the chemical logic and practical methodologies for effectively utilizing the this compound scaffold in kinase inhibitor synthesis.
The Role of this compound as a Hinge Binder
The efficacy of most indazole-based kinase inhibitors stems from their ability to engage the kinase hinge. This interaction typically involves one or two hydrogen bonds between the indazole nitrogens and the backbone amide and carbonyl groups of hinge residues.[5][7]
The N2 atom of the indazole typically acts as a hydrogen bond acceptor, engaging with a backbone N-H group of a hinge residue (e.g., the GK+3 residue). [7][8]The N1-methyl group itself can participate in favorable hydrophobic interactions or weaker C-H···O interactions with a nearby carbonyl oxygen on the hinge backbone. [3]This stable, bidentate interaction anchors the inhibitor, allowing substituents (R groups) at other positions (commonly C3, C4, C5, or C6) to explore other regions of the ATP pocket to achieve potency and selectivity.
Synthetic Strategies and Core Protocols
The synthesis of a this compound-based kinase inhibitor can be conceptually broken down into two phases:
-
Formation of the core this compound intermediate.
-
Functionalization and coupling to build the final inhibitor.
Protocol 1: Regioselective N1-Methylation of Indazoles (Thermodynamic Control)
Achieving selective N1-methylation is critical. While alkylation of indazoles can produce a mixture of N1 and N2 isomers, conditions that favor thermodynamic equilibrium reliably yield the more stable N1 product. [6][9]The use of a strong, non-nucleophilic base in an aprotic solvent is a standard and effective method. [10] Reaction Scheme: Indazole Precursor + CH₃I (or (CH₃)₂SO₄) --(NaH, THF)--> this compound Product
Materials:
-
Substituted 1H-indazole (e.g., 4-iodo-1H-indazole) (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Dissolve the indazole in anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution may become a slurry as the sodium salt of the indazole forms.
-
Re-cool the mixture to 0 °C and add the methylating agent (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This typically takes 2-16 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Caption: Workflow for N1-methylation of indazoles under thermodynamic control.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful and versatile C-C bond-forming reaction, essential for elaborating the this compound core. [11]Using a pre-functionalized halo-indazole (e.g., 4-iodo-1-methylindazole) allows for the late-stage introduction of diverse aryl or heteroaryl groups, which is highly efficient for exploring Structure-Activity Relationships (SAR). [12][13] Reaction Scheme: 4-Iodo-1-methylindazole + Arylboronic Acid --(Pd Catalyst, Base)--> 4-Aryl-1-methylindazole
Materials:
-
4-Iodo-1-methylindazole (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure (General Conditions using Pd(PPh₃)₄):
-
To a sealable reaction vessel (e.g., Schlenk tube or microwave vial), add 4-iodo-1-methylindazole (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 1.3 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane, ethanol, and water in a 6:3:1 ratio). [12]4. Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100-140 °C) with vigorous stirring for 2-12 hours. Microwave irradiation (e.g., 120 °C for 30 minutes) can significantly accelerate the reaction. [3][12]5. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methylindazole. [12]
Parameter Condition A (Conventional) Condition B (Microwave) Rationale & Notes Catalyst Pd(PPh₃)₄ (10 mol%) Pd(dppf)Cl₂ (5 mol%) Pd(dppf)Cl₂ is often more robust and efficient for challenging couplings. Base Cs₂CO₃ (1.3 equiv) K₂CO₃ (2.0 equiv) Cs₂CO₃ is more soluble and often more effective but also more expensive. Solvent Dioxane/Ethanol/H₂O Dioxane/H₂O (4:1) The presence of water is crucial for the catalytic cycle. Temperature 140 °C 120 °C Microwave heating allows for rapid, uniform heating to the target temperature. | Time | 4 hours | 30 minutes | Significant reduction in reaction time is a key advantage of microwave synthesis. |
Table 1: Comparison of Suzuki Coupling Reaction Conditions. [11][12]
Case Study: Synthesis of an AXL Kinase Inhibitor Precursor
AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance, making it an attractive therapeutic target. [14]Several potent AXL inhibitors utilize the indazole scaffold. The following workflow illustrates the application of the previously described protocols in a multi-step synthesis.
Caption: Synthetic workflow for an AXL inhibitor precursor.
This streamlined approach, combining regioselective methylation with a robust cross-coupling reaction, provides a powerful platform for generating libraries of diverse this compound-based kinase inhibitors for screening and optimization.
Conclusion and Future Perspectives
The this compound scaffold is a validated, high-value component in the kinase inhibitor toolkit. Its favorable hinge-binding properties and synthetic tractability ensure its continued relevance in drug discovery. The protocols detailed herein provide a reliable foundation for the synthesis of core intermediates and their elaboration into potent and selective kinase inhibitors. As our understanding of the kinome deepens, the modular nature of synthesis involving the this compound core will continue to empower medicinal chemists to rapidly develop novel therapeutics targeting a wide range of kinases.
References
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances.
- Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. (2013). Journal of the American Chemical Society.
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters.
- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. (2014). Journal of Medicinal Chemistry.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.
- Process for preparing this compound-3-carboxylic acid. Google Patents.
- How Ligands Interact with the Kinase Hinge. (2021). ACS Medicinal Chemistry Letters.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Journal of Medicinal and Chemical Sciences.
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). Pharmaceuticals.
- Kinase hinge binding scaffolds and their hydrogen bond patterns. (2015). Bioorganic & Medicinal Chemistry.
- Suzuki cross-coupling reaction. YouTube.
- The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... ResearchGate.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química.
- Scaffold mining of kinase hinge binders in crystal structure database. (2014). Journal of Computer-Aided Molecular Design.
- CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). The Journal of Organic Chemistry.
- Perspectives in Medicinal Chemistry. OALib.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Development of a selective and scalable N1-indazole alkylation. (2024). Organic & Biomolecular Chemistry.
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). Journal of the Brazilian Chemical Society.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025). Exploration of Drug Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Methylindazole using Chromatographic Methods
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-methylindazole, a key intermediate in pharmaceutical development and chemical synthesis.[1] We present three validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and assay, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in biological matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) as a robust alternative. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, sample preparation, and validation in accordance with international guidelines.
Introduction: The Analytical Imperative for this compound
This compound (C8H8N2, MW: 132.16 g/mol ) is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and material science.[1][2] Its derivatives are explored for a range of therapeutic activities, making the accurate and precise quantification of this compound a critical step in drug discovery, quality control of active pharmaceutical ingredients (APIs), and metabolic studies.
The choice of an analytical method is contingent upon the specific requirements of the analysis, primarily the concentration range of the analyte and the complexity of the sample matrix. This guide details three powerful chromatographic techniques, explaining the causality behind experimental choices to ensure data integrity and regulatory compliance.
Strategic Selection of the Analytical Method
The fundamental principle guiding method selection is matching the technique's capabilities with the analytical objective.
-
HPLC-UV: This is the workhorse for routine analysis of bulk substances and pharmaceutical formulations where analyte concentrations are relatively high (µg/mL to mg/mL range). Its robustness, cost-effectiveness, and simplicity make it ideal for purity assessments and content uniformity testing.
-
LC-MS/MS: When the objective is to measure minute quantities (pg/mL to ng/mL) of this compound, especially in complex biological fluids like plasma or urine, LC-MS/MS is the gold standard. The tandem mass spectrometer provides unparalleled sensitivity and selectivity, effectively filtering out matrix interferences that would obscure the analyte signal in a UV detector.[3]
-
GC-MS: This technique is a powerful alternative, particularly for confirming analyte identity. While this compound is sufficiently volatile for GC analysis, derivatization may sometimes be employed to improve peak shape and thermal stability.[4] Its high resolving power and mass-selective detection make it a valuable tool for impurity profiling and confirmatory testing.
Method 1: HPLC-UV for Purity and Assay Analysis
This method is optimized for the quantification of this compound in raw materials and pharmaceutical formulations, providing excellent precision and accuracy for high-concentration samples.
Principle of Operation
Reverse-Phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) retains the moderately non-polar this compound, while a polar mobile phase elutes it. The elution time (retention time) is characteristic of the analyte under specific conditions. Quantification is achieved by measuring the absorbance of UV light by the analyte as it passes through the detector, with the peak area being directly proportional to its concentration.[5]
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Industry-standard for robust separation of moderately polar to non-polar compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Formic acid ensures the analyte is in a consistent protonated state, leading to sharper peaks and reproducible retention times.[6] |
| Elution Mode | Isocratic (e.g., 60:40 ACN:H₂O) or Gradient | Isocratic is simpler and more robust for known samples. A gradient may be needed to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times. |
| Detection λ | 254 nm or determined by UV scan | 254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, a UV scan of this compound should be performed to identify the wavelength of maximum absorbance (λmax). |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Standard and Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Serially dilute the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample (e.g., powdered formulation) to obtain a theoretical concentration of ~25 µg/mL of this compound in the final solution. Dissolve in diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter into an HPLC vial.[5]
HPLC-UV Workflow
Caption: HPLC-UV workflow for this compound analysis.
Method 2: LC-MS/MS for Bioanalysis
This method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices, such as plasma or urine, at low ng/mL or even pg/mL levels.
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.[3] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). The first mass analyzer (Q1) selects the parent ion (precursor ion) of this compound. This ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) selects a specific fragment ion (product ion). This specific precursor-to-product ion transition is monitored (Multiple Reaction Monitoring, MRM), providing exceptional selectivity and minimizing interference from the biological matrix.[7]
Sample Preparation for Biological Matrices
The primary goal of sample preparation is to remove proteins and other endogenous components that can interfere with the analysis and damage the instrument.[8]
-
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structural analog).
-
Vortex vigorously for 1 minute to precipitate proteins.[9]
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.[10]
-
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add internal standard, followed by 50 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte.
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[11]
-
Vortex for 5 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube, evaporate to dryness, and reconstitute.
-
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.
-
Load: Load the pre-treated plasma sample (diluted 1:1 with 2% phosphoric acid).
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.[9]
-
Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Experimental Protocol: LC-MS/MS
LC Conditions: (Similar to HPLC-UV, but often using UPLC for faster analysis)
| Parameter | Condition | Rationale |
|---|---|---|
| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Smaller particle size provides higher efficiency and faster separations. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase LC-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes | A gradient ensures efficient elution and cleaning of the column between injections. |
MS/MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Indazoles contain nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | m/z 133.1 [M+H]⁺ | The protonated molecular ion of this compound. |
| Product Ion (Q3) | To be determined by infusion | A characteristic fragment ion (e.g., m/z 105.1 or 77.1) is selected for quantification after collision-induced dissociation. |
| Collision Energy | Optimized during method development | The voltage that yields the most stable and intense product ion signal. |
LC-MS/MS Bioanalysis Workflow
Caption: LC-MS/MS workflow for bioanalysis of this compound.
Method 3: GC-MS for Confirmatory Analysis
GC-MS is an excellent confirmatory method that separates compounds in the gas phase, providing an orthogonal separation mechanism to LC.
Principle of Operation
Samples are vaporized in a heated inlet and separated in a column based on their boiling point and interaction with the stationary phase. After separation, compounds are fragmented by electron ionization (EI), creating a unique mass spectrum that acts as a chemical "fingerprint," allowing for highly confident identification. Quantification is achieved by monitoring a specific, abundant ion in Selected Ion Monitoring (SIM) mode.[12]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HP-5MS (or similar 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A general-purpose, robust column suitable for a wide range of semi-volatile compounds.[4] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min | A temperature program is used to separate analytes with different boiling points effectively. |
| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy to produce reproducible fragmentation patterns for library matching. |
| Acquisition | Scan (for identification) or SIM (for quantification) | Full scan mode is used to identify unknown peaks. SIM mode significantly increases sensitivity for target analytes.[12] |
| SIM Ion | m/z 132 (Molecular Ion) | The molecular ion is often the most abundant and specific ion for quantification. |
Note on Derivatization: For some applications, derivatization with an agent like isobutyl chloroformate can improve chromatographic performance, although it adds a step to sample preparation.[4]
Method Validation and Performance Characteristics
All analytical methods must be validated to ensure they are fit for purpose.[13] Validation is performed according to the International Council for Harmonisation (ICH) guidelines.[14][15]
Key Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Coefficient of determination (r²) ≥ 0.995.[16] |
| Range | The interval between the upper and lower concentration of analyte that has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. | % Recovery typically within 85-115% for bioanalysis, 98-102% for assay.[13][14] |
| Precision | The closeness of agreement among a series of measurements. Expressed as % Relative Standard Deviation (%RSD). | For assay: %RSD ≤ 2%. For bioanalysis: %RSD ≤ 15% (≤ 20% at LLOQ).[14][17] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met.[16] |
Comparative Overview of Methods
The following table summarizes the typical performance characteristics of the described methods. Note that these values are representative and must be established for each specific application.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
|---|---|---|---|
| Linearity (r²) | > 0.999[14] | > 0.99[18] | > 0.99[12] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.01-1 ng/mL[19] | ~1-10 ng/mL[4] |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.05-5 ng/mL[19] | ~5-25 ng/mL[4] |
| Accuracy (% Recovery) | 98-102%[14] | 85-115%[7] | 90-110%[4] |
| Precision (%RSD) | < 2% | < 15% | < 10% |
| Matrix Effect | Low | High (must be evaluated) | Moderate |
Conclusion
The quantification of this compound can be reliably achieved using a variety of chromatographic techniques. For purity and assay of bulk material, HPLC-UV offers a robust and cost-effective solution. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS serves as an excellent orthogonal technique for identity confirmation and as a primary quantitative method when appropriate. The specific protocols and validation guidelines presented in this note provide a solid foundation for developing and implementing reliable analytical methods for this compound in research and quality control environments.
References
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Benchchem.
- 1-Methyl-indazole-5-carboxylic acid | 1176754-31-6. J&K Scientific LLC.
- A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. PubMed.
- Separation of 1-Methylimidazole on Newcrom R1 HPLC column. SIELC Technologies.
- Sample Preparation Techniques for Biological Matrices. Agilent.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Wiley Online Library.
- Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. PubMed Central.
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Applied Pharmaceutical Science.
- Bioanalytical sample preparation. Biotage.
- Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
- Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline.
- Q2(R2) Validation of Analytical Procedures. FDA.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect.
- Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate.
- Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. PubMed.
- Imidazole quantification by LC determination. Wiley Analytical Science.
- 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central.
- GC-MS Determination of 1Methyl 1H -1,2,4-triazole in Soils Affected by Rocket Fuel Spills in Central Kazakhstan. ResearchGate.
- 1-Methyl-1H-indazole. PubChem.
- LC-MS/MS Method Package for Primary Metabolites. Shimadzu.
- New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD. Shimadzu.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijstr.org [ijstr.org]
- 10. agilent.com [agilent.com]
- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fda.gov [fda.gov]
- 16. public.pensoft.net [public.pensoft.net]
- 17. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
HPLC method development for 1-methylindazole purity
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Purity Determination of 1-Methylindazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of this compound. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The narrative explains the scientific rationale behind experimental choices, from initial parameter selection to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound (C₈H₈N₂) is a heterocyclic aromatic organic compound with a molecular weight of 132.16 g/mol .[1] It serves as a critical building block and key starting material in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method is essential to control the quality of this compound.
This application note details a systematic approach to developing a stability-indicating HPLC method, which can resolve the main component from its potential process-related impurities and degradation products. The entire process is grounded in the principles outlined by the ICH, particularly guidelines Q2(R1) for Validation of Analytical Procedures.[2][3][4]
Analyte Characteristics and Chromatographic Strategy
Physicochemical Properties of this compound
Understanding the analyte is the first step in rational method development.
-
Structure: A bicyclic structure containing a benzene ring fused to a pyrazole ring, with a methyl group on one of the nitrogen atoms.
-
Polarity: As a nitrogen-containing heterocycle, this compound possesses moderate polarity, making it an ideal candidate for reversed-phase chromatography.[5][6]
-
Solubility: Based on related structures, it is expected to be soluble in common organic solvents like methanol and acetonitrile (ACN) but have limited solubility in water.[7]
-
Chromatographic Challenges: Nitrogen heterocycles can exhibit poor peak shapes (tailing) due to interactions with residual silanols on the silica-based stationary phase. This can often be mitigated by using a low pH mobile phase to protonate the basic nitrogen atoms, ensuring a single ionic species and minimizing secondary interactions.[6]
Rationale for RP-HPLC
Reversed-Phase HPLC is the technique of choice for this application due to its versatility, robustness, and suitability for separating moderately polar compounds. A C18 (octadecylsilane) column is selected as the starting point due to its wide availability and hydrophobicity, which provides excellent retention for aromatic compounds.
HPLC Method Development Workflow
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation. The goal is to obtain a method with adequate resolution (>2) between the main peak and all potential impurities, good peak shape (tailing factor <1.5), and a reasonable run time.
Caption: A systematic workflow for HPLC method development.
Detailed Experimental Protocol: Optimized Method
This section outlines the final, optimized chromatographic conditions for the purity analysis of this compound.
Instrumentation and Reagents
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Formic Acid (ACS Grade or higher)
-
This compound Reference Standard (Authenticated purity >99.5%)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution: Use the Standard Solution.
System Suitability Test (SST)
Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating capability of the method.[8][9] The goal is to achieve 5-20% degradation of the active ingredient without completely destroying it.[10]
-
Preparation: Prepare a 1.0 mg/mL solution of this compound in diluent. Aliquot for each stress condition.
-
Acid Hydrolysis: Add 1 mL of 1M HCl to an aliquot, heat at 60°C for 4 hours. Cool and neutralize with 1M NaOH.
-
Base Hydrolysis: Add 1 mL of 1M NaOH to an aliquot, heat at 60°C for 2 hours. Cool and neutralize with 1M HCl.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to an aliquot, keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C in a hot air oven for 48 hours. Then prepare a solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
Analysis: Dilute all stressed samples to the nominal concentration (0.5 mg/mL) and inject into the HPLC system. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main this compound peak.
Method Validation Protocol
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][4][11]
Caption: Key parameters for analytical method validation.
Specificity
-
Protocol: Inject the diluent (blank), a solution of known related substances, the standard solution, the sample solution, and all forced degradation samples.
-
Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank. The this compound peak should be resolved from all impurity and degradation peaks with a resolution factor > 2.0.
Linearity
-
Protocol: Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike a sample solution with the this compound reference standard at three concentration levels (e.g., 80%, 100%, 120% of the standard concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Method Precision (Repeatability):
-
Protocol: Prepare six individual sample solutions from the same batch.
-
Acceptance Criteria: The % RSD of the purity values should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the method precision test on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The % RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Acceptance Criteria: The LOQ solution must yield a precise and accurate response.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected.
Solution Stability
-
Protocol: Store the standard and sample solutions at room temperature and under refrigeration. Analyze them at regular intervals (e.g., 0, 8, 24, 48 hours).
-
Acceptance Criteria: The results should not deviate by more than 2.0% from the initial value.
Summary of Validation Data
The following tables are templates for summarizing the expected results from the validation study.
Table 1: Linearity Data
| Level | Concentration (µg/mL) | Mean Peak Area |
|---|---|---|
| LOQ | X | Y |
| 50% | 250 | ... |
| 80% | 400 | ... |
| 100% | 500 | ... |
| 120% | 600 | ... |
| 150% | 750 | ... |
| r² | \multicolumn{2}{c|}{≥ 0.999} |
Table 2: Accuracy and Precision Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Method Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD (µg/mL) | Report Value (S/N=3) | - |
| LOQ (µg/mL) | Report Value (S/N=10) | - |
Conclusion
The RP-HPLC method detailed in this application note has been systematically developed and is ready for validation. The protocol provides a robust framework for determining the purity and related substances of this compound. The forced degradation studies confirm its stability-indicating nature, making it suitable for quality control, stability studies, and regulatory submissions. Adherence to the validation protocols will ensure that the method is accurate, precise, specific, and reliable for its intended analytical purpose.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. (n.d.). bepls. [Link]
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR. [Link]
- Moreira, F. F., et al. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences, 47. [Link]
- Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing. (n.d.). [Link]
- Mehta, P., et al. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
- CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
- Grinevich, O. I., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
- Al-Odaini, N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Kurmi, M., et al. (2016).
- Grinevich, O. I., et al. (2025). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole. PubChem. [Link]
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- Forced degrad
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
- Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2655. [Link]
- Simeone, J., Hong, P., & McConville, P. R. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-methyl-1H-indazole. PubChem. [Link]
- Wang, Y., et al. (2015). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
- Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (n.d.). [Link]
- Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. [Link]
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. (n.d.). [Link]
- What are the different types of solvents used in HPLC?. (2015).
- Babu, N. P., & Ramachandran, D. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]
- Al-Ostath, R. A., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). 6-Bromo-1-methyl-1H-indazole. PubChem. [Link]
Sources
- 1. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. echemi.com [echemi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. starodub.nl [starodub.nl]
Application Note: Unambiguous ¹H and ¹³C NMR Spectroscopic Assignment of 1-Methylindazole
Introduction
1-Methylindazole is a fundamental heterocyclic scaffold prevalent in a multitude of pharmacologically active compounds. As a key building block in medicinal chemistry, its unambiguous structural characterization is paramount for synthesis validation, impurity profiling, and ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such small molecules in solution. This technical guide provides a comprehensive protocol and detailed analysis for the complete assignment of the ¹H and ¹³C NMR spectra of this compound, grounded in established experimental data and spectroscopic principles. Understanding the precise chemical shifts and coupling patterns is not merely an academic exercise; it is a critical step in quality control and the rational design of novel indazole-based therapeutic agents. This document will detail the causality behind spectral features, offering field-proven insights into the interpretation of the NMR data for this important molecule.
Molecular Structure and Numbering Convention
The standard IUPAC numbering system for the indazole ring is utilized throughout this guide. The methyl group is attached to the N1 position of the pyrazole ring.
Application Notes & Protocols: Strategic Derivatization of 1-Methylindazole for Biological Screening Libraries
For: Researchers, scientists, and drug development professionals.
Abstract
The 1-methylindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its rigid bicyclic structure and versatile substitution patterns make it an ideal starting point for the construction of diverse chemical libraries aimed at biological screening. This guide provides a comprehensive overview of key derivatization strategies for this compound, focusing on methodologies that are robust, scalable, and amenable to library synthesis. We will delve into the practical and mechanistic details of C3- and C7-position functionalization, offering step-by-step protocols for direct C-H arylation and Suzuki-Miyaura cross-coupling. The rationale behind the choice of reagents, catalysts, and reaction conditions is explained to empower researchers to adapt and troubleshoot these methods for their specific drug discovery campaigns.
Introduction: The Significance of the this compound Core
Indazole-containing derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The methylation at the N1 position of the indazole ring serves a crucial purpose in drug design. It blocks the metabolic liability associated with the free N-H group and directs derivatization to other positions on the heterocyclic core. This pre-functionalization simplifies the synthetic route and ensures regiochemical control, which is paramount for establishing clear structure-activity relationships (SAR) during hit-to-lead optimization.
This application note will focus on two of the most synthetically accessible and biologically relevant positions for derivatization: the C3 and C7 positions. Functionalization at these sites allows for the exploration of different chemical spaces and interactions with biological targets.
Strategic Derivatization of this compound
The primary goal of derivatizing this compound for biological screening is to generate a library of analogs with diverse physicochemical properties. This is typically achieved through the introduction of various aryl and heteroaryl moieties, which can modulate factors such as solubility, lipophilicity, and hydrogen bonding potential. The two main strategies we will cover are:
-
Direct C-H Arylation at the C3 Position: This modern and atom-economical approach avoids the need for pre-functionalization of the indazole core.
-
Suzuki-Miyaura Cross-Coupling for C7 Arylation: A classic and highly reliable method for carbon-carbon bond formation, particularly useful when a halogen is present at the C7 position.
Below is a workflow diagram illustrating the strategic derivatization of this compound.
Caption: Strategic workflow for the derivatization of this compound.
Protocol 1: Palladium-Catalyzed Direct C3-Arylation of this compound
Direct C-H activation has emerged as a powerful tool in organic synthesis, offering a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[6][7] For this compound, the C3 position is relatively electron-rich, making it susceptible to electrophilic palladation, which is a key step in many C-H activation cycles.[8]
Mechanistic Rationale
The palladium-catalyzed direct C-H arylation of this compound is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The choice of a bidentate ligand, such as 1,10-phenanthroline (Phen), is crucial as it stabilizes the palladium catalyst and facilitates the C-H activation step.[9] The base plays a critical role in regenerating the active catalyst and neutralizing the acid byproduct. The use of a polar aprotic solvent like dimethylacetamide (DMA) is often preferred to ensure the solubility of the reagents and intermediates.[10]
Caption: Simplified catalytic cycle for direct C3-arylation.
Experimental Protocol
This protocol is adapted from methodologies developed for the C3-arylation of indazoles.[9][10]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylacetamide (DMA), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl halide (1.2 mmol, 1.2 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Add 1,10-phenanthroline (0.10 mmol, 10 mol%).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMA (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-aryl-1-methylindazole.
Table 1: Typical Reaction Conditions for C3-Arylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | 1,10-Phenanthroline | Bidentate ligand that stabilizes the catalyst and promotes C-H activation.[9] |
| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes the acid byproduct and facilitates catalyst turnover. Cs₂CO₃ is often more effective for less reactive substrates. |
| Solvent | DMA | High-boiling polar aprotic solvent that aids in the dissolution of reagents. |
| Temperature | 120-140 °C | Sufficient thermal energy is required to overcome the activation barrier of the C-H bond cleavage. |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C7-Arylation
The Suzuki-Miyaura cross-coupling is a robust and versatile method for the formation of C-C bonds.[11][12] It is particularly useful for the derivatization of halo-substituted heterocycles. For C7-arylation of this compound, a 7-halo-1-methylindazole precursor is required. This can be readily synthesized from this compound via regioselective bromination.
Mechanistic Rationale
The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13][14] The oxidative addition of the aryl halide to a Pd(0) species is often the rate-determining step. The choice of phosphine ligand is critical for the efficiency of the reaction, as it influences the rate of both oxidative addition and reductive elimination. The base is required to activate the boronic acid for transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is based on established procedures for the Suzuki-Miyaura coupling of halo-indazoles.[11][12]
Materials:
-
7-Bromo-1-methylindazole
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Inert gas (Argon or Nitrogen)
-
Sealed tube or microwave vial
Procedure:
-
To a sealed tube, add 7-bromo-1-methylindazole (1.0 mmol, 1.0 equiv).
-
Add the aryl boronic acid (1.3 mmol, 1.3 equiv).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add a solvent mixture of 1,4-dioxane (3 mL), ethanol (1.5 mL), and water (0.5 mL).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 2-4 hours. The reaction can also be performed in a microwave reactor at 120 °C for 30 minutes.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C7-aryl-1-methylindazole.
Table 2: Typical Reaction Conditions for C7-Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and commercially available Pd(0) catalyst suitable for a wide range of substrates. |
| Base | Cs₂CO₃ | An effective base for activating the boronic acid for transmetalation. |
| Solvent System | Dioxane/Ethanol/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Water can also play a role in the catalytic cycle. |
| Temperature | 100-140 °C | Provides the necessary energy for the reaction to proceed at a reasonable rate. Microwave irradiation can significantly reduce reaction times.[11] |
Conclusion
The derivatization of this compound is a critical step in the development of novel therapeutics. The direct C-H arylation at the C3 position and the Suzuki-Miyaura cross-coupling at the C7 position are powerful and reliable methods for generating diverse libraries of this compound derivatives for biological screening. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in their drug discovery efforts. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
- Yotphan, S., et al. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.
- Reddy, G. S., et al. (2021). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift.
- da Silva, W. A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 2580-2586.
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
- ResearchGate. (n.d.). Scheme 1. C-3 arylation on this compound 1 under classical reaction conditions using various (hetero)aryl bromides.
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
- ResearchGate. (n.d.). Direct C-3-Arylations of 1H-Indazoles.
- ResearchGate. (n.d.). Direct arylation on C‐3 position of 1H‐indazole substrates reported in literature.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 957-967.
- Google Patents. (n.d.). Process for preparing this compound-3-carboxylic acid.
- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
- Google Patents. (n.d.). Process for preparing this compound-3-carboxylic acid.
- ResearchGate. (n.d.). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Wang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(1), 123.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 957-967.
- Gorgani, M., et al. (2022).
- Wang, Y., et al. (2023).
- Guntuku, L., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13328-13342.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3539.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Ciaffaglione, V., et al. (2022). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 20(2), 295-304.
- Wang, Q., et al. (2018). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 9(12), 3215-3220.
- Gorgani, M., et al. (2022).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Le, C. M., & Spletstoser, J. T. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 81(15), 6295-6302.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- Beneteau, R., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23835.
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 238, 114467.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 1-Methylindazole Scaffold as a High-Value Fragment in Drug Discovery
Introduction: The Power of Fragments and the Privileged Nature of Indazole
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low molecular weight compounds (<300 Da), or "fragments," that bind to a biological target with weak affinity, typically in the micromolar to millimolar range.[4] The core principle of FBDD is that these small, simple fragments can form highly efficient and specific interactions with the target protein. This efficiency provides a superior foundation for optimization into potent, selective, and drug-like lead compounds.[5]
Within the vast chemical space of possible fragments, the indazole nucleus stands out as a "privileged scaffold."[6] This bicyclic aromatic heterocycle, a bioisostere of the native indole ring, is a common feature in numerous approved drugs and clinical candidates, valued for its ability to participate in key binding interactions and confer favorable pharmacokinetic properties.[6][7][8] The 1-methylindazole variant, in particular, offers distinct advantages for FBDD. The methyl group at the N1 position serves two primary purposes: 1) it blocks the hydrogen-bond donating capability of the indazole NH, which can be crucial for tuning selectivity or avoiding undesirable interactions, and 2) it provides a defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the binding site with precision. This guide provides a comprehensive overview and detailed protocols for leveraging the this compound fragment in a typical FBDD campaign.
Section 1: The Fragment Screening Cascade
A successful FBDD campaign relies on a multi-tiered screening cascade designed to reliably detect weak fragment binding and systematically eliminate false positives. The goal is to progress from a broad primary screen of a fragment library to a small number of high-confidence hits with structurally confirmed binding modes.
Logical Workflow: From Library to Hit
The process follows a logical funnel, starting with high-throughput methods and progressing to lower-throughput, information-rich techniques. This ensures that resources are focused on the most promising fragments at each stage.
Caption: The Fragment-Based Drug Discovery (FBDD) screening cascade.
Section 2: Experimental Protocols
The following protocols represent a robust and validated workflow for identifying and characterizing this compound fragments that bind to a target protein of interest.
Protocol 2.1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay, is a rapid, high-throughput method to identify fragments that stabilize a target protein against thermal denaturation.[9][10] Binding of a fragment typically increases the melting temperature (Tm) of the protein, and this change (ΔTm) is monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.
Methodology:
-
Preparation of Reagents:
-
Protein Stock: Prepare the target protein at a concentration of 0.2-0.4 mg/mL in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
Fragment Stock: Prepare a 100 mM stock of this compound and other library fragments in 100% DMSO.
-
Dye Stock: Prepare a 500X stock of a suitable fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup (384-well format):
-
In each well, add 10 µL of the protein stock solution to achieve a final concentration of 2 µM.
-
Using a pintool or acoustic dispenser, transfer 100 nL of the fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM (final DMSO concentration will be 1%).
-
Controls: Designate wells for positive and negative controls.
-
Negative Control: Add 100 nL of 100% DMSO (no fragment).
-
Positive Control (if available): Add 100 nL of a known binder/ligand.
-
-
Add 10 µL of the dye working solution (dye stock diluted in protein buffer) to each well.
-
-
Execution & Data Analysis:
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to the Boltzmann equation, identifying the inflection point.
-
A fragment is considered a potential hit if it induces a statistically significant positive shift in Tm (ΔTm > 2 standard deviations above the mean of the DMSO controls, or a fixed cutoff like ΔTm ≥ 1.5 °C).
-
Causality and Validation: A positive ΔTm suggests a binding event that increases the thermodynamic stability of the protein. However, this is an indirect assay. False positives can arise from dye interactions or other artifacts.[11] Therefore, all hits from this primary screen must be validated using an orthogonal, biophysical method that directly measures binding.
Protocol 2.2: Hit Validation via Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor the binding of an analyte (fragment) to an immobilized ligand (target protein) in real-time.[4] It provides valuable data on binding affinity (KD), kinetics (kon/koff), and confirms a direct interaction.[12]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare serial dilutions of the this compound fragment and other hits from the DSF screen (e.g., from 200 µM down to 1 µM) in running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO).
-
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (during injection) and the dissociation phase (after injection, when only running buffer flows).
-
Regenerate the chip surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the buffer-only (blank) injections from the target binding data.
-
Plot the response at equilibrium against the fragment concentration.
-
Fit the resulting binding isotherm to a steady-state affinity model to determine the dissociation constant (KD).
-
Fragments that show concentration-dependent binding and a measurable KD are considered validated hits.
-
| Fragment ID | Primary Screen (ΔTm, °C) | Validation (SPR KD, µM) | Ligand Efficiency (LE) |
| This compound | + 2.8 | 150 | 0.42 |
| Fragment B | + 3.1 | 95 | 0.39 |
| Fragment C | + 1.9 | > 500 (No binding) | N/A |
| Fragment D | + 0.5 | Not Tested | N/A |
| Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / HAC, where HAC is the heavy atom count. A value > 0.3 is generally considered favorable. |
Protocol 2.3: Structural Characterization via X-ray Crystallography
Principle: Obtaining a high-resolution crystal structure of the protein-fragment complex is the definitive goal of the initial FBDD stages.[13] It provides an unambiguous 3D map of the binding site and the precise orientation of the fragment, which is essential for guiding the subsequent structure-based hit-to-lead optimization.[14]
Methodology (Co-crystallization):
-
Complex Formation:
-
Concentrate the purified target protein to a high concentration suitable for crystallization (e.g., 5-15 mg/mL).
-
Prepare a 2-5 fold molar excess of the this compound fragment from a concentrated DMSO stock.
-
Incubate the protein and fragment together on ice for at least 1 hour to allow for complex formation.[15] It is critical to ensure the final DMSO concentration is below a level that inhibits crystallization (typically < 5%).
-
-
Crystallization Screening:
-
Using a crystallization robot, set up sitting-drop or hanging-drop vapor diffusion plates.
-
Screen a wide range of commercially available crystallization screens to sample different precipitants, buffers, and salts.
-
Mix the protein-fragment complex solution with the reservoir solution in various ratios (e.g., 1:1, 2:1).
-
-
Crystal Optimization and Soaking (Alternative Method):
-
If co-crystallization fails, an alternative is to grow apo-protein crystals first and then soak the fragment into the crystal.[16][17]
-
Prepare a "soaking solution" by adding the this compound fragment (e.g., 1-10 mM) to a solution that mimics the crystal's mother liquor.
-
Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal (if necessary) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) to confirm the presence and determine the precise binding pose of the this compound fragment.
-
Section 3: From Fragment to Lead: The Path Forward
With a validated, structurally characterized this compound hit, the medicinal chemistry campaign begins. The goal is to increase potency from the µM range to the nM range while maintaining or improving drug-like properties.
Strategies for Fragment Elaboration
The 3D structure of the protein-fragment complex is the roadmap for optimization. Two primary strategies are employed:
-
Fragment Growing: Synthetic chemistry is used to add functional groups to the this compound core, extending the molecule into adjacent pockets of the binding site to form new, favorable interactions.
-
Fragment Linking: If a second, nearby fragment binding site is discovered, the two fragments can be chemically linked together to create a single, higher-affinity molecule.
Caption: Key strategies for evolving an initial fragment hit into a lead compound.
The structure-activity relationship (SAR) is built iteratively by synthesizing and testing derivatives of the initial this compound hit.[18][19] This process has been successfully used to develop potent inhibitors for various targets, including kinases like PDK1 and chaperones like Hsp90, starting from simple aminoindazole fragments.[5][14][20]
References
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. (n.d.).
- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6). Oxford University Press.
- Fragment Screening | Drug Discovery. (n.d.).
- Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins DiscoverX.
- Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Bioscience Horizons.
- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2025, August 9).
- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. (2014, January 9). PubMed.
- (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. (n.d.).
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). American Chemical Society.
- SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors. (2020, December 10). PubMed.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- Transfer of SAR information from hypotensive indazole to indole derivatives acting at α-adrenergic receptors: In vitro and in vivo studies. (2016, June 10). PubMed.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23).
- Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem. (n.d.). BenchChem.
- Crystallization of protein-ligand complexes. (n.d.). PubMed.
- Fragment Screening by NMR | Springer Nature Experiments. (n.d.).
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 17). Frontiers.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. (n.d.). PubMed.
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010, July 22).
- Fragment Based Drug Design: From Experimental to Comput
- Crystallization of protein–ligand complexes. (n.d.).
- Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024, October 20). PubMed.
- Introduction into Fragment Based Drug Discovery. (2022, December 9). YouTube.
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010, July 22). PubMed.
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 14. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallization of protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transfer of SAR information from hypotensive indazole to indole derivatives acting at α-adrenergic receptors: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assay protocols using 1-methylindazole
An Application Guide to In Vitro Assays Using 1-Methylindazole
Authored by a Senior Application Scientist
Abstract
This compound and its derivatives represent a versatile scaffold in medicinal chemistry and drug discovery, serving as building blocks for a range of therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in foundational in vitro assays. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide details methodologies for preparing and handling this compound, and presents detailed protocols for evaluating its potential inhibitory activity against two key oncology targets frequently associated with the indazole core: Poly (ADP-ribose) polymerase (PARP) and Indoleamine 2,3-dioxygenase (IDO1). Additionally, a crucial protocol for assessing cytotoxicity is included to ensure data integrity.
Introduction to this compound
This compound (CAS: 13436-48-1) is a heterocyclic aromatic organic compound that has garnered significant interest in pharmaceutical research.[3] While often used as a synthetic intermediate in the manufacturing of drugs like the antiemetic Granisetron,[4][5] the core indazole structure is a well-established pharmacophore. Derivatives of this scaffold have been successfully developed as potent inhibitors of key enzymes involved in disease progression, particularly in oncology.
Two such enzyme families are:
-
Poly (ADP-ribose) polymerases (PARPs): Crucial enzymes in the DNA single-strand break repair pathway. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[6][7]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation.[8][9] Its upregulation in the tumor microenvironment leads to immune suppression, making it a prime target for cancer immunotherapy.[9][10]
This guide provides robust, field-proven protocols to screen this compound or its novel derivatives against these targets, enabling researchers to generate reliable and reproducible data.
Physicochemical Properties and Compound Handling
Proper handling and preparation of test compounds are paramount for the success of any in vitro assay. Indazole derivatives are often characterized by low aqueous solubility.[11][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem[3] |
| Molecular Weight | 132.16 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline powder | Vendor Data[4] |
| Aqueous Solubility | Poor / Insoluble | Estimated[11][13] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Best Practice[11][12] |
Protocol 1: Preparation of Concentrated Stock Solution
Rationale: Using a high-concentration stock solution in an organic solvent like DMSO allows for the creation of working solutions via serial dilution in aqueous assay buffers, while keeping the final solvent concentration low enough to not affect the biological system. A final DMSO concentration of ≤0.5% is generally well-tolerated by most cell lines and enzymatic reactions.[14]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.32 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. A brief sonication in a water bath can be used if dissolution is difficult. Visually inspect the solution to ensure no solid particulates remain.[11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[11][12]
Biochemical Assay: PARP1 Inhibition
This protocol describes a biochemical, ELISA-based assay to determine the inhibitory effect of this compound on PARP1 enzymatic activity. The assay measures the PARP1-mediated addition of biotinylated poly(ADP-ribose) to histone proteins coated on a microplate.[15]
Scientific Principle
PARP1 binds to sites of DNA damage and, using NAD+ as a substrate, catalyzes the synthesis and transfer of poly (ADP-ribose) (PAR) chains onto itself and other nuclear proteins, such as histones.[7] This assay quantifies this activity. A PARP1 inhibitor will prevent the consumption of NAD+ and reduce the amount of biotinylated PAR attached to the histones, leading to a lower signal.
Protocol 2: PARP1 Enzymatic Inhibition Assay
Materials:
-
High-bind 96-well plate coated with histone proteins
-
Recombinant human PARP1 enzyme
-
10X PARP Assay Buffer
-
Biotinylated NAD+
-
This compound working solutions (serially diluted in 1X PARP Assay Buffer)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
Procedure:
-
Reagent Preparation: Prepare 1X PARP Assay Buffer by diluting the 10X stock with ultrapure water. Prepare working solutions of this compound by serially diluting the DMSO stock in 1X Assay Buffer. Ensure the final DMSO concentration is constant across all wells.
-
Enzyme/Inhibitor Addition: To the histone-coated wells, add 50 µL of this compound working solutions. For controls, add 1X Assay Buffer with DMSO (100% activity) and a known PARP inhibitor like Olaparib (positive control). Add 25 µL of diluted PARP1 enzyme to all wells except the "No Enzyme" blank.
-
Reaction Initiation: Start the enzymatic reaction by adding 25 µL of biotinylated NAD+ to all wells.
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in 1X Assay Buffer) to each well. Incubate for 60 minutes at room temperature.
-
Final Wash: Repeat the washing step (Step 5).
-
Signal Generation: Add 100 µL of chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence signal using a microplate reader.[15]
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell-Based Assay: IDO1 Inhibition
This protocol describes a robust cell-based functional assay to screen for IDO1 inhibitors.[9] The assay uses a human cancer cell line (e.g., SKOV-3) where IDO1 expression is endogenously induced by interferon-gamma (IFNγ). IDO1 activity is quantified by measuring the concentration of its enzymatic product, kynurenine, secreted into the cell culture medium.
Scientific Principle
IDO1 is a key immunosuppressive enzyme in the tumor microenvironment. It catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[9] Tryptophan depletion and kynurenine accumulation suppress T-cell proliferation and promote an immunotolerant state.[8][9] An IDO1 inhibitor will block this process, resulting in lower kynurenine levels in the culture medium.
Protocol 3: Cell-Based IDO1 Activity Assay
Materials:
-
SKOV-3 human ovarian cancer cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human IFNγ
-
L-tryptophan
-
This compound working solutions
-
Kynurenine detection reagent/kit
-
96-well flat-bottom cell culture plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[9]
-
IDO1 Induction: The next day, add IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[9]
-
Compound Treatment: Prepare an "Assay Medium" containing fresh culture medium supplemented with L-tryptophan (e.g., 50 µg/mL). Serially dilute the this compound stock solution in this Assay Medium.
-
Remove the induction medium from the cells and replace it with 200 µL of the Assay Medium containing the test compound or vehicle control (DMSO).[9]
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 150 µL of the cell culture supernatant from each well.
-
Kynurenine Measurement: Quantify the kynurenine concentration in the supernatant. A common method involves a reaction that generates a fluorescent product detectable at Ex/Em = 402/488 nm.[14] Follow the manufacturer's protocol for the chosen detection kit. Prepare a kynurenine standard curve to interpolate concentrations from the test samples.[9]
Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Essential Control: Cytotoxicity Assay
Rationale: It is critical to determine whether the observed inhibition in a cell-based assay is due to specific target engagement or simply because the compound is toxic to the cells. A cytotoxicity assay should be run in parallel with the primary cell-based assay using the same cell line and compound concentrations.
Protocol 4: MTT Cell Viability Assay
Materials:
-
Cells and compound treatment plates prepared as in Protocol 3 (Steps 1-5).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
After the 24-hour compound incubation period (from Protocol 3, Step 5), add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells. A compound is generally considered non-toxic if cell viability remains >80-90%.
Safety and Handling Precautions
Users must adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound and its solutions.[16][17]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.[16] Use in a well-ventilated area or a chemical fume hood.[18]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water.[17][19] If inhaled, move to fresh air.[17] Seek medical attention if irritation persists.
References
- Chem-Impex. (n.d.). This compound-6-carboxylic acid.
- Chem-Impex. (n.d.). This compound-4-carboxylic acid.
- News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
- Wikipedia. (n.d.). Enzyme assay.
- BPS Bioscience. (n.d.). PARP Assays.
- Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?
- Wikipedia. (n.d.). Enzyme kinetics.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- National Center for Biotechnology Information. (2022, February 24). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components.
- National Center for Biotechnology Information. (2021, February 18). PASTA: PARP activity screening and inhibitor testing assay.
- Angene Chemical. (2024, April 21). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate.
- National Center for Biotechnology Information. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization.
- BioVision Inc. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- Fisher Scientific. (2010, April 10). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid (EU).
- ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2.
- National Center for Biotechnology Information. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells.
- Chem-Impex. (n.d.). This compound-6-carboxylic acid.
- Chem-Impex. (n.d.). This compound-4-carboxylic acid.
- PubChem. (n.d.). 1-Methyl-1H-indazole.
- PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide.
- Autech. (n.d.). Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing.
- LookChem. (n.d.). Cas 50890-83-0, this compound-3-carboxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Significance of this compound-3-carboxylic Acid as a Pharmaceutical Intermediate.
- National Center for Biotechnology Information. (2023, July 25). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates.
- ScienceDirect. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lookchem.com [lookchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.co.uk [fishersci.co.uk]
A Multi-Assay Strategy for Characterizing the Cytotoxicity of 1-Methylindazole
An Application Guide:
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 1-methylindazole. Indazole derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities, including potential antitumor properties.[1][2][3] A thorough understanding of a compound's cytotoxic profile is fundamental to its development as a potential therapeutic agent.[4][5] We present a tiered, mechanistic approach, moving from broad viability screening to specific assays that elucidate the mode of cell death, such as apoptosis and the potential involvement of oxidative stress. This document provides not only step-by-step protocols for key cell-based assays but also the scientific rationale behind experimental choices, ensuring a robust and well-validated characterization of this compound's effects on cells.
Introduction: The Rationale for a Mechanistic Approach
This compound belongs to the indazole family, a privileged scaffold in medicinal chemistry known to produce compounds with diverse pharmacological effects.[2][6] Numerous indazole derivatives have been investigated for their efficacy as anticancer agents, often by inhibiting specific protein kinases.[1][7][8] The initial step in evaluating such a compound is to determine its general cytotoxicity. However, a simple IC50 value from a viability assay is insufficient for a complete profile. A deeper understanding requires dissecting the underlying mechanism of cell death.
Does the compound trigger a controlled, programmed cell death (apoptosis), or does it cause catastrophic cell lysis (necrosis)?[5] Is the cytotoxic effect preceded by an increase in intracellular reactive oxygen species (ROS), suggesting an oxidative stress-mediated pathway?[9] Answering these questions is critical for predicting both therapeutic efficacy and potential off-target toxicity.
This guide outlines a logical workflow, beginning with a primary metabolic assay (MTT) and progressing to more definitive mechanistic assays (Annexin V/PI, Caspase-3/7, and Intracellular ROS detection).
Primary Screening: MTT Assay for Cell Viability
The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] It is often the first step in screening for cytotoxic effects.
Scientific Principle: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11] These insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active cells.[10]
Protocol 2.1: MTT Cytotoxicity Assay
Materials:
-
Selected cancer or normal cell line (e.g., A549, K562, HEK-293)[12]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
This compound (dissolved in DMSO to create a high-concentration stock, e.g., 100 mM)
-
MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at -20°C, protected from light.
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[13]
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and seed them into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically should not exceed 0.5% v/v to avoid solvent-induced toxicity.[14]
-
Remove the seeding medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, first centrifuge the plate to pellet the cells. Add 100-150 µL of DMSO or another solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[10][15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Mechanistic Assays I: Differentiating Apoptosis and Necrosis
If this compound proves cytotoxic in the MTT assay, the next logical step is to determine the mode of cell death. The Annexin V and Propidium Iodide (PI) assay is the gold standard for this purpose.[16]
Scientific Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[17][18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to label early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeable to the intact membranes of live and early apoptotic cells. However, in late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the cell's nucleus. By using both stains, we can distinguish between four cell populations via flow cytometry.[17]
Protocol 3.1: Annexin V & PI Staining
Materials:
-
Cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations) and controls.
-
Positive control for apoptosis (e.g., cells treated with staurosporine).
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. For adherent cells, collect both the floating cells (which may be apoptotic) and the attached cells (harvested using trypsin). Combine them for a complete population analysis.[17]
-
Harvest and Wash: Collect 1-5 x 10^5 cells per sample by centrifugation. Wash the cells once with cold PBS.
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. The binding of Annexin V to PS is calcium-dependent, making this specific buffer essential.[16][19]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the 100 µL cell suspension.[17] Gently vortex the tubes.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[19]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[19] Analyze the samples by flow cytometry as soon as possible, keeping them on ice.
-
Data Analysis: Using the unstained and single-stained controls to set compensation and gates, quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic/Necrotic, Necrotic).
Mechanistic Assays II: Measuring Executioner Caspase Activity
To confirm that the observed apoptosis is proceeding through the canonical caspase cascade, a direct measurement of executioner caspase activity (caspase-3 and caspase-7) is highly recommended.
Scientific Principle: Caspases-3 and -7 are key "executioner" proteases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[20] The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[21] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[22] The "add-mix-measure" format makes it ideal for plate-based analysis.[21]
Protocol 4.1: Caspase-Glo® 3/7 Assay
Materials:
-
Cells cultured in white-walled, 96-well plates suitable for luminescence.
-
This compound and controls.
-
Caspase-Glo® 3/7 Assay System (Promega, #G8090 or similar).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (Section 2.1, steps 1-4). The final volume in each well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[22] This single addition lyses the cells and introduces the substrate.
-
Incubation: Mix the contents by briefly shaking on an orbital shaker. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Express the data as fold-change in caspase activity relative to the vehicle control.
Mechanistic Assays III: Assessing Oxidative Stress
The cytotoxicity of some related nitroimidazole compounds has been linked to the generation of reactive oxygen species (ROS).[9] Therefore, investigating whether this compound induces oxidative stress is a valuable mechanistic step.
Scientific Principle: This assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[23]
Protocol 5.1: Intracellular ROS Detection
Materials:
-
Cells cultured in a black-walled, clear-bottom 96-well plate.
-
This compound.
-
Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide (TBHP) or H2O2).[23][24]
-
DCFH-DA probe (stock solution in DMSO).
-
Serum-free culture medium or PBS.
-
Fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm).
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm, serum-free medium or PBS.[25]
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium. Add 100 µL of this solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated.[23][26]
-
Washing and Treatment: Remove the DCFH-DA solution and wash the cells once or twice with serum-free medium to remove any extracellular probe.[25]
-
Add 100 µL of medium containing this compound or controls (including the positive control, TBHP) to the wells.
-
Measurement: Immediately measure the fluorescence using a microplate reader. For kinetic analysis, take readings at multiple time points (e.g., every 15 minutes for 1-2 hours). For an endpoint reading, incubate for a set period (e.g., 1 hour) before measuring.
-
Data Analysis: After subtracting the background fluorescence, calculate the fold-change in ROS levels for treated cells compared to the vehicle control.
Data Synthesis and Interpretation
The power of this multi-assay approach lies in integrating the results to build a comprehensive cytotoxicity profile for this compound.
| Assay Result | Interpretation |
| MTT: Dose-dependent decrease in viability (Low IC50) | The compound is cytotoxic by reducing metabolic activity and/or cell number. |
| Annexin V/PI: Increase in Annexin V+/PI- & Annexin V+/PI+ populations | The primary mode of cell death is apoptosis. |
| Caspase-Glo 3/7: Dose-dependent increase in luminescence | Confirms that apoptosis is mediated through the activation of executioner caspases 3 and 7. |
| ROS Assay: Increase in DCF fluorescence preceding or concurrent with cell death | Suggests that oxidative stress is an early event and may be an upstream trigger for the observed apoptosis. |
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Rakib, E. M., et al. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Tatulian, L., & Del C. Alonso. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(17). [Link]
- Wang, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]
- University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
- Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 519-547. [Link]
- baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
- NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
- JoVE. (2013). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. [Link]
- AntBio. (2025). Cellular reactive oxygen species (ROS)
- ResearchGate.
- Wang, W., et al. (2023).
- Lee, J., et al. (2021).
- Brezden, C. B., & Wouters, B. G. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(8), 1041-1049. [Link]
- Brezden, C. B., & Wouters, B. G. (1998). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. British Journal of Cancer, 78(1), 57-64. [Link]
- Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
- National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. [Link]
- Luminex Corpor
- PubChem. 1-Methyl-1H-indazole. [Link]
- Sharma, K., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1391-1437. [Link]
- Chen, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6666. [Link]
- Busquet, F., et al. (2020). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 94(10), 3293-3313. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. nebiolab.com [nebiolab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. stemcell.com [stemcell.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 22. promega.com [promega.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. antbioinc.com [antbioinc.com]
- 26. assaygenie.com [assaygenie.com]
The Versatile Virtuoso: 1-Methylindazole as a Strategic Building Block in Modern Organic Synthesis
For the discerning researcher, synthetic chemist, and drug development professional, the strategic selection of molecular building blocks is paramount to innovation. Among the pantheon of heterocyclic scaffolds, 1-methylindazole has emerged as a cornerstone in the construction of complex, biologically active molecules. Its rigid bicyclic structure, coupled with distinct electronic properties and multiple sites for functionalization, renders it an invaluable synthon in medicinal and materials chemistry. This guide provides an in-depth exploration of this compound's synthetic utility, offering detailed protocols and mechanistic insights to empower your research endeavors.
Introduction: The Unique Character of this compound
This compound is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyrazole ring, with a methyl group affixed to the N1 position of the pyrazole moiety. This N-methylation is a critical design element, as it resolves the tautomeric ambiguity of the parent indazole, thereby directing the regioselectivity of subsequent functionalization reactions.[1][2] The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole, and methylation locks the molecule in this preferred form.[1]
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a host of therapeutic agents with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[3][4] A prime example is Granisetron, a potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, for which this compound-3-carboxylic acid is a key intermediate.[4][5][6] The strategic derivatization of the this compound nucleus is therefore a critical endeavor in the quest for novel therapeutics.
This document will delve into the key synthetic transformations that leverage this compound as a versatile building block, with a focus on C-H activation, cross-coupling reactions, and halogenation.
I. Direct C-H Arylation: Forging C-C Bonds with Precision
The direct functionalization of C-H bonds is a paradigm of modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[7] The this compound scaffold presents several C-H bonds amenable to such transformations, with the C3 and C7 positions being of particular interest.
Palladium-Catalyzed C3-Arylation
The C3 position of this compound is electronically distinct and can be selectively arylated using palladium catalysis. The choice of ligand and reaction conditions is crucial for achieving high regioselectivity and yield.
The palladium-catalyzed C-H arylation of indazoles is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, often in a higher oxidation state, coordinates to the indazole. A ligand, such as 1,10-phenanthroline, plays a pivotal role in facilitating the C-H bond cleavage. The subsequent steps involve reaction with an aryl halide and reductive elimination to afford the C3-arylated product and regenerate the active palladium species. The use of a suitable base is essential to neutralize the acid generated during the C-H activation step.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of this compound
This protocol is adapted from the work of Yu and coworkers for the C3-arylation of (1H) indazoles.[8]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dry sealed tube, add this compound (0.25 mmol, 1.0 equiv), the aryl halide (0.5 mmol, 2.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and cesium carbonate (82 mg, 0.25 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture vigorously for 48-72 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methylindazole.
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | Iodobenzene | 1-Methyl-3-phenyl-1H-indazole | 85 | [8] |
| 2 | 4-Iodotoluene | 1-Methyl-3-(p-tolyl)-1H-indazole | 82 | [8] |
| 3 | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-1-methyl-1H-indazole | 78 | [8] |
II. Suzuki-Miyaura Cross-Coupling: A Robust Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[9] For this compound, this reaction is particularly useful for introducing aryl or heteroaryl substituents at positions that have been pre-functionalized with a halogen.
Prerequisite: Halogenation of this compound
To employ Suzuki-Miyaura coupling, a halogen (typically iodine or bromine) must first be installed on the this compound core. The C3 position is a common site for halogenation.
This protocol is based on general methods for the iodination of indazoles.[10]
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 equiv) in DMF in a round-bottom flask.
-
Add potassium hydroxide (2.0 equiv) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (1.2 equiv) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-iodo-1-methylindazole.
Suzuki-Miyaura Coupling of 3-Iodo-1-methylindazole
With the halogenated building block in hand, the Suzuki-Miyaura coupling can be performed to introduce a wide array of substituents.
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-iodo-1-methylindazole.
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
This is a general protocol that can be optimized for specific substrates.[11]
Materials:
-
3-Iodo-1-methylindazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water
Procedure:
-
In a microwave vial or a sealed tube, combine 3-iodo-1-methylindazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v) as the solvent.
-
Seal the vessel and heat the reaction mixture with stirring. Conventional heating can be done at 80-110 °C for 4-24 hours. Alternatively, microwave irradiation at 120-150 °C for 15-60 minutes can significantly reduce reaction times.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 92 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | 88 | |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 95 |
III. Copper-Catalyzed N-Arylation: Expanding the Molecular Diversity
While the N1 position of this compound is blocked, the parent indazole scaffold is amenable to N-arylation, a key transformation for accessing a different class of derivatives. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and effective method for this purpose.
Mechanistic Overview
The copper-catalyzed N-arylation of indazole is thought to involve a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst first coordinates to the indazole. Oxidative addition of the aryl halide to the copper center forms a Cu(III) intermediate. Subsequent reductive elimination forges the N-aryl bond and regenerates the active Cu(I) species. The use of a ligand, such as a diamine, can accelerate the reaction by stabilizing the copper intermediates.
Experimental Protocol: Copper-Catalyzed N-Arylation of Indazole
This protocol is based on the work of Buchwald and coworkers for the N-arylation of various heterocycles.[6]
Materials:
-
Indazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline or another suitable diamine ligand
-
Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk tube, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add indazole (1.0 equiv), the aryl halide (1.2 equiv), and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110-120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the N-arylindazole.
Note: This reaction will produce a mixture of N1 and N2-arylated indazoles. The ratio of these isomers can be influenced by the reaction conditions and the nature of the aryl halide. Subsequent separation of the isomers is typically required.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent structural features and diverse reactivity make it a highly valuable building block for the synthesis of complex organic molecules. The methodologies outlined in this guide, from direct C-H activation to robust cross-coupling reactions, provide a powerful toolkit for researchers to unlock the full synthetic potential of this versatile scaffold. By understanding the underlying mechanistic principles and leveraging these detailed protocols, scientists can continue to innovate and drive progress in drug discovery and materials science.
References
- Vertex Search. (n.d.). Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing.
- Chem-Impex. (n.d.). This compound-4-carboxylic acid.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem., 69(17), 5578–5587.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Google Patents. (n.d.). Process for preparing this compound-3-carboxylic acid.
- ResearchGate. (n.d.). Oxidative arylation of 1-methyl-1H-indazole derivatives with benzene.
- PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
- Vertex Search. (2025). The Significance of this compound-3-carboxylic Acid as a Pharmaceutical Intermediate.
- ResearchGate. (n.d.). Scheme 1. C-3 arylation on this compound 1 under classical reaction....
- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- NIH. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.
- ResearchGate. (2016). Indazole motifs in hetrocyclic compounds: A bio-active component.
- Wikipedia. (n.d.). Suzuki reaction.
- NIH. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
Sources
- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. rsc.org [rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Authored by: A Senior Application Scientist
An Application Guide for the Regioselective Scale-Up Synthesis of 1-Methylindazole Intermediates
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Specifically, N-1 substituted indazoles like this compound are critical precursors in the synthesis of high-value pharmaceuticals, including the antiemetic drug Granisetron.[1][2][3] However, the synthesis of 1-alkylindazoles on a large scale is frequently complicated by a lack of regioselectivity, yielding mixtures of N-1 and N-2 isomers that necessitate challenging and costly purification steps.[4][5][6] This guide provides a detailed, robust, and scalable protocol for the synthesis of 1-methyl-1H-indazole-3-carboxylic acid (1-MICA), a key intermediate. The methodology presented herein prioritizes safety, high regioselectivity, and operational simplicity, moving away from hazardous traditional methods to an industrially viable process.
Introduction: The Challenge of Regioselectivity in Indazole Alkylation
Indazole is an ambidentate nucleophile, meaning that alkylation can occur at either of the two nitrogen atoms in the pyrazole ring, leading to 1H- and 2H-indazole tautomers. While the 1H-tautomer is thermodynamically more stable than the 2H form, direct alkylation often results in a mixture of N-1 and N-2 substituted products.[7][8] The ratio of these isomers is highly dependent on the substrate's electronic and steric properties, as well as the specific base, solvent, and electrophile used in the reaction.[9][10]
For pharmaceutical manufacturing, achieving high regioselectivity is not merely a matter of yield optimization; it is a critical quality attribute that dictates the feasibility and economics of the entire synthetic route. The protocol detailed in this document focuses on the methylation of indazole-3-carboxylic acid (ICA), leveraging a modern approach that overcomes the significant safety and selectivity issues associated with classical methods.
Strategic Approach: A Safer, Scalable Synthesis of 1-MICA
Historically, the methylation of indazole derivatives was often performed using sodium methoxide generated in situ from metallic sodium in methanol.[3][11] This approach is notoriously hazardous on an industrial scale due to the evolution of flammable hydrogen gas.[11] Furthermore, it frequently produces a significant percentage of the undesired 2-methyl isomer (2-MICA) and various methyl ester by-products, complicating purification.[3][11]
Our recommended strategy circumvents these issues by employing an alkaline earth metal oxide, such as calcium oxide (CaO) or barium oxide (BaO), as the base.[3][11] This process offers several key advantages:
-
Enhanced Safety: It completely avoids the use of metallic sodium, thus eliminating the risk of hydrogen gas evolution.[3]
-
High Regioselectivity: This method demonstrates high selectivity for the desired N-1 isomer, yielding 1-MICA in high purity.[11]
-
Reduced By-products: The formation of unwanted ester side products is significantly minimized.[11]
-
Operational Simplicity: The reagents are readily available, and the procedure is straightforward, making it highly suitable for large-scale implementation.[3]
The overall reaction scheme is depicted below.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 9. research.ucc.ie [research.ucc.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 1-Methylindazole via Automated Flash Chromatography
Abstract
This application note provides a detailed protocol for the efficient purification of 1-methylindazole from a crude synthetic mixture using automated flash chromatography. This compound is a crucial heterocyclic building block in pharmaceutical synthesis, and its purity is paramount for downstream applications. This guide outlines a robust methodology employing reversed-phase chromatography, addressing the common challenges associated with purifying N-heterocycles, such as peak tailing and co-elution of structurally similar impurities. The described protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy.
Introduction
This compound is a versatile intermediate in organic synthesis, notably in the preparation of various biologically active compounds.[1] Its structural motif is found in a range of pharmaceuticals, including anti-inflammatory and anti-cancer agents. The purity of this compound directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API).
Synthetic routes to this compound can often result in a mixture of isomers (e.g., 2-methylindazole) and other structurally related impurities. These byproducts can be difficult to separate using traditional methods like recrystallization due to similar physicochemical properties.[2] Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (HPLC) and flash chromatography, offer a more effective solution for achieving high-purity this compound.[3][4][5] This application note details a validated protocol for the purification of this compound using reversed-phase flash chromatography.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for developing an effective purification method.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| Appearance | Off-white to yellowish powder | [7] |
| XLogP3 | 2.1 | [6] |
| UV Absorbance | Maxima observed in acetonitrile | [8] |
| Solubility | Soluble in methanol and DMSO; Insoluble in water | [7][9] |
Chromatographic Method Development
The choice of chromatographic conditions is dictated by the polarity of this compound and the nature of the expected impurities. Given its heterocyclic amine structure, normal-phase chromatography on silica gel can lead to peak tailing due to strong interactions with acidic silanol groups.[10] While adding a basic modifier like triethylamine can mitigate this, reversed-phase chromatography often provides superior peak shape and resolution for such compounds.[5][11]
A C18-functionalized silica gel is the stationary phase of choice for this application, offering excellent retention and selectivity for moderately polar compounds like this compound. The mobile phase consists of a gradient of water and acetonitrile, which allows for the efficient elution of the target compound while separating it from more polar and non-polar impurities. The addition of a small percentage of formic acid to the mobile phase can improve peak symmetry by ensuring the analyte is in a consistent protonation state.[5]
Workflow for Purification of this compound
Figure 1. A schematic overview of the this compound purification process.
Detailed Protocol: Reversed-Phase Flash Chromatography
This protocol is optimized for the purification of approximately 1 gram of crude this compound. The method can be scaled by adjusting the column size and flow rate accordingly.[12]
Materials and Equipment
-
Crude this compound
-
Reversed-phase C18 flash column
-
Automated flash chromatography system with UV detector
-
HPLC grade acetonitrile, water, and formic acid
-
Methanol or DMSO for sample dissolution
-
Celite® or C18 silica for dry loading
-
Rotary evaporator
-
High vacuum pump
-
TLC plates (silica gel 60 F254)
-
HPLC system for purity analysis
Step-by-Step Procedure
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (1 g) in a minimal amount of a strong solvent like methanol or DMSO.[5]
-
Add approximately 2-3 g of Celite® or C18 silica to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This dry loading technique prevents solvent effects that can broaden peaks and reduce resolution.[13]
-
-
Chromatography System Setup:
-
Install a pre-packed C18 flash column on the automated chromatography system.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for at least 5 column volumes.[5] This ensures a stable baseline and reproducible retention times.
-
-
Sample Loading and Elution:
-
Load the prepared dry sample onto the column.
-
Begin the elution using the parameters outlined in the table below. The gradient should be adjusted based on the impurity profile of the crude material, which can be scouted using analytical HPLC or TLC.
-
| Parameter | Setting | Rationale |
| Stationary Phase | C18 Silica Gel | Optimal for retaining and separating moderately polar heterocyclic compounds.[14] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for reversed-phase separation. Formic acid improves peak shape.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier to elute the compound. |
| Gradient | 5% to 70% B over 20 column volumes | A broad gradient ensures elution of the target compound while separating it from impurities with different polarities. |
| Flow Rate | Dependent on column size | Refer to manufacturer's guidelines for optimal flow rate.[12] |
| Detection | UV at 254 nm and 280 nm | This compound has a strong UV absorbance, allowing for sensitive detection.[8] |
| Fraction Collection | Triggered by UV signal threshold | Automated collection ensures that all eluting peaks are captured for subsequent analysis.[12] |
-
Post-Purification Analysis and Work-up:
-
Analyze the collected fractions using TLC or analytical HPLC to identify those containing the pure this compound.
-
Pool the pure fractions.
-
Remove the acetonitrile and water using a rotary evaporator. Lyophilization may be necessary for complete water removal.[5]
-
Dry the resulting solid under high vacuum to obtain the purified this compound.
-
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the purification of this compound using automated reversed-phase flash chromatography. By employing a C18 stationary phase and an optimized water/acetonitrile gradient with a formic acid modifier, this method effectively overcomes the challenges associated with purifying N-heterocyclic compounds. The resulting high-purity this compound is suitable for use in demanding applications within pharmaceutical research and development.
References
- Vertex AI Search.
- PubMed.
- Agilent.
- ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole....
- Tosoh Bioscience.
- PubChem. 1-Methyl-1H-indazole | C8H8N2 | CID 139456.
- ResearchGate.
- Benchchem.
- Cytiva.
- Biotage.
- Echemi. 1-methyl-indazole-3-carboxylic acid.
- SOP.
- Biotage.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. innospk.com [innospk.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. ualberta.ca [ualberta.ca]
- 12. agilent.com [agilent.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Unlocking Crop Potential: Application Notes and Protocols for 1-Methylindazole in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
The ever-present challenge of ensuring global food security necessitates the continuous development of innovative and effective agrochemicals. In the vast landscape of chemical scaffolds explored for this purpose, the indazole nucleus has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses specifically on 1-methylindazole, a key derivative that serves as a versatile building block for the synthesis of novel fungicides, herbicides, and plant growth regulators.
This document provides a comprehensive overview of the applications of this compound in agrochemical research. It is designed to be a practical resource, offering not only a conceptual understanding of the scientific principles but also detailed, field-proven protocols to guide your research and development efforts. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
The this compound Scaffold: A Foundation for Agrochemical Innovation
This compound is a bicyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring, with a methyl group at the N1 position. This core structure offers a unique combination of steric and electronic properties, making it an ideal starting point for the design of bioactive molecules. The strategic placement of various functional groups on the indazole ring allows for the fine-tuning of a compound's physical, chemical, and biological properties, enabling the development of targeted and effective agrochemicals.
Fungicidal Applications: Combating Plant Pathogens
Derivatives of this compound, particularly this compound carboxamides, have shown significant promise as potent fungicides. These compounds are being investigated for their efficacy against a broad spectrum of plant pathogenic fungi.
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for many indazole-based fungicides is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[1] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and is essential for fungal respiration and energy production. By binding to the SDH enzyme complex, these inhibitors block the conversion of succinate to fumarate, leading to a disruption of cellular respiration and ultimately, fungal cell death.[1][2] This targeted approach provides a specific and effective means of controlling fungal growth.
Signaling Pathway: Inhibition of Succinate Dehydrogenase (SDH)
Caption: Inhibition of Succinate Dehydrogenase by this compound Carboxamide Fungicides.
Protocol: In Vitro Antifungal Activity Screening
This protocol outlines a method for evaluating the in vitro antifungal activity of synthesized this compound derivatives against various plant pathogenic fungi using a mycelial growth inhibition assay.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cultures of target plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with PDA and DMSO (without any test compound). Gently swirl the flasks to ensure thorough mixing and pour the media into sterile petri dishes.
-
Inoculation: Once the PDA has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus, in the center of each petri dish.
-
Incubation: Seal the petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.
-
Data Collection: Measure the colony diameter (in mm) in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the fungal growth in the control plate almost covers the entire plate.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Data Presentation:
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) against Botrytis cinerea (at 72h) |
| 1-MICA-1 | 10 | 45.2 |
| 50 | 85.7 | |
| 1-MICA-2 | 10 | 52.8 |
| 50 | 92.1 | |
| Boscalid | 10 | 65.4 |
| (Reference) | 50 | 98.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Herbicidal Applications: Weed Management Solutions
The indazole scaffold has also been explored for its herbicidal properties.[3] By modifying the substituents on the this compound ring, it is possible to develop compounds with selective herbicidal activity, targeting specific weeds while leaving crops unharmed.
Mechanism of Action: Disruption of Essential Plant Processes
The herbicidal mechanism of action for indazole derivatives can vary depending on the specific chemical structure. Some derivatives have been shown to inhibit key enzymes involved in amino acid biosynthesis or pigment production. For instance, some heterocyclic compounds act as inhibitors of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids. Others may interfere with phytoene desaturase (PDS), leading to the inhibition of carotenoid biosynthesis and subsequent photooxidative damage.
Experimental Workflow: Herbicide Screening
Caption: Workflow for the screening and identification of herbicidal this compound derivatives.
Protocol: Primary Herbicidal Screening (Petri Dish Assay)
This protocol describes a rapid and efficient method for the primary screening of the herbicidal activity of this compound derivatives on the seed germination and seedling growth of a model weed species (e.g., Arabidopsis thaliana or ryegrass).
Materials:
-
Sterile petri dishes (90 mm) with filter paper
-
Seeds of a model weed species
-
Synthesized this compound derivatives
-
Acetone
-
Tween-20
-
Sterile distilled water
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a small amount of acetone and then dilute with sterile distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations (e.g., 10, 50, 100 ppm). The final acetone concentration should be minimal (e.g., <1%). Prepare a control solution with acetone and Tween-20 in water.
-
Seed Plating: Place a sterile filter paper in each petri dish and add a known volume (e.g., 5 mL) of the respective test solution or control solution. Arrange a specific number of seeds (e.g., 20) evenly on the surface of the filter paper.
-
Incubation: Seal the petri dishes and place them in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection: After a set period (e.g., 7-10 days), record the seed germination rate, and measure the root and shoot length of the seedlings.
-
Calculation of Inhibition: Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.
Data Presentation:
| Compound ID | Concentration (ppm) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| 1-MIH-1 | 50 | 15 | 75 | 60 |
| 1-MIH-2 | 50 | 20 | 88 | 72 |
| Glyphosate | 50 | 10 | 95 | 85 |
| (Reference) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Plant Growth Regulator Applications: Modulating Crop Development
Beyond pest and weed control, this compound derivatives have demonstrated potential as plant growth regulators (PGRs).[4] These compounds can influence various physiological processes in plants, such as root and shoot growth, flowering, and fruit development.
Mechanism of Action: Influencing Hormonal Pathways
The plant growth regulating effects of indazole derivatives are often attributed to their interaction with plant hormone signaling pathways. For example, some compounds may act as auxin transport inhibitors or modulators of cytokinin activity. By interfering with these natural hormonal balances, this compound-based PGRs can be used to achieve desirable agronomic traits, such as increased branching, enhanced root development, or delayed senescence.[4]
Protocol: Root Elongation Assay for PGR Activity
This protocol provides a method to assess the plant growth regulatory effects of this compound derivatives by measuring their impact on the root elongation of a model plant species like lettuce (Lactuca sativa).
Materials:
-
Petri dishes with filter paper
-
Lettuce seeds
-
Synthesized this compound derivatives
-
Solvent (e.g., DMSO or acetone)
-
Sterile distilled water
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in sterile distilled water. The final solvent concentration should be kept constant and minimal across all treatments. Include a solvent-only control.
-
Seed Germination: Germinate lettuce seeds on moist filter paper in the dark for 24-48 hours until the radicle emerges.
-
Treatment Application: Transfer the germinated seedlings to new petri dishes containing filter paper moistened with the respective test solutions or control solution.
-
Incubation: Place the petri dishes vertically in a growth chamber under controlled light and temperature conditions for a specified period (e.g., 3-5 days).
-
Data Collection: Measure the length of the primary root of each seedling.
-
Analysis: Compare the average root length of the treated seedlings to the control to determine if the compound has a growth-promoting or growth-inhibiting effect.
Data Presentation:
| Compound ID | Concentration (µM) | Average Root Length (mm) | % of Control |
| Control | 0 | 25.4 | 100 |
| 1-MIPGR-1 | 1 | 28.1 | 110.6 (Promotive) |
| 10 | 18.2 | 71.7 (Inhibitory) | |
| 1-MIPGR-2 | 1 | 23.9 | 94.1 (Slightly Inhibitory) |
| 10 | 12.5 | 49.2 (Inhibitory) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Synthesis Protocol: Preparation of a this compound Carboxamide Derivative
This protocol describes a general method for the synthesis of a this compound-3-carboxamide derivative, a key scaffold for fungicidal activity.
Synthesis Workflow: this compound Carboxamide
Caption: General synthetic route for this compound-3-carboxamide derivatives.
Materials:
-
1-Methyl-1H-indazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (R-NH₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 1-Methyl-1H-indazole-3-carbonyl chloride: In a round-bottom flask, suspend 1-methyl-1H-indazole-3-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation Reaction: Dissolve the crude 1-methyl-1H-indazole-3-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine (as a base) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0°C with stirring.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound-3-carboxamide derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the discovery and development of novel agrochemicals. Its versatility allows for the creation of a diverse range of compounds with potent fungicidal, herbicidal, and plant growth-regulating activities. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field. Future research should focus on exploring the vast chemical space around the this compound core, elucidating the precise mechanisms of action for different applications, and optimizing the biological activity and selectivity of these compounds to address the evolving challenges in agriculture.
References
- Chattha, F. A., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- Du, S.J., et al. (2015). Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides. Molecules, 20(3), 4072–4088.
- Google Patents. (n.d.). Indazole derivative and a pesticide composition containing the same. (WO2012081916A2).
- Google Patents. (n.d.). Synthesizing process of 3-methyl-1 H-indazole. (CN105198813A).
- Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds. (US8022227B2).
- Google Patents. (n.d.). Methods for preparing indazole compounds. (WO2006048745A1).
- Google Patents. (n.d.). Process for preparing this compound-3-carboxylic acid. (US20040248960A1).
- Google Patents. (n.d.).
- Nandi, S. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16, 117739282211440.
- ResearchGate. (n.d.).
- Minu, M., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 2960-4.
- Zhang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Globe Thesis. (2020). Synthesis And Fungicidal Activity Of 4-methyl-5-imidazole Amides.
- Radhakrishnan, S., et al. (2025). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
- Nandi, S. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Semantic Scholar.
- MDPI. (2024).
- PubMed. (2019).
- PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- PubMed. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.
- PubMed Central. (2023).
- PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
- CABI Digital Library. (n.d.).
Sources
- 1. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatile Role of 1-Methylindazole in Material Science
Introduction: Beyond the Pharmaceutical Bench
1-Methylindazole, a deceptively simple N-heterocyclic compound, is most widely recognized in the pharmaceutical industry as a critical precursor to potent therapeutic agents.[1][2] However, its unique electronic structure, thermal stability, and versatile reactivity are paving the way for its emergence in advanced material science applications. The indazole core, a fusion of benzene and pyrazole rings, offers a rigid, aromatic scaffold with two nitrogen atoms that can engage in hydrogen bonding, act as ligands for metal centers, or serve as reactive sites for further functionalization.[3] The addition of a methyl group at the N1 position not only prevents tautomerism but also modulates the molecule's solubility and electronic properties, making it a tunable building block for next-generation materials.[4]
This guide moves beyond its traditional applications to provide researchers and scientists with an in-depth exploration of this compound's utility in material science. We will delve into its role in corrosion inhibition, organic electronics, and advanced polymers, providing both the theoretical underpinnings and detailed experimental protocols to empower innovation in your laboratory.
Table 1: Key Physicochemical Properties of this compound Derivatives
| Property | This compound | This compound-3-carboxylic acid | Rationale for Material Science Relevance |
|---|---|---|---|
| Molecular Formula | C₈H₈N₂[5] | C₉H₈N₂O₂[1] | Provides a lightweight, aromatic building block. The carboxylic acid group offers a key point for polymerization or functionalization. |
| Molecular Weight | 132.16 g/mol [5] | 176.17 g/mol [1] | Low molecular weight is advantageous for creating high-density functional materials. |
| Appearance | - | White to off-white crystalline powder[1] | Crystalline nature is crucial for applications requiring ordered structures like OLEDs and MOFs. |
| Melting Point | - | 213–218 °C[1] | High melting point indicates significant thermal stability, a prerequisite for durable electronic devices and protective coatings. |
| Boiling Point | - | 383.7 °C at 760 mmHg[1] | High boiling point further confirms thermal robustness under processing conditions. |
| Solubility | - | Soluble in Methanol, DMSO (Slightly)[1][6] | Solubility in common organic solvents is critical for solution-based processing of thin films and polymers. |
Application I: Surface Protection and Corrosion Inhibition
The prevention of metal degradation is a cornerstone of material science. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings in indazole derivatives make them excellent candidates for corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.[7][8]
Mechanism of Action: A Molecular Shield
The efficacy of this compound derivatives as corrosion inhibitors stems from their ability to form a chemisorbed and/or physisorbed layer on the metal surface.[7] The nitrogen atoms in the indazole ring act as active centers for adsorption onto the metal.[8] This forms a passivating film that blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying them as mixed-type inhibitors.[8][9] Studies on copper and mild steel in acidic environments have demonstrated that indazole derivatives can achieve inhibition efficiencies exceeding 90%.[7]
Workflow for Evaluating Corrosion Inhibition
Caption: Workflow for assessing corrosion inhibitor performance.
Protocol: Potentiodynamic Polarization Measurement
This protocol outlines the procedure for evaluating the inhibition efficiency of a this compound derivative on mild steel in an acidic medium.
-
Materials & Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
-
Glass corrosion cell
-
1 M Hydrochloric acid (HCl) solution
-
This compound derivative (inhibitor)
-
Polishing papers (up to 1200 grit), acetone, deionized water
-
-
Procedure:
-
Electrode Preparation: Mechanically polish the mild steel coupon to a mirror finish, degrease with acetone, rinse with deionized water, and dry.
-
Cell Assembly: Assemble the three-electrode cell. Immerse the prepared mild steel coupon, platinum counter electrode, and the SCE reference electrode in 100 mL of the 1 M HCl solution (the blank).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 30-60 minutes until a steady state is achieved.
-
Polarization Scan (Blank): Perform a potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
-
Inhibitor Addition: Introduce the this compound derivative into the cell to achieve the desired concentration (e.g., 100 ppm).
-
Stabilization and Scan (Inhibitor): Allow the system to stabilize at the new OCP for 30-60 minutes, then repeat the potentiodynamic polarization scan.
-
Repeat: Repeat steps 5 and 6 for a range of inhibitor concentrations.
-
-
Data Analysis & Causality:
-
Corrosion Current Density (i_corr): Extrapolate the linear Tafel regions of the polarization curves to the corrosion potential (E_corr) to determine the corrosion current density. A lower i_corr in the presence of the inhibitor indicates effective corrosion mitigation.
-
Inhibition Efficiency (IE%): Calculate the IE% using the following formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is with the inhibitor. This quantifies the inhibitor's effectiveness. The causality lies in the inhibitor's adsorption, which impedes the charge transfer reactions responsible for corrosion.[8]
-
Application II: Building Blocks for Organic Electronics
The rigid, planar, and electron-rich nature of the this compound scaffold makes it an attractive candidate for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
A. This compound Derivatives in OLEDs
In OLEDs, materials are layered between two electrodes to convert electricity into light.[10] The photoluminescent properties of indazole derivatives suggest their potential as either the emitter (dopant) that produces light or the host material that forms the emissive layer matrix.[11] By chemically modifying the this compound core, its electronic properties (HOMO/LUMO energy levels) and emission color can be precisely tuned.[11]
Protocol: General Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol describes a general method for fabricating an OLED device, highlighting where a novel this compound-based material would be incorporated.
-
Materials & Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound derivative (as host or emitter)
-
Standard OLED materials (e.g., TPD for hole transport, Alq3 for electron transport)
-
Metal for cathode (e.g., Al, LiF/Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, DI water, acetone, isopropanol)
-
UV-Ozone or Plasma cleaner
-
-
Procedure:
-
Substrate Cleaning (Critical Step): Thoroughly clean the ITO substrate by sequential ultrasonication in detergent, DI water, acetone, and isopropanol. This is crucial to ensure efficient and uniform charge injection. Dry with N₂ gas.
-
Surface Treatment: Treat the ITO surface with UV-Ozone or an oxygen plasma to increase its work function, which facilitates better hole injection.
-
Layer Deposition: Transfer the substrate to the vacuum chamber. Sequentially deposit the organic and metal layers by thermal evaporation. A typical device stack might be:
-
ITO (Anode)
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the This compound derivative (as host) with a phosphorescent or fluorescent dopant. The ratio is critical for performance. Alternatively, deposit a neat film if the derivative is the primary emitter.[11]
-
Electron Transport Layer (ETL)[12]
-
Electron Injection Layer (EIL) (e.g., LiF)
-
Cathode (e.g., Al)
-
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, encapsulate the device in a glovebox using a glass lid and UV-cured epoxy.
-
B. This compound Derivatives in Perovskite Solar Cells (PSCs)
PSCs have shown remarkable power conversion efficiencies, but their long-term stability remains a challenge.[13] Defects at the perovskite crystal grain boundaries and interfaces act as sites for non-radiative recombination, reducing efficiency and accelerating degradation. N-heterocyclic compounds, such as imidazole and indazole derivatives, can act as Lewis bases. Their lone-pair electrons can coordinate with uncoordinated Pb²⁺ ions (Lewis acids) at the perovskite surface, effectively "healing" these defects.[14][15] This defect passivation enhances both the efficiency and stability of the solar cell.[13][16]
Workflow for Perovskite Solar Cell Fabrication with Additive
Caption: Fabrication and testing of a PSC with a passivating additive.
Protocol: Incorporation of a this compound Additive into a Perovskite Film
-
Materials & Equipment:
-
Perovskite precursors (e.g., Formamidinium Iodide, Lead Iodide)
-
Solvents: DMF, DMSO
-
This compound derivative (additive)
-
Substrates with ETL (e.g., FTO/SnO₂)
-
Spin coater
-
Hotplate
-
Nitrogen-filled glovebox
-
-
Procedure:
-
Precursor Solution: Inside a glovebox, prepare the perovskite precursor solution (e.g., 1.4 M FAPbI₃ in a 9:1 v/v mixture of DMF:DMSO). Stir for 1-2 hours.
-
Additive Incorporation: Prepare a stock solution of the this compound derivative in a suitable solvent. Add a specific volume of this stock solution to the perovskite precursor solution to achieve the desired final concentration (e.g., 0.1-1.0 mg/mL). The choice of concentration is critical; too little may be ineffective, while too much can disrupt the perovskite crystal structure. Stir the final solution for 30 minutes.
-
Spin-Coating: Place the ETL-coated substrate on the spin coater. Dispense ~40 µL of the precursor solution onto the substrate.
-
Spin Program: Use a two-step spin program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization, resulting in a uniform film.
-
Annealing: Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 150 °C) for 10-15 minutes to complete the crystallization process.
-
Device Completion: Proceed with the deposition of the hole transport layer and metal electrode to complete the solar cell.[17]
-
Application III: Functional Units in Advanced Polymers
Incorporating this compound moieties into polymer backbones can impart unique properties. For instance, creating donor-acceptor conjugated copolymers where the this compound unit is part of the donor segment can tune the polymer's electrochemical and photophysical properties.[18] The permanent dipole moment of the imidazole/indazole unit can influence supramolecular aggregation, which is critical for the performance of organic photovoltaic devices.[18]
Protocol: Synthesis of a this compound-Containing Copolymer via Suzuki Coupling
This protocol provides a representative synthesis for a copolymer incorporating a this compound derivative.
-
Materials & Equipment:
-
Dibromo-1-methylindazole monomer
-
Distannyl-comonomer (e.g., a distannyl-benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene
-
Schlenk line and glassware
-
Purification supplies (Soxhlet extractor, methanol, hexane, chloroform)
-
-
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromo-1-methylindazole monomer (1.0 equiv), the distannyl-comonomer (1.0 equiv), and the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula. The causality for using anhydrous and degassed solvent is to prevent quenching of the catalyst and side reactions, ensuring a high molecular weight polymer.
-
Polymerization: Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing by GPC (Gel Permeation Chromatography).
-
Workup: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol.
-
Purification (Critical Step): Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. This sequential extraction is vital to remove residual catalyst, oligomers, and unreacted monomers. The desired polymer is recovered from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum to yield the final product.
-
References
- Zhou, L., Zhao, T., & Li, Z. (2024). Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium. Langmuir.
- (No Author). (n.d.). Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing. Chemical Portal.
- J&K Scientific. (2019). This compound-6-carboxylic acid | 1031417-77-2.
- (No Author). (n.d.). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. PubMed.
- Google Patents. (n.d.). Process for preparing this compound-3-carboxylic acid.
- Kozanecka-Okupnik, W., et al. (n.d.). Copolymers Containing 1-Methyl-2-phenyl-imidazole Moieties as Permanent Dipole Generating Units: Synthesis, Spectroscopic, Electrochemical, and Photovoltaic Properties. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols: 1H-Indazole in Organic Light-Emitting Diodes (OLEDs).
- J&K Scientific. (2019). Methyl 1-methyl-1H-indazole-6-carboxylate | 1007219-73-9.
- (No Author). (n.d.). Recent advancement in perovskite solar cell with imidazole additive. ResearchGate.
- BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
- LookChem. (n.d.). Cas 50890-83-0, this compound-3-carboxylic acid.
- (No Author). (2025). Corrosion Inhibition by Indazole Derivatives in 1 M HCl Medium: Experimental and Computational Studies. ResearchGate.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing this compound-3-carboxylic acid.
- PubChem. (n.d.). 1-Methyl-1H-indazole.
- Kang, Y., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate.
- (No Author). (n.d.). A proton-conductive metal–organic framework based on imidazole and sulphate ligands. Journal.
- PubMed. (2023). Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1 H-imidazole Passivation Agents.
- (No Author). (n.d.). Tetrasubstituted Imidazole Derivatives and Their Imidazolium: Photophysical Properties in Aggregate State and Application in Ade. Journal.
- (No Author). (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal.
- MDPI. (n.d.). Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents.
- PharmaCompass. (n.d.). This compound-3-carboxylic acid, 97%.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- YouTube. (2014). Corrosion inhibitor.
- Al-Uqaily, R. A. (2015). Inhibition by 1-Methyl Isoquinoline for Mild Steel Corrosion in 1 M HCl Media. American Scientific Research Journal for Engineering, Technology, and Sciences.
- (No Author). (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry.
- R Discovery. (2024). Imidazole-Based Ionic Liquid Engineering for Perovskite Solar Cells with High Efficiency and Excellent Stability.
- ResearchGate. (2025). Imidazole and imidazolium-containing polymers for biology and material science applications.
- Saltan, F. (2020). Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate. ResearchGate.
- ACS Publications. (n.d.). Metal–Organic Frameworks in Biomedicine. Chemical Reviews.
- ResearchGate. (n.d.). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- ResearchGate. (2015). Photophysical properties of some imidazole derivatives.
- pv magazine. (2023). Researchers design efficient inverted perovskite solar cell based on methyl-substituted carbazole HTL.
- ResearchGate. (n.d.). Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid.
- TCI Chemicals. (n.d.). Organic Light-Emitting Diode (OLED) Materials.
- Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?.
- Ossila. (n.d.). OLED Materials | Dopant, Host and TADF Materials.
- Ossila. (n.d.). MOF Ligands | Bridging Ligands for MOF Materials.
Sources
- 1. innospk.com [innospk.com]
- 2. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Light-Emitting Diode (OLED) Materials | TCI AMERICA [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1 H-imidazole Passivation Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Researchers design efficient inverted perovskite solar cell based on methyl-substituted carbazole HTL | Perovskite-Info [perovskite-info.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Methylindazole Synthesis
Introduction
Welcome to the Technical Support Center for 1-methylindazole synthesis. This compound and its derivatives are crucial intermediates in pharmaceutical development, notably in the synthesis of drugs like Granisetron, an antiemetic.[1] Achieving a high yield of the desired 1-methyl-1H-indazole isomer is a common yet significant challenge for many researchers. The primary obstacle is controlling the regioselectivity of the N-methylation reaction, which often produces a mixture of the desired 1-methyl (N1) and the undesired 2-methyl (N2) isomers, complicating purification and reducing the overall yield.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common problems, explains the chemical principles behind the recommended solutions, and offers validated protocols to help you optimize your synthesis and overcome yield-related issues.
Frequently Asked Questions (FAQs)
Q1: My primary issue is a low isolated yield of this compound, with a significant amount of the 2-methyl isomer. Why is this happening and how can I improve N1 selectivity?
A1: This is the most common challenge in indazole alkylation. The formation of two regioisomers stems from the two nucleophilic nitrogen atoms in the indazole ring. The outcome of the reaction is dictated by a delicate balance between kinetic and thermodynamic control.[3]
-
Understanding the Chemistry:
-
Thermodynamic Product (N1-Isomer): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] Consequently, the N1-methylated product is the more stable, thermodynamically favored isomer.[3] Conditions that allow the reaction to reach equilibrium will favor the N1 product.
-
Kinetic Product (N2-Isomer): The N2-position is often more sterically accessible or the N2-anion may form faster under certain conditions, making the N2-methylated product the kinetically favored isomer.[3][5] Reactions run under conditions that do not allow for equilibration tend to yield more of the N2-isomer.
-
-
Strategy for Maximizing N1-Selectivity: To maximize the yield of the this compound, you must use conditions that favor thermodynamic control. The most reliable method involves deprotonating the indazole with a strong, non-nucleophilic base in a polar aprotic solvent. This generates the indazole anion and allows it to equilibrate to the more stable N1-anion before the methylating agent is introduced.[3]
-
Recommended Base: Sodium hydride (NaH) is highly effective. It irreversibly deprotonates the indazole, and the resulting hydrogen gas leaves the system.[3]
-
Recommended Solvent: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent choices.[3][6] They effectively solvate the ions without interfering with the reaction.
-
Procedure: The key is to allow the indazole to fully react with the NaH to form the anion before adding the methylating agent (e.g., methyl iodide or dimethyl sulfate).[3]
-
Q2: My reaction is sluggish and doesn't go to completion, even after extended reaction times. What factors should I investigate?
A2: An incomplete reaction points to issues with reagents or reaction conditions. A systematic check is the best approach to diagnose the problem.[7]
-
Purity and Quality of Reagents:
-
Sodium Hydride (NaH): NaH is highly sensitive to moisture and air. Use a fresh bottle of NaH (60% dispersion in mineral oil is common) and handle it under an inert atmosphere (Nitrogen or Argon). Old or improperly stored NaH will have a layer of inactive sodium hydroxide on its surface.[3]
-
Solvent Anhydrousness: The presence of water will quench the NaH and the indazole anion, halting the reaction. Always use freshly distilled or commercially available anhydrous solvents.[7]
-
Indazole Starting Material: Ensure your starting indazole is pure and dry.
-
Methylating Agent: Use a fresh, high-purity methylating agent like methyl iodide or dimethyl sulfate.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Base: Use a slight excess of NaH (typically 1.1 to 1.2 equivalents) to ensure complete deprotonation of the indazole.[3]
-
Temperature: While the initial deprotonation with NaH is often done at 0 °C for safety, allowing the reaction to warm to room temperature or gently heating it after the addition of the methylating agent can increase the reaction rate.[3] Monitor for potential side product formation at higher temperatures using TLC or LC-MS.
-
Inefficient Mixing: In heterogeneous reactions involving NaH, vigorous stirring is crucial to ensure proper contact between the solid base and the dissolved indazole.[7]
-
Q3: I'm losing a significant amount of my product during workup and purification. What are the best practices for isolating this compound?
A3: Product loss during isolation is often due to suboptimal extraction or purification techniques, especially when separating two very similar isomers.
-
Workup Procedure:
-
Quenching: After the reaction is complete, it must be carefully quenched to destroy any remaining NaH. Slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is a standard and safe method.[3]
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.[3] Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method for separating N1 and N2 isomers.[3]
-
Solvent System: Use a solvent system that provides good separation on a TLC plate (aim for a ΔRf > 0.1). A common eluent is a mixture of hexanes and ethyl acetate.
-
Silica Gel Acidity: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation.[8] If you observe this, consider using neutralized silica gel (by pre-washing with a solvent containing a small amount of triethylamine, ~0.5-1%) or switching to an alternative stationary phase like alumina.
-
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step to obtain a high-purity solid.[9] Finding the right solvent or solvent pair often requires some experimentation.
-
Q4: Are there alternative methylation strategies I should consider for better N1 selectivity?
A4: Yes, while the NaH/THF method is robust, other strategies have been developed, particularly for specific indazole derivatives or for large-scale synthesis where handling NaH can be hazardous.
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation.[10] It uses a catalyst (like a quaternary ammonium salt) to transport the indazole anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent. This can sometimes offer different selectivity and milder conditions.
-
Reductive Amination Approach: A highly selective, multi-step method involves the reaction of indazole with an aldehyde (e.g., isobutyraldehyde) to form an enamine intermediate, which is then hydrogenated. This process has been shown to be highly selective for the N1 position and suitable for large-scale manufacturing.[11]
-
Alkaline Earth Metal Oxides: For the synthesis of this compound-3-carboxylic acid, using bases like calcium oxide (CaO) in a lower alkanol solvent has been reported to produce the N1-isomer in high yield and purity, avoiding the hazards associated with sodium metal or NaH on an industrial scale.[1][12]
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving low-yield issues in your this compound synthesis.
Caption: Systematic workflow for troubleshooting low yield.
Key Experimental Protocol
Protocol: N1-Selective Methylation of Indazole (Thermodynamic Control)
This protocol is based on established methods for achieving high N1-selectivity in the alkylation of indazoles.[3]
Materials:
-
Indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the indazole (1.0 equiv).
-
Under a positive pressure of nitrogen, add anhydrous THF to dissolve the indazole.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain an inert atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the indazole anion. The mixture may become a slurry.
-
Cool the mixture back to 0 °C.
-
Add the methyl iodide (1.1 equiv) dropwise via syringe over 15 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-4 hours).
-
Workup: a. Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and add more water if necessary to dissolve any salts. c. Extract the aqueous layer with ethyl acetate (3 x volume of THF). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to separate the this compound from the 2-methylindazole isomer.
Data Summary
The choice of reaction conditions has a profound impact on the regiochemical outcome of indazole methylation. The following table summarizes typical results from different methodologies.
| Method | Base | Solvent | Approx. Temp. | N1:N2 Ratio | Typical Yield (N1) | Reference(s) |
| Thermodynamic | NaH | THF | 0 °C to RT | >95:5 | Good to Excellent | [3] |
| Standard Alkylation | K₂CO₃ | DMF | 120 °C | 58:42 | ~47% | [11] |
| Mitsunobu | PPh₃/DIAD | THF | 0 °C to RT | 1:2.5 | ~20% | [6] |
| Acidic Conditions | Methyl-2,2,2-trichloroacetimidate / TfOH | DCE | RT | N2 Selective | (Not for N1) | [13] |
Reaction Mechanism: N1 vs. N2 Methylation
The key to controlling the reaction lies in understanding the competing pathways that arise after the deprotonation of indazole.
Caption: Competing N1 vs. N2 alkylation pathways.
References
- BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
- PrepChem. (Date not available). Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. PrepChem.com. [Link]
- Google Patents. (2003). EP1484321A1 - Process for preparing this compound-3-carboxylic acid.
- BenchChem. (2025).
- Indian Patents. (Date not available). An improved process for high purity this compound-3-carboxylic acid. [Link]
- SpringerLink. (Date not available). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
- Google Patents. (2004). US20040248960A1 - Process for preparing this compound-3-carboxylic acid.
- Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. [Link]
- Journal of Medicinal and Chemical Sciences. (Date not available). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Gaikwad, D. D. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731. [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Royal Society of Chemistry. (2024).
- Beilstein Journals. (Date not available). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- ResearchGate. (2025).
- National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 1695-1703. [Link]
- Reddit. (2021).
- The Journal of Organic Chemistry. (Date not available). Synthesis of 1H-Indazoles via Silver(I)
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
- Organic Chemistry Portal. (Date not available). Synthesis of indazoles. [Link]
- Royal Society of Chemistry. (Date not available).
- PubMed. (2010).
- ResearchGate. (2024).
- National Institutes of Health (NIH). (Date not available).
- Quora. (2023). How do you purify solid organic compounds?[Link]
Sources
- 1. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 13. wuxibiology.com [wuxibiology.com]
Technical Support Center: Identifying Impurities in 1-Methylindazole by LC-MS
Welcome to the technical support center for the analysis of 1-methylindazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting strategies.
Introduction: The "Why" Behind Impurity Profiling
In pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) like this compound is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds.[1][3][4]
LC-MS has become an indispensable tool for this task, offering the high separation efficiency of liquid chromatography and the sensitive, specific detection capabilities of mass spectrometry.[5][6] This combination is crucial for resolving complex mixtures and elucidating the structures of unknown compounds.[5][7]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities in this compound can generally be categorized as:
-
Process-Related Impurities: These arise from the synthetic route.[8] Common examples include:
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis of this compound.
-
Isomeric Impurities: Positional isomers, such as 2-methylindazole, can form during the methylation step of indazole.[9] The separation of isomers can be particularly challenging due to their similar physicochemical properties.
-
By-products: Resulting from side reactions during synthesis. For instance, in the synthesis of a related compound, this compound-3-carboxylic acid, impurities like indazole acid have been noted.[9]
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[10][11] Forced degradation studies are intentionally conducted to identify these potential degradants.[10][12]
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[2][8] While typically monitored by Gas Chromatography (GC), some may be detectable by LC-MS.
Q2: My chromatogram shows a peak with the same mass-to-charge ratio (m/z) as this compound but at a different retention time. What could it be?
A2: This is a classic indicator of an isomer. In the case of this compound (C8H8N2, MW: 132.16 g/mol ), the most probable isomer is 2-methylindazole .[13] These positional isomers have identical molecular weights and formulas, and thus the same exact mass, but differ in the position of the methyl group on the indazole ring.
-
Why it happens: During the methylation of indazole, the reaction can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of this compound and 2-methylindazole.
-
How to confirm:
-
Chromatographic Separation: Isomers require a well-optimized chromatographic method for separation. Key parameters to adjust include the column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition, gradient slope, and temperature.
-
Tandem MS (MS/MS): While the parent ions will have the same m/z, their fragmentation patterns in MS/MS may differ due to the different locations of the methyl group, providing structural confirmation.
-
Reference Standards: The most definitive way to confirm the identity is to run a certified reference standard of 2-methylindazole and compare its retention time and mass spectrum to your unknown peak.
-
Q3: I'm seeing unexpected adduct ions in my mass spectrum (e.g., [M+Na]+, [M+K]+). How can I minimize these?
A3: Adduct formation is common in electrospray ionization (ESI) and can complicate spectral interpretation. These adducts arise from the association of your analyte with ions present in the mobile phase or sample matrix.
-
Common Sources:
-
Glassware (sodium and potassium ions).
-
Mobile phase additives (e.g., sodium acetate).
-
The sample itself.
-
-
Mitigation Strategies:
-
Use High-Purity Solvents and Additives: Employ LC-MS grade solvents and fresh, high-purity additives like formic acid or ammonium formate.
-
Optimize Mobile Phase: Adding a small amount of a proton source like formic acid (0.1%) can promote the formation of the protonated molecule ([M+H]+) and suppress sodium and potassium adducts.
-
Clean Glassware Thoroughly: Use high-purity water for the final rinse of all glassware.
-
System Cleaning: If adducts persist, it may indicate contamination within the LC-MS system. A thorough system flush may be necessary.
-
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a structured, question-and-answer format.
Scenario 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My this compound peak is tailing significantly. What's causing this and how do I fix it?
-
Answer:
-
Pillar of Causality: Peak tailing for a basic compound like this compound often points to secondary interactions with the stationary phase, particularly with residual acidic silanol groups on silica-based columns.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3 with 0.1% formic acid) to keep the basic this compound protonated. This minimizes interactions with silanol groups.
-
Check for Column Contamination: A buildup of contaminants on the column can lead to poor peak shape.[14] Flush the column according to the manufacturer's instructions or, if necessary, replace it.
-
Reduce Sample Overload: Injecting too much sample can cause peak tailing.[14] Try reducing the injection volume or sample concentration.
-
Consider a Different Column: If tailing persists, consider a column with better end-capping or a different stationary phase (e.g., a phenyl column) that may offer different selectivity.
-
-
Scenario 2: Low Signal Intensity or No Peak Detected
-
Question: I'm not seeing my this compound peak, or the signal is very weak. What should I check?
-
Answer:
-
Pillar of Causality: This issue can stem from problems with the sample, the LC system, or the MS detector. A systematic approach is key to diagnosing the root cause.[15][16]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
-
Scenario 3: Retention Time Shifts
-
Question: The retention time for my main peak is inconsistent between injections. Why is this happening?
-
Answer:
-
Pillar of Causality: Retention time stability is critical for reliable identification. Shifts are typically caused by changes in the mobile phase composition, flow rate, or column temperature.[17]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure mobile phases are prepared consistently and are well-mixed. If using buffers, make sure they are fresh, as pH can drift over time.
-
System Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.
-
Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump or faulty check valves.[17][18] Purge the pumps if necessary.
-
Column Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[10][12]
Objective: To intentionally degrade this compound under various stress conditions to generate potential impurities.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by LC-MS.
Protocol 2: Generic LC-MS Method for Impurity Profiling
This method serves as a starting point and should be optimized for your specific instrument and impurity profile.
Liquid Chromatography:
-
Column: C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Data Presentation: Common Impurities and Their Characteristics
The following table summarizes potential impurities of this compound. The exact mass is crucial for identification using high-resolution mass spectrometry (HRMS).
| Impurity Name | Potential Source | Molecular Formula | Exact Mass [M+H]+ |
| This compound | API | C8H9N2 | 133.0760 |
| 2-Methylindazole | Isomer | C8H9N2 | 133.0760 |
| Indazole | Starting Material | C7H7N2 | 119.0604 |
| Hydroxymethyl-indazole | Oxidative Degradant | C8H9N2O | 149.0709 |
Part 4: Advanced Structural Elucidation Workflow
Identifying an unknown impurity requires a logical, multi-step approach.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. tasianinch.com [tasianinch.com]
- 4. database.ich.org [database.ich.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. soeagra.com [soeagra.com]
- 9. innospk.com [innospk.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromacademy.com [chromacademy.com]
- 17. zefsci.com [zefsci.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Troubleshooting Unexpected Peaks in the ¹H NMR of 1-Methylindazole
Welcome to the technical support center for resolving common analytical challenges in the characterization of 1-methylindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on ¹H NMR spectroscopy for routine analysis and structural confirmation. Here, we address frequently encountered issues regarding unexpected peaks in your spectra, providing not just solutions, but the underlying scientific principles to empower your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows more peaks than expected in the aromatic region. What are the likely causes?
This is a common observation, particularly after a synthesis. The additional complexity in the aromatic region often points to the presence of isomers or related impurities.
Possible Causes & Solutions:
-
Presence of the N-2 Isomer (2-Methylindazole): The alkylation of indazole can yield a mixture of N-1 and N-2 substituted products. These regioisomers have distinct, yet potentially overlapping, ¹H NMR spectra, leading to a more complex aromatic region than anticipated for pure this compound.
-
Troubleshooting: Compare your spectrum with a known reference spectrum of 2-methylindazole if available. Subtle differences in the chemical shifts of the aromatic protons can help identify the presence of the N-2 isomer. 2D NMR techniques such as HMBC and NOESY can definitively establish the connectivity and spatial relationships to confirm which isomer is present.
-
-
Unreacted Starting Material (Indazole): An incomplete methylation reaction will result in the presence of the starting indazole.
-
Troubleshooting: Look for the characteristic broad singlet of the N-H proton of indazole, which typically appears far downfield (>10 ppm).[1] The aromatic signals of indazole will also be present. Spiking your sample with a small amount of authentic indazole can confirm the identity of these peaks.
-
-
Other Synthesis-Related Impurities: Depending on the synthetic route, various side-products may form. For instance, if using a methylating agent like dimethyl sulfate, residual impurities from its synthesis or degradation could be present.[2]
-
Troubleshooting: A thorough review of your synthetic pathway and potential side reactions is crucial. Techniques like LC-MS can help identify the mass of the impurities, providing clues to their structure.
-
Q2: I'm seeing singlets and multiplets in my spectrum that don't correspond to this compound. How can I identify them?
These extraneous peaks are often due to solvent residues or common laboratory contaminants.
Possible Causes & Solutions:
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, acetone, toluene, hexane) are a very common source of unexpected peaks.[3][4]
-
Troubleshooting: Consult a reference table of common NMR solvent impurities.[3][4][5][6][7] These tables provide the chemical shifts and multiplicities of various solvents in different deuterated NMR solvents. For example, residual ethyl acetate will show a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm in CDCl₃.
-
-
Grease and Plasticizers: Contamination from vacuum grease or plasticizers (e.g., phthalates) from plastic labware can introduce broad or sharp signals.
-
Troubleshooting: Grease typically appears as broad humps in the aliphatic region. Phthalates can show signals in both the aromatic and aliphatic regions. Meticulous cleaning of glassware and avoiding contact with plastics can mitigate this.
-
-
Water: A peak corresponding to water is frequently observed, and its chemical shift is highly dependent on the solvent and temperature.[4]
-
Troubleshooting: The water peak can be identified by adding a drop of D₂O to the NMR tube, shaking it, and re-acquiring the spectrum. The water peak will either disappear or significantly diminish due to proton exchange.[8]
-
Table 1: Chemical Shifts of Common Solvent Impurities in CDCl₃
| Solvent | Chemical Shift (ppm) and Multiplicity |
| Acetone | 2.17 (s) |
| Dichloromethane | 5.30 (s) |
| Diethyl Ether | 3.48 (q), 1.21 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) |
| Hexane | 1.25 (m), 0.88 (m) |
| Toluene | 7.27-7.17 (m), 2.36 (s) |
| Water | ~1.56 (s, broad) |
Q3: My peaks are broad and poorly resolved. What's wrong?
Poor peak shape is often an indication of issues with either the sample preparation or the NMR instrument's settings.
Possible Causes & Solutions:
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp lines. Poor shimming results in broad and asymmetric peaks.[9][10][11][12]
-
Troubleshooting: Most modern spectrometers have automated shimming routines. If the automated shim fails, manual shimming may be necessary. Ensure your sample is prepared correctly, as this is often the root cause of shimming problems.[9]
-
-
Sample Concentration: A solution that is too concentrated can be viscous, leading to broader lines.[13][14][15] Conversely, a very dilute sample will have a low signal-to-noise ratio, making it difficult to distinguish peaks from the baseline.
-
Troubleshooting: For ¹H NMR of small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[16]
-
-
Presence of Solids: Undissolved material or suspended particles in the NMR tube will severely degrade the magnetic field homogeneity, causing significant line broadening.[13][14]
-
Troubleshooting: Always filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[14]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.
-
Troubleshooting: If paramagnetic contamination is suspected, degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution can help.
-
Q4: I see small peaks symmetrically positioned around my main signals. What are these?
These are typically instrumental artifacts known as spinning sidebands.
Possible Causes & Solutions:
-
Spinning Sidebands: These artifacts arise from imperfections in the magnetic field homogeneity and the spinning of the NMR tube. They appear at frequencies equal to the main peak's frequency plus or minus multiples of the spinning rate.[17][18]
-
Troubleshooting: First, ensure the shimming is optimized.[17] If sidebands persist, they can often be reduced by adjusting the spinning rate. They can also be identified by changing the spinning rate, which will cause the sidebands to shift their position while the true peaks remain stationary.
-
Q5: The baseline of my spectrum is rolled or distorted. How can I fix this?
Baseline problems are usually a result of incorrect data processing parameters.
Possible Causes & Solutions:
-
Improper Phasing: Incorrect phase correction is a common cause of a distorted baseline, where the base of the peaks dips below the baseline.[19][20][21]
-
Troubleshooting: Modern NMR software has automatic phasing routines, but they can sometimes fail, especially with complex spectra or low signal-to-noise.[22] Manual phase correction is often necessary. This involves adjusting the zero-order (ph0) and first-order (ph1) phase constants to make the baseline flat and all peaks purely absorptive.[19]
-
-
Truncated FID: If the acquisition time is too short, the free induction decay (FID) signal may not have fully decayed to zero. This truncation of the FID can lead to a "sinc wiggle" artifact in the spectrum, which manifests as a rolling baseline around intense peaks.[23]
-
Troubleshooting: Increase the acquisition time to allow the FID to decay completely. Applying a gentle line-broadening window function during processing can also help to suppress this artifact.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving unexpected peaks in your ¹H NMR spectrum of this compound.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh Sample: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.[16]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]
-
Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but ensure the sample does not degrade.
-
Filter: Using a clean Pasteur pipette with a small plug of glass wool, transfer the solution to a clean, high-quality NMR tube.[14] This step is critical to remove any particulate matter.
-
Cap and Label: Cap the NMR tube and label it clearly.
-
Mix: Invert the NMR tube several times to ensure a homogeneous solution.
Protocol 2: D₂O Shake for Identifying Exchangeable Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube securely and shake it vigorously for 30-60 seconds to facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Allow the sample to settle and re-acquire the ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH, -NH) will have disappeared or significantly decreased in intensity in the second spectrum.[8]
References
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation.
- University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- ResearchGate. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems - NMR.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- Chemistry LibreTexts. (2021). ¹H NMR Solvent Shifts.
- University of Reading. (n.d.). NMR Sample Preparation.
- Michigan State University. (n.d.). NMR Artifacts.
- University College London. (n.d.). Sample Preparation.
- University of Ottawa NMR Facility Blog. (2007). The Effects of Bad Shimming.
- qNMR Exchange. (2024). Shimming problem.
- University of Ottawa NMR Facility Blog. (2017). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution.
- Torres, A. M., & Price, W. S. (2021). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2021.
- Węglarz, W. P., et al. (2015). Strategies for optimizing the phase correction algorithms in Nuclear Magnetic Resonance spectroscopy. Bio-Algorithms and Med-Systems, 11(3), 145-151. [Link]
- Roberts, J. D. (1979). The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estim. Journal of the American Chemical Society, 101(17), 4999-5004. [Link]
- Reddit. (2023). NMR Artefacts.
- Nanalysis. (2022). NMR data processing: Phase Correction.
- Marzilli, L. G., et al. (1995). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 34(15), 3850-3856. [Link]
- Wu, G., & Wasylishen, R. E. (1995). Spinning sidebands in slow-magic-angle-spinning NMR spectra arising from tightly J-coupled spin pairs. Journal of Magnetic Resonance, Series A, 114(1), 21-28. [Link]
- University of Ottawa NMR Facility Blog. (2010). The Phase of an NMR Spectrum.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Asian Journal of Research in Chemistry. (2019). Synthesis and Characterization of Impurities of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
- Wikipedia. (n.d.). Magic angle spinning.
- ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra....
- Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts.
- Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.
- PubChem. (n.d.). 1-Methyl-1H-indazole.
- Google Patents. (2004). US20040248960A1 - Process for preparing this compound-3-carboxylic acid.
- TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
- Journal of the Chilean Chemical Society. (2005). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral.
- PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide.
- PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5637–5644. [Link]
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug.
- Veeprho. (n.d.). Imidazole Impurities and Related Compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]
- 11. Shimming problem - General - qNMR Exchange [qnmr.usp.org]
- 12. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 18. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 19. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 20. University of Ottawa NMR Facility Blog: The Phase of an NMR Spectrum [u-of-o-nmr-facility.blogspot.com]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. Strategies for optimizing the phase correction algorithms in Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Reaction Conditions for Indazole Methylation
Welcome to the technical support center for indazole methylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively methylating the indazole scaffold. Indazole and its derivatives are crucial pharmacophores in medicinal chemistry, and controlling the site of methylation (N1 vs. N2) is paramount for tuning biological activity.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My indazole methylation is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is the most common challenge in indazole alkylation. The indazole anion is a mesomeric system, meaning both nitrogen atoms have nucleophilic character, which often leads to a mixture of products.[4][5] The key to achieving regioselectivity lies in understanding and manipulating the principles of kinetic versus thermodynamic control.
-
For the N1-Isomer (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6][7] Therefore, the N1-methylated product is the thermodynamically favored isomer.[6] To favor this product, you need conditions that allow for equilibration.
-
Expert Insight: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method to achieve high N1-selectivity.[6][7][8][9] The NaH deprotonates the indazole, and the resulting sodium salt of the indazole can then be alkylated. This combination often leads to excellent N1 regioselectivity, sometimes exceeding 99%.[8][9]
-
-
For the N2-Isomer (Kinetic Product): The N2-position is often the site of initial, faster attack, making the N2-methylated product the kinetically favored isomer.[6] To isolate this isomer, you need conditions that prevent equilibration to the more stable N1 product.
-
Expert Insight: Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often favors the N2 isomer, although mixtures are still common.[4][10][11] For highly selective N2-alkylation, specific methodologies have been developed, such as using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid.[5][12]
-
Below is a decision-making workflow to guide your optimization process:
Caption: Decision workflow for improving regioselectivity.
Q2: I am trying to synthesize the N1-methylated indazole, but I'm still getting the N2 isomer as a significant byproduct. What can I do?
Even when targeting the thermodynamic product, kinetic pathways can still compete. Here are some troubleshooting steps to enhance N1 selectivity:
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Any moisture in your solvent or on your glassware will consume the base and can affect the reaction's outcome. Ensure your THF is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Add the sodium hydride to the solution of indazole in THF at a low temperature (e.g., 0 °C) and allow it to stir for a period (e.g., 30 minutes) to ensure complete deprotonation before adding the methylating agent.[6]
-
Solvent Choice is Critical: While DMF is a common solvent for alkylations, for high N1 selectivity with NaH, THF is generally superior.[7][8][9] In some cases, less polar solvents like dioxane or chlorobenzene have been shown to give excellent N1 yields.[10][11]
-
Consider the Methylating Agent: While methyl iodide and dimethyl sulfate are common, their reactivity can sometimes lead to less selective reactions. If you continue to have issues, consider alternative methylating agents. However, the primary control for N1 selectivity often comes from the base and solvent combination.
Q3: I am targeting the N2-methylated indazole, but the reaction is slow, and I'm getting a lot of the N1 isomer upon prolonged reaction times or heating. Why is this happening and how can I fix it?
This is a classic sign of the kinetic product rearranging to the more stable thermodynamic product. The N2-isomer, being less stable, can isomerize to the N1-isomer, especially under conditions that allow for equilibration, such as extended reaction times or higher temperatures.[7]
-
Lower the Reaction Temperature: Try running the reaction at room temperature or even cooler if the reaction still proceeds at a reasonable rate.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the time for isomerization.
-
Choice of Base and Methylating Agent: As mentioned, milder bases like K₂CO₃ are often used for kinetic control. Another approach is the Mitsunobu reaction, which has been shown to favor the N2 isomer.[7] For highly reliable N2-selectivity, consider using methyl 2,2,2-trichloroacetimidate under acidic conditions, which has been reported to give exclusively the N2 product.[5][12]
Q4: My reaction is complete, but I'm struggling to separate the N1 and N2 isomers. What are some effective purification strategies?
Separating N1 and N2 methylated indazole isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method.
-
Expert Insight: A shallow solvent gradient is often necessary to achieve good separation. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. Using a high-quality silica gel with a small particle size can improve resolution.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective and scalable method for purification. This may involve screening various single and mixed solvent systems.[13]
-
Preparative HPLC: For small-scale purifications where baseline separation is difficult to achieve by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes typical outcomes for the methylation of a substituted indazole based on the reaction conditions, illustrating the principles of kinetic and thermodynamic control.
| Target Isomer | Base | Solvent | Methylating Agent | Typical Outcome | Control Type |
| N1 | NaH | THF | CH₃I | High N1 selectivity (>90%)[7][8][9] | Thermodynamic |
| N2 / Mixture | K₂CO₃ | DMF | CH₃I | Mixture of N1 and N2, often favoring N2[4] | Kinetic/Mixed |
| N2 | - (Acidic) | Dioxane | Me-trichloroacetimidate | High N2 selectivity (>99%)[5][12] | Kinetic |
| N2 | PPh₃ / DIAD | THF | MeOH | Favors N2 isomer (Mitsunobu)[7] | Kinetic |
Experimental Protocols
Protocol 1: N1-Selective Methylation (Thermodynamic Control)
This protocol is designed to maximize the yield of the N1-methylated indazole.[6]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole and anhydrous THF.
-
Cool the stirred solution/suspension to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the methylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-methylated indazole.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 1-Methylindazole
Document ID: TSC-1MI-20260109
Version: 1.0
Introduction: The "Why" Behind Forced Degradation
Welcome, researchers and drug development professionals. This guide is designed to be your trusted resource for investigating the stability of 1-methylindazole. In pharmaceutical development, a forced degradation or "stress testing" study is not merely a regulatory checkbox; it is a fundamental scientific investigation into the intrinsic stability of a drug substance.[1][2] By subjecting this compound to harsh conditions—more severe than it will ever see on a shelf—we can proactively identify its likely degradation products, establish its degradation pathways, and develop robust, stability-indicating analytical methods.[1][3]
The core objective is to achieve a target degradation of 5-20%.[4][5][6] Less than 5% may not reveal all potential degradants, while over-stressing can lead to secondary degradation products that are not relevant to real-world stability.[6] This guide provides the protocols, troubleshooting advice, and mechanistic insights you need to conduct these studies effectively and interpret your results with confidence.
General Experimental Workflow
Before diving into specific stress conditions, it's crucial to have a holistic view of the experimental process. A well-designed study follows a logical progression from sample preparation to data analysis.
Caption: General Workflow for Forced Degradation Studies.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Acid-Catalyzed Degradation
Q1: What are the likely degradation pathways for this compound under acidic conditions?
A1: The indazole ring system is generally stable due to its aromaticity. However, under forced conditions (e.g., strong acid and heat), the primary site of reactivity is the nitrogen atom at the 2-position (the more basic nitrogen). Protonation at N2 can make the pyrazole ring susceptible to nucleophilic attack by water, potentially leading to ring-opening products, although this would require harsh conditions. A more probable degradation pathway, especially for related compounds with susceptible side chains, is hydrolysis of those chains. For this compound itself, significant degradation may only be observed under reflux with strong acids. Electron-withdrawing groups on the indazole ring can increase its susceptibility to hydrolysis.[7]
Caption: Postulated Acid Degradation of this compound.
Q2: How do I set up a robust acid-induced degradation experiment?
A2: A systematic approach is crucial. The goal is to find conditions that yield the target 5-20% degradation.[4]
Protocol 1: Acid Hydrolysis Stress Test
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application:
-
Sampling & Analysis:
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to halt the degradation reaction.
-
Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with your HPLC mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC method.
-
-
System Suitability: Before analysis, ensure your HPLC system passes suitability tests (e.g., tailing factor, theoretical plates, and precision of replicate injections) to guarantee reliable data.
Q3: Troubleshooting: I'm not seeing any degradation even after 24 hours at 60°C with 0.1 M HCl. What should I do?
A3: This indicates that this compound is highly stable under these conditions. The scientific approach is to incrementally increase the stress severity.
-
Increase Acid Concentration: Repeat the experiment using 1 M HCl.[6]
-
Increase Temperature: If 1 M HCl still yields no degradation, increase the temperature by refluxing the solution (approx. 80-100°C), but monitor closely to avoid excessive degradation.[3]
-
Justify Stability: If even under these more extreme conditions minimal degradation is observed, you have demonstrated the intrinsic stability of the molecule to acid hydrolysis. This is a valid and important result. Document your conditions and findings thoroughly.
Category 2: Base-Catalyzed Degradation
Q1: What degradation pathways are expected for this compound under basic conditions?
A1: Similar to acidic conditions, the indazole ring is relatively resistant to base-catalyzed hydrolysis. However, the N-methyl group could potentially be a site for reaction under very strong basic conditions and high temperatures, though this is unlikely. For many substituted indazoles, the primary pathway of degradation is often hydrolysis of functional groups like esters or amides.[8] For this compound, significant degradation would likely require aggressive conditions.
Q2: How should I perform a base-induced degradation study?
A2: The protocol is analogous to the acid hydrolysis study, substituting the acid with a base.
Protocol 2: Base Hydrolysis Stress Test
-
Preparation: Use the same 1 mg/mL stock solution of this compound.
-
Stress Application:
-
Sampling & Analysis:
-
Withdraw aliquots at specified time points.
-
Immediately neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
-
System Suitability: Confirm system performance before running samples.
Q3: Troubleshooting: My baseline is noisy after neutralizing the basic sample. Why?
A3: This is a common issue. The neutralization reaction between NaOH and HCl produces sodium chloride (NaCl). If your mobile phase has a low buffer capacity or a high organic content, the salt may precipitate upon injection, causing baseline disturbances or pressure spikes.
-
Solution 1: Dilution: Increase the dilution factor of your sample post-neutralization. This will lower the salt concentration injected onto the column.
-
Solution 2: Mobile Phase Compatibility: Ensure your sample diluent is the same as your initial mobile phase composition to minimize injection shock.
-
Solution 3: Guard Column: Use a guard column to protect your analytical column from precipitated salts and other potential contaminants.[9]
Category 3: Oxidative Degradation
Q1: What are the likely oxidative degradation pathways for this compound?
A1: Heterocyclic compounds, particularly those with electron-rich rings and alkyl substituents, can be susceptible to oxidation.[10] The indazole ring can be oxidized, potentially leading to N-oxides or ring-opened products. The methyl group is also a potential site for oxidation, which could lead to a hydroxymethyl intermediate (1-(hydroxymethyl)-1H-indazole) and subsequent oxidation to an aldehyde (1-methyl-1H-indazole-3-carboxaldehyde) or carboxylic acid (1-methyl-1H-indazole-3-carboxylic acid).[11][12]
Caption: Potential Oxidative Degradation Pathways.
Q2: What is the standard protocol for an oxidative stress test?
A2: Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent in forced degradation studies.[3][13]
Protocol 3: Oxidative Stress Test
-
Preparation: Use the same 1 mg/mL stock solution.
-
Stress Application:
-
Sampling & Analysis:
-
Withdraw aliquots at time points. No quenching is typically necessary, but samples should be analyzed promptly.
-
Dilute and analyze by HPLC.
-
-
System Suitability: Verify HPLC system performance.
Q3: Troubleshooting: My mass balance is below 95%. Where did my compound go?
A3: Poor mass balance is a frequent challenge in oxidative stress studies. It suggests that not all degradants are being detected.
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector.[6] Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or preferably, a Mass Spectrometer (MS) to search for these missing components.[6]
-
Volatile Degradants: Small, ring-opened fragments could be volatile and lost during sample handling. Consider using headspace Gas Chromatography-Mass Spectrometry (GC-MS) if this is suspected.
-
Different Response Factors: Your degradants may have different UV response factors than the parent compound.[6] Without isolating each degradant and determining its response factor, accurate quantification by UV alone is difficult. This is why peak area percent is often used for impurity profiling, and mass balance is assessed to ensure the method is "stability-indicating."
Category 4: Photolytic & Thermal Degradation
Q1: What are the recommended conditions for photostability and thermal stress testing?
A1: These studies are governed by specific ICH guidelines.[2][14]
| Stress Condition | ICH Guideline | Typical Parameters | Purpose |
| Photolytic | ICH Q1B[15] | Overall illumination of not less than 1.2 million lux hours; Integrated near UV energy of not less than 200 watt hours/m².[1][16] | To assess degradation from exposure to light, mimicking storage outside of protective packaging. |
| Thermal | ICH Q1A(R2)[14] | Test in 10°C increments above accelerated stability conditions (e.g., 50°C, 60°C, 70°C, 80°C).[3][14] Can be performed on solid drug substance or in solution. | To evaluate the effect of high temperatures that might be encountered during shipping or improper storage. |
Protocol 4: Photostability Stress Test
-
Preparation: Prepare solutions of this compound and place them in chemically inert, transparent containers. Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Stress Application: Expose the samples in a validated photostability chamber that meets the illumination and UV energy requirements outlined in ICH Q1B.[15]
-
Analysis: After the exposure period, compare the chromatograms of the exposed sample, the dark control, and an unstressed control to identify any photodegradants.
Protocol 5: Thermal Stress Test
-
Preparation:
-
Solid State: Place a known amount of solid this compound powder in a vial.
-
Solution State: Use the 1 mg/mL stock solution.
-
-
Stress Application: Place the samples in a calibrated oven at a high temperature (e.g., 80°C). Include a control sample stored at room temperature.
-
Analysis: At various time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.
Q2: Troubleshooting: I see degradation in my photostability "dark control" sample. Is my experiment invalid?
A2: Not necessarily. This result indicates that thermal degradation is occurring at the temperature inside your photostability chamber. This is valuable information. It means you must differentiate between degradants caused by light and those caused by heat.
-
Analysis: Compare the profiles of the light-exposed sample, the dark control, and a sample from a separate thermal-only study at the same temperature.
-
Peaks present in both the light-exposed and dark control samples are likely thermal degradants.
-
Peaks present only in the light-exposed sample are true photodegradation products.
-
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
- Forced Degradation Study as per ICH Guidelines | Wh
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Forced Degrad
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation HPLC (stability indicating Method). (2012).
- preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution. (n.d.). BenchChem.
- HPLC Troubleshooting Guide. (n.d.).
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
- 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). PubMed Central.
- 1-Methyl-1H-indazole-3-carboxaldehyde. (n.d.). PubChem.
- Photostability testing theory and practice. (2021). Q1 Scientific.
- ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. q1scientific.com [q1scientific.com]
Technical Support Center: Optimizing the Solubility of 1-Methylindazole for Biological Assays
Welcome to the technical support center for 1-methylindazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in biological assays. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Introduction: Understanding the Challenge
This compound is a heterocyclic organic compound of interest in various research fields, including medicinal chemistry. A common hurdle in its experimental use is its low aqueous solubility. Many derivatives, such as this compound-3-carboxylic acid, are also reported to be insoluble in water, while showing solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1][2][3] This poor aqueous solubility can lead to compound precipitation in biological media, resulting in inaccurate concentration measurements and unreliable assay data. This guide provides systematic approaches to address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: this compound is a lipophilic molecule with limited ability to form favorable interactions with water molecules, leading to its poor aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the organic solvent concentration decreases, and the compound may precipitate out of the solution as it is no longer soluble in the predominantly aqueous environment.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity. It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test samples to account for any effects of the solvent on the assay.
Q3: Can I heat my solution to dissolve this compound?
A3: Gentle warming can sometimes aid in the dissolution of compounds. However, this should be done with caution as excessive heat can lead to degradation of the compound or other components in your assay medium. It is also important to note that a solution prepared with heat may become supersaturated and precipitate upon cooling to the experimental temperature.
Q4: How do I prepare a stock solution of this compound?
A4: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. DMSO is a common choice. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in pure, anhydrous DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides a systematic approach to improving the solubility of this compound for your biological assays. The choice of method will depend on the specific requirements of your experiment.
Strategy 1: Co-Solvent System Optimization
The use of a water-miscible organic co-solvent is the most common initial approach.
Principle: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent mixture.
Protocol: Determining Maximum Soluble Concentration with a Co-Solvent
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serially dilute the stock solution into your aqueous assay buffer (e.g., PBS or cell culture medium) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains below a toxic level for your assay (e.g., <0.5%).
-
Visually inspect each dilution for any signs of precipitation (cloudiness or solid particles) immediately after preparation and after incubation at the experimental temperature for a relevant period.
-
Determine the highest concentration that remains clear. This is your practical working concentration limit with this co-solvent system.
Table 1: Example of a Co-Solvent Solubility Test
| Final this compound Concentration (µM) | Volume of 10 mM Stock in DMSO (µL) for 1 mL final volume | Final DMSO Concentration (%) | Observation (Immediate) | Observation (After 1h at 37°C) |
| 100 | 10 | 1.0 | Precipitate | Precipitate |
| 50 | 5 | 0.5 | Clear | Precipitate |
| 25 | 2.5 | 0.25 | Clear | Clear |
| 10 | 1 | 0.1 | Clear | Clear |
| 5 | 0.5 | 0.05 | Clear | Clear |
| 1 | 0.1 | 0.01 | Clear | Clear |
In this example, the maximum soluble concentration without precipitation after 1 hour is 25 µM.
Workflow for Co-Solvent Optimization
Caption: Workflow for determining the maximum soluble concentration using a co-solvent.
Strategy 2: pH Adjustment
For ionizable compounds, altering the pH of the solution can significantly impact solubility.
Principle: this compound has a predicted pKa, suggesting it may have a weakly basic nitrogen atom. Adjusting the pH of the buffer to be more acidic could protonate this nitrogen, increasing its polarity and aqueous solubility. However, it is crucial to consider the pH compatibility of your biological assay.
Protocol: pH-Dependent Solubility Test
-
Prepare a set of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add a known excess amount of solid this compound to a small volume of each buffer.
-
Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Determine the pH at which the highest solubility is achieved and assess if this pH is compatible with your assay system.
Table 2: Hypothetical pH-Solubility Profile of this compound
| Buffer pH | Solubility (µg/mL) |
| 5.0 | 50 |
| 6.0 | 25 |
| 7.0 | 10 |
| 7.4 | 8 |
This hypothetical data illustrates that a more acidic pH could improve solubility.
Strategy 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their apparent solubility in aqueous solutions.
Principle: The hydrophobic inner cavity of a cyclodextrin can form an inclusion complex with the nonpolar this compound molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.
Protocol: Solubilization with Cyclodextrins
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.
-
Prepare solutions of the cyclodextrin in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add a known amount of this compound to each cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is dissolved.
-
Determine the maximum concentration of this compound that can be dissolved in each cyclodextrin solution.
-
Ensure the chosen cyclodextrin and its concentration are compatible with your biological assay.
Logical Flow for Choosing a Solubilization Strategy
Caption: Decision tree for selecting an appropriate solubilization method.
Strategy 4: Employing Surfactants
Surfactants can be used to increase the solubility of poorly soluble compounds, particularly in biochemical assays.
Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate nonpolar molecules like this compound, increasing their overall solubility in the bulk aqueous phase.
Protocol: Surfactant-Mediated Solubilization
-
Choose a non-ionic surfactant that is generally less harsh on proteins, such as Tween® 20 or Triton™ X-100.
-
Prepare your assay buffer containing the surfactant at a concentration above its critical micelle concentration (this information is readily available from the manufacturer).
-
Add your this compound stock solution (in a minimal amount of organic solvent) to the surfactant-containing buffer with vigorous vortexing.
-
Visually inspect for clarity to determine the maximum achievable concentration.
-
Crucially, verify that the chosen surfactant and its concentration do not interfere with your assay's readout or the activity of your biological target.
Final Recommendations
-
Always perform a solubility test before proceeding with your main experiments to determine the practical working concentration range of this compound in your specific assay buffer.
-
Include appropriate vehicle controls in all experiments to account for any effects of the solubilizing agents.
-
Prepare fresh working solutions of this compound for each experiment to avoid issues with compound degradation or precipitation over time.
-
If you continue to experience solubility issues, it may be necessary to consider chemical modification of the this compound scaffold to improve its physicochemical properties or to explore alternative, more soluble analogs.
References
- LookChem. This compound-3-carboxylic acid. [Link]
- ChemBK. 1-methyl indozole-3-carboxylic acid. [Link]
- PubChem. 1-Methyl-1H-indazole. [Link]
- Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]
- ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]
- PubChem. 1-methyl-1H-indazole-3-carboxamide. [Link]
- NCBI Bookshelf. Cell Viability Assays. [Link]
- PMC. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
- PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]
- National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]
- Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
- ResearchGate. Graphical representation of in vitro cell viability assay dose–response.... [Link]
- Malaysian Journal of Medicine and Health Sciences.
- ResearchGate.
- Agilent Technologies. Real-Time and Dynamic Monitoring of Cell Proliferation and Viability for Adherent Cells. [Link]
- NIH.
Sources
Technical Support Center: Navigating the Workup of 1-Methylindazole Reactions
Welcome to the technical support center for 1-methylindazole synthesis. As researchers and drug development professionals, we appreciate that the successful synthesis of a target molecule is often determined not just by the reaction itself, but by a robust and well-understood workup and purification strategy. The indazole core, while a valuable pharmacophore, presents unique challenges, particularly concerning regioselectivity and the physicochemical properties of its derivatives.
This guide is designed to move beyond simple procedural lists. It aims to provide a mechanistic understanding of common pitfalls encountered during the workup of this compound reactions, equipping you with the knowledge to troubleshoot effectively and optimize your protocols. We will explore the "why" behind each experimental choice, ensuring a self-validating and reliable workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the planning and execution of a this compound reaction workup.
Q1: My reaction monitoring (TLC/LC-MS) shows complete conversion, but my isolated yield after an aqueous workup is disappointingly low. Where could my product have gone?
A: This is a classic and frustrating scenario. There are three primary culprits:
-
Aqueous Sequestration: this compound and its derivatives are basic. The lone pair on the N2 nitrogen can be readily protonated under acidic conditions (e.g., during an acidic wash or quench). This forms a salt, which is often highly soluble in the aqueous layer and will be discarded, leading to significant yield loss.[1] Always check the pH of your aqueous layer before separation.
-
Emulsion Formation: The amphiphilic nature of some indazole derivatives, combined with fine precipitates of inorganic salts, can lead to the formation of stubborn emulsions at the aqueous-organic interface.[2] This physically traps your product, making a clean separation impossible and leading to loss during attempts to break the emulsion.
-
Unexpected Volatility: While less common for substituted indazoles, the parent this compound is a relatively low molecular weight compound.[3] Aggressive removal of solvent under high vacuum, especially with mild heating, can lead to loss of the product itself.
Q2: My reaction has produced a mixture of two compounds that are very close on TLC. How can I definitively identify them as the N1 and N2-methylated isomers?
A: Distinguishing between N1 and N2 regioisomers is critical and is reliably achieved using NMR spectroscopy.
-
¹³C NMR: This is often the most conclusive method. The chemical shift of the carbon atom at position 3 (C3) is significantly different between the two isomers. For 1-methylindazoles, the C3 signal typically appears further downfield (around 132-133 ppm) compared to the corresponding 2-methylindazole isomer (around 123-124 ppm).[4]
-
¹H NMR: The chemical shift of the N-methyl protons can sometimes be used, though the difference is small (0.1-0.2 ppm).[4] More reliably, long-range ¹H-¹³C correlation experiments (HMBC) can show a correlation between the N-methyl protons and the carbons of the indazole ring (like C3 and C7a), confirming the point of attachment.[5]
Q3: What is the most reliable general-purpose method for quenching an N-alkylation reaction to form this compound?
A: The goal of the quench is to neutralize any remaining reactive species (like a strong base or alkylating agent) safely. For most applications, the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is the preferred method.[6] Its mild acidity (pH ~4.5-6.0) is sufficient to neutralize common bases like sodium hydride (NaH) without being so acidic as to cause significant protonation of the product. Quenching directly with water can be too vigorous with reactive hydrides, while using strong acids risks product loss to the aqueous phase as discussed in Q1.
Q4: I have an ester functional group on my indazole ring. Are there risks associated with using acidic or basic washes during extraction?
A: Absolutely. Indazole derivatives bearing ester or amide groups are susceptible to hydrolysis under harsh pH conditions.
-
Acidic Wash (e.g., 1M HCl): Can catalyze the hydrolysis of esters to carboxylic acids.
-
Basic Wash (e.g., 1M NaOH): Can saponify esters, also forming the carboxylate salt.[7]
If you must perform a wash to remove basic or acidic impurities, use a milder reagent like saturated aqueous sodium bicarbonate (NaHCO₃) to remove acid, and very dilute acid (e.g., 0.1M HCl) or saturated NH₄Cl to remove a base.[8][9] Always minimize the contact time between the layers and consider performing a quick stability test on a small sample of your product before committing the entire batch.[1]
Section 2: Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving specific problems encountered during the workup.
Problem 1: Poor Regioselectivity - An Inseparable Mixture of N1 and N2 Isomers
The direct alkylation of an indazole often results in a mixture of N1 and N2 isomers, which can be notoriously difficult to separate by standard column chromatography due to their similar polarities.[5][10] While this is fundamentally a reaction problem, understanding the factors that control it is key to simplifying your workup.
The N1/N2 ratio is a delicate balance of thermodynamics and kinetics, heavily influenced by your choice of base, solvent, and electrophile.[5][11] The 1H-indazole tautomer is generally more stable, but reaction conditions can favor alkylation at either nitrogen.[12]
| Parameter | Condition Favoring N1 (Thermodynamic Product) | Condition Favoring N2 (Kinetic Product) | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | NaH fully deprotonates the indazole, allowing equilibration to the more stable N1-anion. Carbonates can form chelates (especially Cs⁺) that direct alkylation to N2.[5][10] |
| Solvent | Polar aprotic solvents (e.g., THF, Dioxane) | Polar aprotic solvents (e.g., DMF) | THF and Dioxane are often used with NaH for N1 selectivity.[11] DMF can favor N2 formation with carbonate bases.[5] |
| Reaction Type | SN2-type alkylation with alkyl halides | Mitsunobu reaction with alcohols | The Mitsunobu reaction conditions strongly favor the formation of the N2 isomer.[5][10] |
Even with optimization, some reactions yield mixtures. Here is a logical workflow for their separation.
Caption: Logical workflow for separating N1/N2 indazole isomers.
-
TLC Optimization: Screen various solvent systems. Start with a standard Hexane/Ethyl Acetate system. If separation is poor, try switching to Dichloromethane/Methanol. The goal is to achieve a clear separation (ΔRf > 0.1) between the two isomer spots.
-
Stationary Phase: If silica gel fails, consider using neutral alumina, which can alter the elution order and improve separation for basic compounds.[8][13]
-
Elution: Use a long column with a shallow, slow gradient elution. Do not rush the separation.
-
Fraction Analysis: Collect many small fractions and analyze them carefully by TLC before combining.
Problem 2: Formation of Insoluble Precipitate or "Goo" During Workup
This issue often arises from the precipitation of inorganic salts (e.g., sodium sulfate from drying agents, or salts formed from the base) in a mixture that doesn't allow for proper crystal lattice formation. The product or starting material can become adsorbed onto these fine particulates.
Caption: Decision tree for handling precipitates during workup.
-
Dilute: Add more of both the organic solvent and water to the separatory funnel to try and dissolve the salts.
-
Prepare Filter: Place a pad of Celite or diatomaceous earth (approx. 1-2 cm thick) in a Büchner or sintered glass funnel. Wet the pad with the organic solvent you are using.
-
Filter: Pass the entire biphasic mixture through the Celite pad under gentle vacuum. The fine solids will be trapped by the Celite.
-
Rinse: Rinse the filter pad thoroughly with several portions of the organic solvent to recover any adsorbed product.
-
Separate: Combine the filtrate and rinses in a clean separatory funnel. The layers should now be clean and easy to separate.
Problem 3: Product Degradation on Silica Gel
Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds. Nitrogen-containing heterocycles can be particularly susceptible.[13]
-
Prepare Slurry: Prepare the silica gel slurry as you normally would in your non-polar solvent (e.g., hexane).
-
Add Base: Add 1% triethylamine (Et₃N) by volume to the slurry (e.g., 5 mL of Et₃N for 500 mL of solvent).
-
Equilibrate: Stir the slurry for 15-20 minutes to allow the base to neutralize the acidic sites on the silica surface.
-
Pack and Run: Pack the column with the treated silica and run the chromatography as usual, ensuring your eluent also contains a small amount (0.1-0.5%) of triethylamine to maintain the neutral environment.
Section 3: Standard Workup Protocol
This self-validating protocol is a good starting point for a typical this compound synthesis, such as an N-alkylation using NaH and an alkyl halide in THF.
-
Cooling: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor for gas evolution. Continue adding until no more gas is evolved.
-
Dilution: Add ethyl acetate and deionized water. Transfer the entire mixture to a separatory funnel.
-
Phase Check (Self-Validation): Allow the layers to separate. Take a small sample from both the top (organic) and bottom (aqueous) layers. Spot them on a TLC plate next to your starting material and a crude reaction sample. Develop the plate to confirm your product is in the organic layer.
-
Extraction: If the product is confirmed in the organic layer, separate the layers. Extract the aqueous layer two more times with fresh ethyl acetate.
-
Washing: Combine all organic layers. Wash once with deionized water, followed by one wash with saturated aqueous NaCl (brine). The brine wash helps to break emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using the appropriate method (recrystallization or chromatography) as determined by your troubleshooting analysis.[6][13]
By approaching the workup of this compound reactions with a predictive and diagnostic mindset, you can overcome these common challenges, leading to higher yields, greater purity, and more reliable results in your research and development endeavors.
References
- BenchChem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
- Indian Patents. (n.d.). An improved process for high purity this compound-3-carboxylic acid. IN/PA 2003/CHE/00790.
- Valdés-García, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
- O'Brien, E. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1948.
- Abboud, J. L. M., et al. (2001). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Photochemical & Photobiological Sciences.
- BenchChem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- Google Patents. (2004). Process for preparing this compound-3-carboxylic acid. US20040248960A1.
- Google Patents. (2004). Process for preparing this compound-3-carboxylic acid. EP1484321A1.
- Boyd, S., et al. (2024).
- BenchChem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Cooperative Organic Chemistry Student Labor
- Boyd, S., et al. (2024).
- Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation.
- Ibonia, A., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(15), 4658.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Reddit. (2023). Any troubleshooting for a reaction work-up? [Online forum post].
- PubChem. (n.d.). 1-Methyl-1H-indazole.
- ResearchGate. (n.d.). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- National Institutes of Health. (2024).
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers. CN101948433A.
Sources
- 1. How To [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. allindianpatents.com [allindianpatents.com]
- 8. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 9. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Residual Solvents from 1-Methylindazole
Welcome to the technical support center for the purification of 1-methylindazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual solvents in their synthesized this compound. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This document provides in-depth, experience-based solutions in a direct question-and-answer format to address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual solvents from this compound so critical?
The removal of residual solvents is a crucial step in ensuring the quality, safety, and reliability of your this compound for any downstream application. The primary reasons are:
-
Impact on Purity and Downstream Reactions: Solvents can act as impurities, potentially interfering with subsequent synthetic steps, poisoning catalysts, or altering reaction kinetics.
-
Regulatory Compliance: For pharmaceutical applications, residual solvents are strictly regulated by international guidelines such as the ICH Q3C(R9), which classifies solvents based on their toxicity and sets permissible daily exposure limits.[1]
-
Compound Stability and Polymorphism: The presence of solvents can affect the crystalline form (polymorphism) of the final compound, which in turn influences its physical properties like solubility, melting point, and stability.
-
Accurate Stoichiometric Analysis: The presence of solvents will lead to inaccurate molar calculations for subsequent reactions, impacting yield and purity.
Q2: What are the most common residual solvents I might encounter with this compound?
The residual solvents present in your sample are almost always a direct result of the solvents used during the final steps of synthesis and purification. Based on common synthetic routes for indazole derivatives, you are likely to encounter:
-
High-Boiling Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently used but are notoriously difficult to remove due to their high boiling points and polarity.[2]
-
Alcohols: Methanol and ethanol are often used in methylation reactions or for recrystallization.[3][4]
-
Halogenated Solvents: Dichloromethane (DCM) is a common solvent for extractions and chromatography.[3]
-
Ethers: Tetrahydrofuran (THF) and Dioxane may be used as reaction solvents but can be challenging to remove due to their water miscibility.[2]
-
Hydrocarbons: Toluene, hexanes, and petroleum ether are often used for extraction, chromatography, or as part of a recrystallization solvent system.[3][5]
Q3: How can I definitively identify and quantify the residual solvent in my this compound sample?
Accurate identification and quantification are essential before selecting a removal strategy. The two most effective methods are:
-
¹H NMR Spectroscopy: This is often the quickest and most informative method. The residual solvent will show characteristic peaks in the ¹H NMR spectrum. By integrating the solvent peaks relative to a known proton signal from this compound, you can accurately calculate the molar ratio and, subsequently, the weight percentage of the solvent.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is the industry-standard method for residual solvent analysis due to its high sensitivity and accuracy.[1] It is particularly useful for quantifying multiple solvents simultaneously or detecting trace amounts that may not be visible by NMR.
A less specific but simple method is Loss on Drying (LOD) , which measures the weight loss of a sample upon heating. However, this method cannot identify the solvent and is only suitable when a single, known volatile compound (like a Class 3 solvent) is present.[1]
Part 2: Troubleshooting Guide for Solvent Removal
This section addresses specific experimental problems with detailed, field-proven solutions.
Scenario 1: Contamination with Low-to-Medium Boiling Point Solvents (e.g., Methanol, Ethanol, DCM, Ethyl Acetate)
-
Problem: My ¹H NMR spectrum shows significant peaks for a volatile solvent, even after rotary evaporation.
-
Probable Cause: The vapor pressure of the solvent is not low enough at the temperature and vacuum of the rotary evaporator to achieve complete removal. The relatively low melting point of this compound (~60.5°C) can cause it to melt into an oil, trapping solvent.[6]
-
Solution: High-Vacuum Drying
The most effective method for removing volatile solvents is to dry the material under a high vacuum (<1 mmHg) at a temperature slightly below the compound's melting point. This significantly lowers the solvent's boiling point, facilitating its evaporation.
Step-by-Step Protocol:
-
Transfer your this compound to a round-bottom flask or a suitable vacuum-rated vessel.
-
Connect the flask to a high-vacuum manifold or a Schlenk line. It is critical to use a cold trap (liquid nitrogen or dry ice/acetone) between your sample and the pump to protect the pump from solvent vapors.[7]
-
Slowly open the flask to the vacuum to prevent bumping or splattering of the solid.[7]
-
Once a stable vacuum is achieved, gently heat the flask in a water or oil bath to a temperature of 40-50°C. This is safely below the reported melting point of this compound.
-
Continue drying for several hours (4-24 hours) until the sample reaches a constant weight.
-
Validation: Acquire a new ¹H NMR spectrum to confirm the absence of solvent peaks.
Diagram 1: High-Vacuum Drying Workflow
Caption: Workflow for removing volatile solvents via high-vacuum drying.
-
Scenario 2: Persistent Contamination with High-Boiling Point Solvents (e.g., DMF, DMSO)
-
Problem: My ¹H NMR spectrum shows stubborn peaks for DMF or DMSO that do not diminish even after prolonged high-vacuum drying.
-
Probable Cause: These solvents have very high boiling points (DMF: 153°C, DMSO: 189°C) and are difficult to remove by evaporation alone, especially at temperatures that won't melt or degrade the this compound.
-
Solution: Recrystallization
Recrystallization is a powerful purification technique that physically excludes solvent molecules as the desired compound forms a pure crystal lattice.[8] The key is to find a solvent or solvent system in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Based on literature for similar compounds, a mixed solvent system like ethanol/water or a non-polar solvent like petroleum ether could be effective.[3][4] To screen, test small amounts of your product in different solvents. A good choice will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Avoid agitating the flask.
-
Cooling: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities (and the DMF/DMSO).
-
Drying: Dry the purified crystals under high vacuum as described in Scenario 1 to remove the residual recrystallization solvent.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step workflow for purification by recrystallization.
-
Scenario 3: Choosing the Right Purification Strategy
-
Problem: I have residual solvent, but I'm not sure which method is most appropriate for my specific situation.
-
Probable Cause: The optimal purification strategy depends on the nature of the impurity (solvent vs. byproduct), its physical properties (boiling point), and the overall purity of the sample.
-
Solution: Decision-Making Flowchart
Use the following flowchart to guide your choice of purification method.
Diagram 3: Purification Method Selection Flowchart
Caption: Decision-making flowchart for selecting a purification strategy.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₈H₈N₂ | [6][9] |
| Molecular Weight | 132.17 g/mol | [9] |
| Melting Point | 60.5°C | [6] |
| Boiling Point | 231°C @ 760 mmHg | [6] |
| Appearance | Solid |[6] |
Table 2: Boiling Points of Common Laboratory Solvents
| Solvent | Boiling Point (°C) | Classification |
|---|---|---|
| Dichloromethane | 39.6 | Low |
| Ethyl Acetate | 77.1 | Low |
| Methanol | 64.7 | Low |
| Ethanol | 78.4 | Low |
| Tetrahydrofuran (THF) | 66.0 | Low |
| Toluene | 110.6 | Medium |
| Dimethylformamide (DMF) | 153.0 | High |
| Dimethyl sulfoxide (DMSO) | 189.0 | High |
References
- Vertex AI Search. (n.d.). Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing. Retrieved January 9, 2026.
- LookChem. (n.d.). This compound. Retrieved January 9, 2026.
- PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information.
- Benchchem. (n.d.).
- Echemi. (2024, May 9). 1-methyl-indazole-3-carboxylic acid. Retrieved January 9, 2026.
- Indian Patents. (n.d.). An improved process for high purity this compound-3-carboxylic acid. Retrieved January 9, 2026.
- Google Patents. (n.d.). EP1484321A1 - Process for preparing this compound-3-carboxylic acid. Retrieved January 9, 2026.
- University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved January 9, 2026.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 9, 2026.
- The Schlenk Line Survival Guide. (n.d.). Removing Solvent under Vacuum. Retrieved January 9, 2026.
- European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: residual solvents.
- Benchchem. (n.d.). Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. Retrieved January 9, 2026.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. lookchem.com [lookchem.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. mt.com [mt.com]
- 9. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with emulsion during 1-methylindazole extraction
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsion issues during the liquid-liquid extraction of 1-methylindazole. The content is structured to offer both immediate solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Emulsion Formation
This section provides quick, actionable solutions to the common problem of emulsion formation during the extraction of this compound.
Q1: I've just shaken my separatory funnel and now have a thick, milky layer between the aqueous and organic phases that won't separate. What is my first step?
A1: The first and simplest step is patience. Allow the separatory funnel to stand undisturbed for up to 30 minutes.[1][2] Gentle swirling or tapping the side of the funnel can sometimes encourage the phases to separate.[3][4] Avoid vigorous shaking in subsequent extractions; gentle inversions are often sufficient to achieve partitioning without inducing emulsion.[5]
Q2: I've waited, and the emulsion is persistent. What is the next immediate technique I should try?
A2: The addition of a saturated sodium chloride solution (brine) is a highly effective method.[2][5][6] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[5][7][8] This reduces the solubility of organic compounds in the aqueous phase and can help break the emulsion by forcing the separation of the two phases.[5][6][7][8] Add the brine, gently swirl, and allow the funnel to stand.
Q3: The brine wash helped, but a stubborn emulsion remains. What other chemical or physical methods can I use?
A3: You have several options at this stage:
-
pH Adjustment: Since this compound is a basic compound, the pH of the aqueous layer can significantly influence emulsion stability.[9][10] Emulsions often form when using chlorinated solvents to extract from a basic solution.[1] Acidifying the mixture with a dilute acid (e.g., 1M HCl) can help break the emulsion by altering the charge of any surfactant-like impurities.[1][3][4][11]
-
Filtration through Celite: Emulsions are often stabilized by fine particulate matter.[1] Filtering the entire emulsified mixture through a pad of Celite can physically remove these solids, leading to the breakdown of the emulsion.[1][2][12][13] Celite is a porous diatomaceous earth that acts as a filter aid.[13]
-
Centrifugation: If available, centrifugation is a very effective mechanical method for breaking emulsions.[3][8][14][15] The centrifugal force accelerates the separation of the denser and lighter phases.[15][16] This is particularly useful for small-scale extractions.[8]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[5][8][11]
Frequently Asked Questions (FAQs)
This section provides more detailed explanations of the phenomena and techniques discussed in the troubleshooting guide.
Q4: What exactly is an emulsion and why does it form during my this compound extraction?
A4: An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed in the other as microscopic droplets.[11][17] In your extraction, this is typically the organic solvent dispersed in the aqueous phase, or vice-versa. Emulsion formation is often triggered by vigorous shaking during liquid-liquid extraction.[8] The stability of the emulsion is frequently due to the presence of surfactant-like molecules or fine solid particles that accumulate at the interface between the two liquids.[5] These agents reduce the interfacial tension, preventing the small droplets from coalescing into a distinct layer.
Q5: You mentioned "salting out." Can you explain the mechanism behind this in more detail?
A5: "Salting out" refers to the reduction of a solute's solubility in a solution with high ionic strength.[7][18] When you add a salt like sodium chloride to the aqueous phase, the water molecules are drawn to solvate the salt ions. This reduces the amount of "free" water available to dissolve the organic molecules, thereby driving them into the organic phase and promoting phase separation.[19] The effectiveness of different salts can be predicted by the Hofmeister series, which ranks ions based on their ability to precipitate proteins from aqueous solutions.[18][20]
Q6: Are there specific solvents that are more or less prone to forming emulsions with aqueous solutions?
A6: Yes, solvent choice is a critical factor.[21] Chlorinated solvents like dichloromethane (DCM) are known to be more prone to forming emulsions, especially when extracting from basic aqueous solutions.[1][22] If you consistently encounter emulsions with DCM, consider switching to a less problematic solvent like ethyl acetate for subsequent extractions.[22] The key is to choose a solvent that is immiscible with the original solution to allow for the formation of two distinct layers.[21]
Q7: Can I do anything to prevent emulsions from forming in the first place?
A7: Prevention is often the best strategy.[8] Here are some proactive measures you can take:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact for extraction to occur without high shear forces.[5]
-
Pre-emptive Salting: If you anticipate an emulsion, add salt to the aqueous phase before adding the organic solvent.[3][4]
-
Solvent Evaporation: If the reaction was performed in a solvent, consider evaporating it before the workup. Then, redissolve the residue in the desired extraction solvent.[1][2]
-
Supported Liquid Extraction (SLE): For samples that are highly prone to emulsion formation, SLE is an alternative technique. The aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through to extract the analyte, avoiding the direct mixing of the two liquid phases.[5]
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine
-
Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.
-
Prepare a saturated solution of sodium chloride (brine) in water.
-
Add a volume of brine to the separatory funnel approximately 10-20% of the total volume of the aqueous layer.
-
Gently swirl the separatory funnel for 1-2 minutes. Do not shake vigorously.
-
Allow the funnel to stand and observe the phase separation.
-
Drain the aqueous layer, and if the emulsion is resolved, proceed with your extraction.
Protocol 2: Filtration through Celite
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
In a small beaker, create a slurry of Celite in your organic extraction solvent.
-
With the vacuum applied gently, pour the Celite slurry into the funnel to form an even pad (approximately 1-2 cm thick).
-
Carefully pour the entire emulsified mixture from the separatory funnel onto the Celite pad under gentle vacuum.
-
Wash the Celite pad with a small amount of fresh organic solvent to ensure all of your product is collected.
-
Transfer the filtrate back to a clean separatory funnel. The phases should now be distinct.
Data Presentation
Table 1: Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Speed | Scalability | Equipment Required |
| Standing/Gentle Swirling | Gravitational Separation | Slow | High | Separatory Funnel |
| Addition of Brine | Increases Ionic Strength | Moderate | High | Separatory Funnel, NaCl |
| pH Adjustment | Alters Surfactant Charge | Moderate | High | Separatory Funnel, Acid/Base |
| Filtration through Celite | Physical Removal of Solids | Moderate | Moderate | Filtration Apparatus, Celite |
| Centrifugation | Accelerated Gravitational Separation | Fast | Low to Moderate | Centrifuge |
| Solvent Addition | Alters Phase Properties | Moderate | High | Separatory Funnel |
Visualizations
Diagram 1: Decision Workflow for Emulsion Troubleshooting
Caption: Decision tree for addressing emulsions during extraction.
Diagram 2: Mechanism of "Salting Out"
Caption: How adding salt drives organic molecules out of the aqueous phase.
References
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- Reddit. (2021, March 16). Sometimes when we are extracting polar organic solutes from organic solvents we use brine instead of water. Why is that? r/chemhelp.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
- University of York, Department of Chemistry. (n.d.). Active Filtration.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
- ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils.
- LCGC International. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE).
- Chemistry LibreTexts. (2023, January 29). Salting Out.
- Pharma Growth Hub. (2022, January 14). What is SALTING-OUT and Its Applications in Analytical Science? [Video]. YouTube.
- AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- Reddit. (2018, February 9). Breaking emulsions. r/chemistry.
- ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development.
- The Schlenk Line Survival Guide. (n.d.). Filtration through Celite.
- ResearchGate. (n.d.). Effect of pH on the yield of extraction.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
- ResearchGate. (n.d.). Processing emulsions from desalting of crude oil using centrifuges.
- Corning. (n.d.). Centrifugation: Lab Techniques, Examples and Types.
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- De Dietrich Process Systems. (n.d.). Centrifugation for extraction.
- Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups.
- YouTube. (2023, November 3). BoLP #6 - Centrifugation.
- Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
- ScienceDirect. (n.d.). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion.
- SpringerLink. (2018, November 27). Effect of pH on physicochemical properties of oil bodies from different oil crops.
- Biolin Scientific. (2024, June 11). How emulsions form and break?
- Semantic Scholar. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants.
Sources
- 1. Workup [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. azom.com [azom.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. africaresearchconnects.com [africaresearchconnects.com]
- 11. m.youtube.com [m.youtube.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. corning.com [corning.com]
- 16. youtube.com [youtube.com]
- 17. biolinscientific.com [biolinscientific.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Optimizing Crystallization of 1-Methylindazole for High Purity
Welcome to the technical support center for the purification of 1-methylindazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity through optimized crystallization. As a key intermediate in pharmaceutical synthesis, the crystalline form and purity of this compound are critical for downstream success. This document provides in-depth, experience-driven answers to common challenges encountered during its crystallization.
Introduction: The Central Role of Crystallization
Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities. The process relies on the highly ordered arrangement of molecules into a crystal lattice, which naturally excludes foreign molecules. For this compound, a solid with a melting point of approximately 60.5°C, controlled crystallization is the most effective method for removing process-related impurities, such as isomeric byproducts (e.g., 2-methylindazole), unreacted starting materials, and colored degradation products.
The success of crystallization is governed by the principle of supersaturation, which is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth. Controlling the rate at which supersaturation is achieved is paramount to obtaining large, high-purity crystals.
General Crystallization Workflow
The following diagram outlines the fundamental steps in a typical recrystallization process. Each step presents an opportunity for optimization to enhance the final purity and yield of this compound.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility is crucial for maximizing recovery.
Causality: A steep solubility curve ensures that the compound remains in solution when hot, allowing for the removal of insoluble impurities, but crystallizes out efficiently upon cooling, leaving soluble impurities behind in the mother liquor. Given this compound's moderate polarity (XLogP3 ≈ 2.1), suitable solvents are typically moderately polar alcohols, esters, or hydrocarbon/polar solvent mixtures.
Recommended Solvents & Rationale:
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Isopropanol (IPA) | 82.5 | Excellent choice. Good solubility when hot, poor when cold. Volatile enough for easy removal. |
| Ethanol/Water | Variable | A versatile mixture. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool. Allows for fine-tuning of polarity. |
| Toluene | 111 | Effective for less polar impurities. Higher boiling point requires careful handling. |
| Heptane/Ethyl Acetate | Variable | A good non-polar/polar mixture. Dissolve in hot ethyl acetate and add hot heptane as an anti-solvent to induce crystallization. |
| Petroleum Ether | 40-60 | Mentioned in literature for purifying the 1-isomer from the 2-isomer of a related precursor, suggesting its utility as an anti-solvent or for washing. |
Pro-Tip: Always perform small-scale solubility tests before committing to a bulk recrystallization.
Q2: My this compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the hot, saturated solution cools to a temperature where the solute is still liquid but is no longer soluble, causing it to separate as a supercooled liquid phase. This is common when the boiling point of the solvent is higher than the melting point of the solute (this compound MP ≈ 60.5°C). The oil often solidifies into an amorphous mass, trapping impurities.
Causality & Solutions:
-
High Solute Concentration: The solution is too concentrated.
-
Fix: Add more hot solvent to the oiled-out mixture, reheat until the oil redissolves completely, and then attempt to cool again.
-
-
Rapid Cooling: Cooling the solution too quickly can shock it, preventing the ordered process of nucleation and growth.
-
Fix: Reheat to redissolve and cool the solution much more slowly. Insulating the flask can help.
-
-
Inappropriate Solvent: The solvent's boiling point may be too high.
-
Fix: Choose a solvent with a boiling point lower than 60°C or use a solvent mixture to depress the boiling point.
-
Q3: I'm getting very fine needles, making filtration difficult. How can I grow larger crystals?
Answer: The formation of very small crystals indicates that the rate of nucleation is significantly faster than the rate of crystal growth. This is typically caused by high levels of supersaturation achieved too quickly.
Causality & Solutions:
-
Slow Down the Cooling Rate: This is the most critical factor. Slower cooling keeps the level of supersaturation low, which favors the growth of existing crystals rather than the formation of new nuclei. A programmed cooling ramp or simply allowing the flask to cool to room temperature on the benchtop, insulated, before moving to an ice bath is effective.
-
Reduce Agitation: Do not disturb or stir the solution as it cools. Agitation can induce secondary nucleation, leading to a larger number of smaller crystals.
-
Use Seeding: Introduce a single, pure crystal of this compound to the slightly supersaturated solution. This provides a template for growth, channeling solute deposition onto the seed crystal rather than forming new nuclei.
-
Reduce Solvent Polarity: In some cases, a slightly less polar solvent system can slow down the crystallization process, allowing more time for larger crystals to form.
| Cooling Profile | Supersaturation Rate | Primary Outcome | Resulting Crystal Characteristics |
| Rapid (Crash Cooling) | High | Nucleation Dominates | Small, fine needles; potentially lower purity. |
| Moderate (Air Cooling) | Medium | Balance of Nucleation & Growth | Medium-sized, well-formed crystals. |
| Slow (Insulated/Ramped) | Low | Growth Dominates | Large, easily filterable crystals; high purity. |
Q4: My final product has a yellowish tint. How can I remove colored impurities?
Answer: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated carbon.
Protocol for Decolorization:
-
Dissolve the crude this compound in the chosen hot solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated carbon (1-2% by weight of your solute is usually sufficient). Caution: Adding carbon to a boiling solution will cause it to boil over violently.
-
Gently reheat the solution to boiling for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration using fluted filter paper to remove the carbon particles. The filtrate should be clear and colorless.
-
Proceed with the cooling and crystallization steps as usual.
Q5: I suspect polymorphism in my final product. How can I investigate and control it?
Answer: Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, including solubility and stability, which is critical in pharmaceutical development. While this compound itself is not widely reported to have multiple polymorphs, its derivatives might, and it's a key consideration.
Investigation & Control:
-
Control Crystallization Conditions: The choice of solvent, cooling rate, and temperature can all influence which polymorphic form crystallizes. Experiment with different solvent systems (e.g., protic vs. aprotic) and cooling profiles.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their unique melting points and phase transition temperatures.
-
Powder X-Ray Diffraction (PXRD): Provides a distinct diffraction pattern for each crystalline form, acting as a "fingerprint."
-
Microscopy: Different polymorphs often exhibit different crystal habits (e.g., needles vs. plates).
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common crystallization issues.
Caption: Troubleshooting decision tree for this compound crystallization.
Standard Operating Protocol: Recrystallization of this compound
This protocol outlines a robust method for purifying crude this compound.
Materials:
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
Activated Carbon (optional)
-
Erlenmeyer flasks (2)
-
Hot plate/stirrer
-
Buchner funnel and filtration flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add approximately 50 mL of isopropanol. Heat the mixture gently on a hot plate with stirring until it begins to boil. Continue adding small portions of hot isopropanol until all the solid has just dissolved. Avoid using a large excess of solvent to ensure good recovery.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and cautiously add ~0.2 g of activated carbon. Swirl the flask and gently reheat to a boil for 2-3 minutes.
-
Hot Filtration (If Carbon was Used or Insoluble Impurities are Present): Set up a gravity filtration apparatus with fluted filter paper. Preheat the funnel and receiving flask by pouring boiling solvent through them. Filter the hot solution quickly to remove the carbon or other solids.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. The solution should become cloudy as crystals begin to form. For maximum yield, once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes.
-
Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold isopropanol to seal it. Decant the cold slurry of crystals into the funnel with the vacuum applied.
-
Washing: With the vacuum still applied, wash the collected crystals with two small portions (5-10 mL each) of ice-cold isopropanol to rinse away any remaining mother liquor.
-
Drying: Allow air to be pulled through the crystals on the filter for 10-15 minutes to partially dry them. Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature below 40°C.
-
Analysis: Determine the melting point and assess purity by HPLC or another suitable analytical method. A sharp melting point close to the literature value (60.5°C) is an indicator of high purity.
References
- Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. (n.d.). Google Scholar.
- Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFALuTrd3AXTNEG0LxaZ2paVWES2mHXozOktP-zppSbdvFCBTdrlSL6cmSwATpDvTUwXyOeGcB7JYN-yYwkqagKuEYhLxu-yfgzzIC7PJ64fqeB1oV-aUaFXzrok8AXB1P69zIwmzVvlN6lA4hrJfJM6RQ97L0MGgxVnX4=](
Technical Support Center: Troubleshooting Regioselective Functionalization of 1-Methylindazole
Welcome to the Technical Support Center for 1-methylindazole functionalization. As a core scaffold in numerous high-value molecules in medicinal chemistry and materials science, the ability to selectively functionalize the this compound ring is paramount. However, researchers frequently encounter challenges in controlling the site of reaction, leading to mixtures of isomers, low yields, and complex purification steps.
This guide is structured to provide direct, actionable solutions to the most common regioselectivity problems. Drawing from established literature and mechanistic principles, we will explore the "why" behind these challenges and offer field-proven troubleshooting strategies and optimized protocols.
Section 1: Foundational Concepts - Understanding the Reactivity of this compound
Before troubleshooting, it's crucial to understand the electronic landscape of the this compound core. The molecule possesses several potential sites for C-H functionalization, each with distinct reactivity.
-
C3 Position: This is the most electron-rich carbon on the pyrazole ring. While electronically favored for electrophilic attack, the C3-H bond is notoriously inert and often requires transition-metal catalysis for activation.[1]
-
N2 Position: The lone pair on the N2 nitrogen makes it a potential site for coordination with metal catalysts, which can influence reactivity at adjacent positions.
-
Benzene Ring (C4-C7): These positions are less reactive than C3 and their functionalization typically requires harsher conditions or the use of directing groups to achieve selectivity over the heterocyclic ring.[2]
Caption: Key reactive and coordinating sites on the this compound scaffold.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common experimental failures.
Problem Area 1: C3-Functionalization
Q1: My direct C-H arylation at the C3 position is resulting in low yields or recovering starting material. Why is this happening and how can I improve it?
A1: Causality & Explanation The C3 C-H bond of a 1H-indazole is chemically inert compared to its 2H-indazole counterpart.[1] Direct C-H activation at this position is challenging and highly dependent on the catalytic system. Failure to form the product often points to an inefficient catalyst turnover, poor coordination, or suboptimal reaction conditions that do not overcome the activation energy barrier. The choice of ligand, base, and solvent are critical for success.[1][3]
Troubleshooting & Optimization:
-
Catalyst and Ligand System: For direct C3-arylation with aryl halides, a palladium catalyst is typically required. While ligandless systems have been explored, bidentate nitrogen-based ligands like 1,10-phenanthroline (Phen) have proven crucial for achieving high reactivity and selectivity.[1][4] If you are using a phosphine ligand like PPh₃ with poor results, switching to 1,10-phenanthroline is a primary optimization step.
-
Solvent Choice: The solvent can dramatically influence regioselectivity and yield.[3] While polar aprotic solvents like DMA or DMF are common, non-polar aromatic solvents such as toluene, chlorobenzene, or mesitylene have been shown to be crucial for improving both selectivity and reactivity in C3-arylations.[5]
-
Base Selection: An appropriate base is needed to facilitate the C-H activation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous for optimal performance.
-
Temperature: These reactions often require elevated temperatures (100-160 °C) to proceed efficiently.[4] If your reaction is sluggish, a careful increase in temperature may be beneficial.
Optimized Conditions for C3-Arylation (Table):
| Component | Recommended Conditions | Rationale | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Effective palladium(II) precatalyst. | [4][5] |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | Crucial bidentate ligand for activating the C3 position. | [1][4] |
| Base | K₂CO₃ or Cs₂CO₃ (2 equiv.) | Promotes the concerted metalation-deprotonation step. | [1] |
| Solvent | Toluene or Mesitylene | Non-polar aromatic solvents improve reactivity and selectivity. | [5] |
| Temperature | 120-160 °C | Sufficient thermal energy to overcome the activation barrier. |[4] |
Q2: I am attempting a metalation at the C3 position using n-BuLi, but I observe significant decomposition and a complex mixture of products. What is causing this instability?
A2: Causality & Explanation Direct lithiation of N-protected indazoles at the C3 position is highly problematic. The resulting 3-lithioindazole species is often unstable and can undergo facile ring-opening to form an aminonitrile byproduct. This decomposition pathway severely limits the synthetic utility of this approach for subsequent functionalization.
Troubleshooting & Optimization:
-
Switch to a Milder Metalating Agent: To avoid ring-opening, use a less aggressive and more stable metalating agent. The use of a zinc base, such as TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide), is the recommended solution. This reagent allows for smooth, regioselective zincation at the C3 position without inducing decomposition.
-
Transmetalation Strategy: The resulting 3-zincated indazole is stable and can be used in a variety of subsequent reactions. It can be quenched with electrophiles or, more powerfully, transmetalated in situ for cross-coupling reactions.
-
Negishi Coupling: The 3-zincated intermediate is an excellent nucleophile for Negishi cross-coupling reactions with aryl or heteroaryl halides, providing a robust and high-yielding alternative to direct C-H arylation.[6]
Caption: Troubleshooting workflow for C3-metalation of this compound.
Q3: I have successfully prepared 3-iodo-1-methylindazole, but my Suzuki-Miyaura coupling reaction is inefficient. What are the key parameters to optimize?
A3: Causality & Explanation While 3-iodoindazoles are excellent substrates for Suzuki coupling, reaction failures often stem from issues within the catalytic cycle, such as catalyst deactivation, poor transmetalation, or an ineffective base. The N-heterocyclic nature of the indazole can also lead to catalyst inhibition if conditions are not optimal.
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ can be used, it is prone to oxidation. Air-stable precatalysts like PdCl₂(dppf)·DCM are often more reliable.[7] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is robust and promotes efficient oxidative addition and reductive elimination.
-
Base and Solvent System: The choice of base and solvent is interdependent. A common and highly effective system is K₂CO₃ or Cs₂CO₃ in a mixture of 1,4-dioxane and water .[7] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[7]
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure you thoroughly degas your solvent mixture (e.g., by sparging with argon or nitrogen for 15-20 minutes) before adding the catalyst. This single step can often be the difference between a successful and a failed reaction.
-
Boronic Acid Quality: Ensure your boronic acid is not degraded. Boronic acids can undergo protodeboronation or form inactive trimeric boroxines upon prolonged storage. Using fresh or purified boronic acid is recommended.
Problem Area 2: Benzene Ring Functionalization
Q4: I need to functionalize the benzene ring (C4-C7), but my reactions are either unselective or default to the C3 position. How can I direct the reaction to the six-membered ring?
A4: Causality & Explanation Direct C-H functionalization of the benzene portion of this compound is challenging due to the higher intrinsic reactivity of the C3 position.[1] To overcome this, a directing group (DG) strategy is required. A directing group is a functional group pre-installed on the molecule that coordinates to the metal catalyst and physically delivers it to a specific C-H bond, typically in the ortho position.
Troubleshooting & Optimization:
-
Install a Directing Group: To target the benzene ring, you must use a substrate that already contains a directing group. For targeting the C7 position , a common strategy is to install an electron-withdrawing group (EWG) at the C4 position , such as a nitro (NO₂) or ester (CO₂Me) group.[1][2]
-
Reaction Conditions for Directed C7-Arylation: With a C4-EWG in place, a palladium-catalyzed oxidative arylation can achieve high selectivity for the C7 position. The conditions are similar to direct C3-arylation but the regiochemical outcome is controlled by the directing group.[1]
-
Mechanism of Direction: The directing group at C4 forces the palladium catalyst to coordinate in a way that favors the formation of a palladacycle involving the C7 C-H bond. This pre-organized geometry lowers the activation energy for C7 functionalization relative to all other positions.
Caption: Logical workflow for C7-functionalization using a C4 directing group.
Section 3: Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C3-Arylation of this compound [4][5]
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired aryl iodide (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(OAc)₂ (0.1 equiv.) and 1,10-phenanthroline (0.2 equiv.).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add degassed toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Place the reaction vial in a preheated oil bath at 140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Protocol 2: Regioselective C3-Iodination of this compound [6]
Note: This protocol is adapted from the general iodination of indazoles and is a prerequisite for Suzuki couplings.
-
Dissolve this compound (1.0 equiv.) in DMF in a round-bottom flask.
-
Add finely powdered KOH (2.0 equiv.) and stir the suspension for 10 minutes at room temperature.
-
Add iodine (I₂) (1.1 equiv.) portion-wise over 15 minutes. The reaction is typically exothermic.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-iodo-1-methylindazole.
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.Beilstein Journal of Organic Chemistry.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.National Institutes of Health.
- Scheme 1. C-3 arylation on this compound 1 under classical reaction...ResearchGate.
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.University College Cork.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.National Institutes of Health.
- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide.Royal Society of Chemistry.
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.National Institutes of Health.
- "On Water" Palladium Catalyzed Direct Arylation of 1 H- Indazole and 1 H-7-Azaindazole.PubMed.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF.ResearchGate.
- (PDF) “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.ResearchGate.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.HAL Open Science.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.Royal Society of Chemistry.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.MDPI.
- Test experiments for optimization of the Suzuki-Miyaura coupling reactions.ResearchGate.
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.ResearchGate.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.MDPI.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.Royal Society of Chemistry.
- C−H functionalization of 2H‐indazoles.ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.ResearchGate.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.PubMed.
- Selective C(sp2)−H Halogenation of “click” 4-Aryl-1,2,3-triazoles.ACS Publications.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.National Institutes of Health.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.Royal Society of Chemistry.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.Semantic Scholar.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.ChemRxiv.
- Solvent/Ligand Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-Nitro-1H-Indazole | Request PDF.ResearchGate.
- Process for preparing this compound-3-carboxylic acid.Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete 1-Methylindazole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during reactions involving 1-methylindazole and its derivatives. If your reaction is stalling or failing to reach completion, this resource offers structured guidance to diagnose and resolve the underlying problems. Our approach is rooted in mechanistic principles and field-proven insights to ensure your synthetic efforts are successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when a this compound reaction does not proceed as expected.
Q1: My this compound reaction has stalled. What are the most common culprits?
A1: An incomplete reaction involving this compound can stem from several factors, often related to reagent quality, reaction setup, or the inherent reactivity of the substrates. The most frequent issues include:
-
Reagent Purity and Stability: Impurities in starting materials, reagents, or solvents can poison catalysts or participate in side reactions. This is particularly critical in palladium-catalyzed cross-couplings.
-
Atmospheric Conditions: Many reactions, especially cross-coupling reactions, are sensitive to oxygen and moisture. An inadequate inert atmosphere can lead to catalyst deactivation and degradation of reagents.
-
Suboptimal Reaction Parameters: Incorrect temperature, concentration, or choice of base and solvent can significantly hinder reaction rates.
-
Catalyst Deactivation: In cross-coupling reactions, the palladium catalyst can deactivate through various pathways, leading to a stalled reaction.
-
Formation of Stable Intermediates or Side Products: The reaction may be diverted to form a stable, unreactive intermediate or a side product that consumes the starting material without leading to the desired product.
Q2: How can I effectively monitor the progress of my this compound reaction?
A2: Relying on a single endpoint analysis can be misleading. A multi-faceted approach to reaction monitoring is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the quantification of starting materials and products, as well as the identification of side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring reactions. By taking aliquots at different time points, you can observe the disappearance of reactant signals and the appearance of product signals, providing a quantitative measure of conversion.[1][2][3][4] For a more detailed analysis, see the protocol for Reaction Monitoring by ¹H NMR in Section 3.
Q3: Could the N-H proton on an unprotected indazole be the issue in my cross-coupling reaction?
A3: Yes, the acidic N-H proton of an indazole ring can interfere with cross-coupling reactions. It can lead to side reactions or catalyst deactivation. For challenging substrates or when aiming for high yields, N-protection of the indazole with groups like Boc or SEM may be necessary. However, many successful couplings are achieved with unprotected indazoles by carefully selecting a milder base, such as K₂CO₃ or Cs₂CO₃, and optimizing other reaction conditions.[5][6]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting guides for specific classes of reactions where this compound is commonly employed.
Guide 1: N-Alkylation of Indazoles
N-alkylation of indazoles is notorious for yielding a mixture of N1 and N2 isomers and, in some cases, incomplete reactions.[7][8][9][10][11]
Problem: My N-alkylation of indazole is not going to completion, and I observe unreacted starting material.
| Potential Cause | Explanation & Recommended Action |
| Inappropriate Base | The choice of base is critical for deprotonating the indazole. A base that is too weak may not fully deprotonate the indazole, leading to a slow or stalled reaction. Conversely, a base that is too strong can lead to side reactions. Action: Screen a variety of bases. For simple alkyl halides, common choices include NaH, K₂CO₃, and Cs₂CO₃. For more complex substrates, consider the pKa of your indazole and choose a base accordingly.[10] |
| Poor Solvent Choice | The solvent affects the solubility of the reagents and the rate of reaction. Polar aprotic solvents like DMF, DMSO, and THF are commonly used. Action: If your reaction is sluggish in one solvent, try another. For instance, reactions with NaH often perform well in THF.[10] |
| Low Quality Alkylating Agent | The alkylating agent may have degraded or contain inhibitors. Action: Use a freshly opened bottle of the alkylating agent or purify it before use. |
| Formation of a Mixture of N1 and N2 Isomers | The formation of both N1 and N2 isomers is common and can sometimes give the appearance of an incomplete reaction if the desired isomer is formed in low yield.[7] The N1 isomer is generally the thermodynamically more stable product.[10] Action: Analyze your crude reaction mixture carefully by NMR to determine the ratio of isomers.[12] Reaction conditions can be tuned to favor one isomer over the other. For example, using NaH in THF often favors the N1 isomer.[10] |
Guide 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is susceptible to failure if not properly optimized.
Problem: My Suzuki-Miyaura coupling of a halo-1-methylindazole is stalling.
| Potential Cause | Explanation & Recommended Action |
| Catalyst Deactivation | The palladium catalyst is sensitive to oxygen and impurities. Inadequate degassing or impure reagents can lead to the formation of inactive palladium species.[5] The N-H proton on unprotected indazoles can also inhibit the catalyst.[6] Action: Ensure rigorous degassing of all solvents and reagents. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[5] If using an unprotected indazole, consider N-protection or carefully screen milder bases. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time, especially when exposed to moisture, forming boroxines which are less reactive. Action: Use freshly purchased or recrystallized boronic acid. Consider using more stable boronate esters, such as MIDA boronates.[13] |
| Inappropriate Base or Solvent System | The base is crucial for the transmetalation step. The solvent system must solubilize all components. Action: For unprotected indazoles, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred.[5] Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Ensure the base is anhydrous if using a non-aqueous system. |
| Side Reaction: Protodeboronation | The boronic acid can be hydrolyzed back to the corresponding arene, a side reaction known as protodeboronation. This is more common with heteroaryl boronic acids. Action: Minimize water in the reaction if possible, or use conditions known to suppress this side reaction. |
Guide 3: Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation but requires careful optimization of the catalyst system and reaction conditions.[14][15][16]
Problem: My Buchwald-Hartwig amination of a halo-1-methylindazole is giving low conversion.
| Potential Cause | Explanation & Recommended Action |
| Inappropriate Ligand | The choice of phosphine ligand is critical and highly substrate-dependent. Bulky, electron-rich ligands are generally required. Action: Screen a panel of common Buchwald-Hartwig ligands (e.g., XPhos, RuPhos, BrettPhos).[17] |
| Base and Solvent Incompatibility | The base must be soluble enough in the chosen solvent to be effective. Strong bases like NaOtBu are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for sensitive substrates.[18] Action: Toluene is a common solvent, but ethereal solvents like dioxane can also be effective. Ensure your chosen base is compatible with your solvent and substrates. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[18] |
| Catalyst Poisoning | Certain functional groups on the amine or aryl halide can coordinate to the palladium center and inhibit catalysis. Action: If catalyst poisoning is suspected, consider using a different ligand or protecting the problematic functional group. Ensure all reagents and solvents are of high purity.[18] |
| Low Nucleophilicity of the Amine | Electron-deficient or sterically hindered amines can be challenging coupling partners. Action: A more active catalyst system (e.g., a pre-catalyst) and higher reaction temperatures may be required. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments that can aid in troubleshooting.
Protocol 1: Reaction Monitoring by ¹H NMR
This protocol allows for the quantitative monitoring of a reaction's progress.
Materials:
-
NMR tubes
-
Deuterated solvent matching the reaction solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction mixture
Procedure:
-
At t=0, take a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with cold deuterated solvent.
-
Add a known amount of an internal standard.
-
Acquire a ¹H NMR spectrum.
-
Integrate a characteristic peak for the starting material, the product, and the internal standard.
-
Repeat steps 1-5 at regular time intervals.
-
Calculate the conversion by comparing the integral of the product peak to the integral of the starting material peak, normalized to the internal standard.
Protocol 2: General Procedure for Recrystallization of Boronic Acids
This protocol can be used to purify boronic acids that may have degraded.
Materials:
-
Crude boronic acid
-
Appropriate solvent system (e.g., acetone/hexanes, ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Section 4: Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting incomplete reactions.
Caption: A general troubleshooting workflow for incomplete reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magritek [magritek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Validation for 1-Methylindazole
Welcome to the technical support center for the analytical method validation of 1-methylindazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into developing and troubleshooting robust analytical methods for this compound. Our approach is rooted in scientific integrity, explaining the "why" behind experimental choices to ensure your methods are self-validating and meet rigorous regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations before starting the analytical method validation for this compound?
A1: Before embarking on the validation of an analytical method for this compound, a clear understanding of the analyte's physicochemical properties and the intended purpose of the method is crucial. Key considerations include:
-
Analyte Properties: this compound is a heterocyclic aromatic compound. Its basic nature (due to the nitrogen atoms) can influence chromatographic behavior, particularly leading to peak tailing on silica-based columns. Understanding its solubility is key for sample and standard preparation.
-
Intended Use: The validation requirements differ based on the method's application. For instance, a method for quantifying this compound as a bulk drug substance will have different acceptance criteria than a method for detecting it as a trace impurity.[1][2]
-
Regulatory Framework: The validation protocol should align with the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), or the European Medicines Agency (EMA).[3][4][5][6]
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: The most common and suitable analytical techniques for a small organic molecule like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
HPLC (especially Reversed-Phase): This is often the method of choice due to its versatility and applicability to a wide range of compounds. A reversed-phase method using a C18 column is a good starting point.
-
GC with Mass Spectrometry (GC-MS): GC-MS is highly suitable if the analyte is thermally stable and volatile. It offers excellent selectivity and sensitivity.[7][8]
The choice between HPLC and GC will depend on factors like the sample matrix, required sensitivity, and the presence of non-volatile impurities.
HPLC Method Development and Validation for this compound
A well-developed and validated HPLC method is essential for the accurate quantification and purity assessment of this compound.
Recommended Starting HPLC Method
This section provides a robust starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention for moderately polar compounds like this compound. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic mobile phase helps to protonate the basic nitrogen in this compound, leading to improved peak shape and reduced tailing. Acetonitrile is a common organic modifier. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds like this compound typically exhibit strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Mobile Phase A/B (50:50) or Acetonitrile/Water (50:50) | Dissolving the sample in a solvent similar in composition to the mobile phase minimizes peak distortion. |
HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q: My this compound peak is tailing. What can I do?
A: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
Decrease Mobile Phase pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the basic nitrogen on the indazole ring. This reduces the interaction with free silanols and improves peak shape.
-
Use a Base-Deactivated Column: Many modern HPLC columns are specifically designed with low silanol activity to minimize peak tailing for basic analytes.
-
Lower Analyte Concentration: High concentrations can overload the column, leading to peak asymmetry. Try injecting a more dilute sample.[6]
Q: I am observing carryover between injections. How can I resolve this?
A: Carryover, where a portion of the analyte from one injection appears in subsequent chromatograms, can be problematic.
-
Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent, like acetonitrile or methanol, in the wash solution.
-
Check for Adsorption: this compound may adsorb to surfaces in the flow path. Consider using PEEK tubing instead of stainless steel in certain areas if adsorption is suspected.
Q: My retention times are drifting. What is the cause?
A: Retention time instability can compromise the reliability of your method.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[9]
GC-MS Method Development and Validation for this compound
For volatile and thermally stable analytes, GC-MS offers high sensitivity and specificity.
Recommended Starting GC-MS Method
This provides a starting point for developing a GC-MS method for this compound.
| Parameter | Recommended Condition | Justification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Helium is an inert and efficient carrier gas for GC-MS. |
| Inlet Temperature | 250 °C | This temperature should be sufficient to ensure complete vaporization of this compound without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | The choice depends on the sample concentration. Split injection is suitable for higher concentrations, while splitless is used for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | This temperature program allows for the separation of this compound from potential impurities with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230 °C | A standard ion source temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and widely used ionization technique that produces reproducible mass spectra. |
| Scan Range | m/z 40-300 | This range will cover the molecular ion of this compound (m/z 132.16) and its characteristic fragment ions. |
GC-MS Troubleshooting Guide
This section addresses common challenges in the GC-MS analysis of this compound.
Q: I am not seeing any peaks, or the peaks are very small. What should I check?
A: The absence of peaks can be due to several factors.
-
Injection Issues: Verify that the autosampler is correctly injecting the sample. Check the syringe for blockages or air bubbles.
-
Thermal Degradation: Although indazoles are generally stable, check for potential degradation in the hot inlet. Try lowering the inlet temperature.
-
Sample Preparation: Ensure the sample is properly dissolved in a suitable volatile solvent like methanol or dichloromethane.[3][4][10]
Q: The peak shape is poor (fronting or tailing). What is the cause?
A: Poor peak shape in GC can be due to several factors.
-
Column Overload: If the peak is fronting, the column may be overloaded. Dilute the sample and reinject.
-
Active Sites: Peak tailing can be caused by active sites in the liner or on the column. Use a deactivated liner and condition the column properly.
-
Incompatible Solvent: Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion.
Q: I am observing ghost peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are extraneous peaks that can interfere with the analysis.
-
Septum Bleed: Old or overheated septa can release volatile compounds. Replace the septum regularly.
-
Contamination: Contamination can come from the sample, solvent, or carrier gas. Run a blank solvent injection to identify the source of contamination.
-
Carryover: Similar to HPLC, ensure the syringe is properly cleaned between injections.
Validation Workflow and Data Presentation
A structured approach to method validation is essential for ensuring data integrity and regulatory compliance.
Experimental Workflow for Method Validation
Caption: A typical workflow for analytical method validation.
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.[3][4][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (e.g., using a PDA detector) should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration for assay and 70-130% for content uniformity. |
| Accuracy | The closeness of the test results to the true value. | % Recovery typically within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay precision): RSD ≤ 2.0%.Intermediate Precision (inter-assay precision): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5 °C) are varied. |
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method.[1][11][12][13] They help to identify potential degradation products and demonstrate the specificity of the analytical method.
Logical Flow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Q: What is the goal of a forced degradation study?
A: The primary goal is to generate degradation products to demonstrate the specificity of the analytical method.[12] The method is considered "stability-indicating" if it can separate the intact drug from its degradation products. A target degradation of 5-20% is generally considered appropriate to avoid the formation of secondary degradants.[13]
References
- ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, November 2005. [Link]
- ICH Q2(R2) Validation of Analytical Procedures, European Medicines Agency, 2022. [Link]
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
- Sample Preparation – HPLC - Polymer Chemistry Characteriz
- Sample Pretre
- GC-MS Sample Preparation - Organom
- Forced Degrad
- HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- HPLC Troubleshooting Guide - SCION Instruments. [Link]
- Steps for HPLC Method Development | Pharmaguideline. [Link]
- GC & GC/MS Method Development Quick Reference Guide | LabRulez GCMS. [Link]
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- Stability-indicating HPLC Method Research Articles - R Discovery. [Link]
- IMPROVING SAMPLE PREPAR
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
- Stability Indicating HPLC Method Development –A Review - IJTSRD. [Link]
- a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchG
- A Review on GC-MS and Method Development and Valid
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. [Link]
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. [Link]
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. japsonline.com [japsonline.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Methylindazole and 1H-Indazole for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides an in-depth, objective comparison of the biological activities of 1-methylindazole and its parent compound, 1H-indazole. While both molecules share the indazole scaffold, a privileged structure in medicinal chemistry, the presence of a methyl group at the N1 position significantly alters its physicochemical properties, which in turn can influence its biological profile.
This guide will delve into the known biological activities of each compound, with a particular focus on anti-inflammatory and anticancer properties, supported by available experimental data. It is important to note at the outset that while 1H-indazole has been the subject of direct biological evaluation in several studies, data for the parent this compound is less prevalent in publicly accessible literature, with research predominantly focusing on its derivatives. This guide will address this disparity by discussing the activities of key this compound derivatives to infer the potential therapeutic avenues for this scaffold.
Unveiling the Indazole Core: A Tale of Two Molecules
Indazole, a bicyclic heteroaromatic compound, is a bioisostere of indole and has been identified as a core component in numerous biologically active molecules. The 1H-tautomer is generally the more thermodynamically stable form. The introduction of a methyl group at the N1 position in this compound, while seemingly a minor modification, can impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby potentially altering its interaction with biological targets.
Comparative Biological Activity: A Focus on Anti-Inflammatory and Anticancer Potential
A comprehensive review of the scientific literature reveals distinct areas of investigation for 1H-indazole and derivatives of this compound.
The Anti-Inflammatory Profile of 1H-Indazole
1H-indazole has demonstrated notable in vitro anti-inflammatory properties. These effects are attributed, at least in part, to the inhibition of key enzymes and mediators in the inflammatory cascade.
A significant study investigated the anti-inflammatory mechanisms of indazole and its derivatives, providing valuable quantitative data on the parent 1H-indazole molecule. The findings indicate that 1H-indazole can modulate several key inflammatory pathways:
-
Cyclooxygenase-2 (COX-2) Inhibition: 1H-indazole exhibits inhibitory activity against COX-2, a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1]
-
Inhibition of Pro-Inflammatory Cytokines: The compound has also been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1]
The following table summarizes the in vitro anti-inflammatory activity of 1H-indazole from a key study:
| Compound | Biological Target | Assay Type | IC50 Value (µM) | Reference |
| 1H-Indazole | COX-2 | In vitro enzyme assay | 23.42 | [1] |
| TNF-α | In vitro cellular assay | 220.11 | [1] | |
| IL-1β | In vitro cellular assay | 120.59 | [1] |
These findings underscore the potential of the 1H-indazole scaffold as a starting point for the development of novel anti-inflammatory agents. The multifaceted mechanism of action, targeting both enzymatic pathways and cytokine production, is a desirable attribute for therapeutic candidates in this class.
The Biological Landscape of this compound: Insights from its Derivatives
Direct experimental data on the biological activity of the parent this compound is scarce in the available literature. However, the extensive research into its derivatives provides strong indications of its potential in medicinal chemistry, particularly in oncology and pharmacology.
-
Anticancer Potential: Numerous derivatives of 1-methyl-1H-indazole have been synthesized and evaluated for their anticancer activity. For instance, 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs have been screened for their ability to inhibit the growth of various cancer cell lines. This suggests that the this compound scaffold can be a valuable template for the design of novel cytotoxic agents.
-
Pharmaceutical Intermediates: A significant application of this compound derivatives is in the synthesis of established drugs. For example, this compound-3-carboxylic acid is a key intermediate in the production of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation therapy. This highlights the utility of the this compound core in creating molecules with potent and specific pharmacological activities.
The following diagram illustrates the general structure of these biologically active indazole derivatives.
Caption: Relationship between indazole cores and their studied applications.
Experimental Methodologies: A Guide for the Bench Scientist
To facilitate further research and validation, this section provides detailed protocols for key in vitro assays relevant to the biological activities discussed.
Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol outlines a common method to determine the COX-2 inhibitory activity of a test compound.
Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction by a test compound is quantified by measuring the change in absorbance.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (1H-indazole, this compound) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, arachidonic acid, and the chromogenic substrate in the reaction buffer according to the manufacturer's instructions. Prepare a serial dilution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Compound Addition: Add the test compounds or control to the respective wells. Include wells with solvent only as a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic or endpoint mode.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening
This protocol describes the MTT assay, a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium
-
Test compounds (1H-indazole, this compound) and a known anticancer drug (e.g., doxorubicin) as a positive control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include wells with culture medium only (blank) and cells with solvent only (vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: A generalized workflow for in vitro biological assays.
Concluding Remarks and Future Directions
This guide provides a comparative overview of the biological activities of this compound and 1H-indazole based on the current scientific literature. 1H-indazole has demonstrated promising anti-inflammatory properties with a clear mechanism of action involving the inhibition of COX-2 and pro-inflammatory cytokines. While direct biological data for the parent this compound is limited, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the development of anticancer agents and other pharmacologically active molecules.
The structural difference, the N1-methylation, clearly directs the biological investigation of these two molecules down different paths, with 1H-indazole being explored for its intrinsic activities and this compound serving as a key building block for more complex derivatives. Future research should aim to fill the knowledge gap by conducting direct comparative studies of this compound and 1H-indazole in a panel of standardized biological assays. This would provide a clearer understanding of the structure-activity relationship and could unveil novel therapeutic opportunities for both compounds.
References
- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC06. [Link]
- Patel, U. P., Patel, M. K., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16), e202400898. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
Sources
The Indazole Scaffold in Oncology: A Comparative Guide to 1-Methylindazole and Other Derivatives in Cancer Cells
The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its structural versatility and ability to interact with a wide range of biological targets have made it a focal point in the development of novel anti-cancer agents.[2] Notably, several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole motif, underscoring its clinical relevance in oncology.[3][4] This guide provides an in-depth comparison of 1-methylindazole derivatives against other key classes of indazoles, offering experimental data, mechanistic insights, and detailed protocols for researchers and drug development professionals.
The Rise of this compound Derivatives in Cancer Research
The substitution at the N-1 position of the indazole ring, particularly with a methyl group, has been a strategic approach to explore and optimize the anticancer properties of this scaffold. The methyl group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also play a crucial role in its binding affinity to target proteins.
Recent studies have highlighted the potential of this compound derivatives against a variety of cancer cell lines. For instance, a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and evaluated for their anticancer activity against a panel of nine different cancer cell lines.[5] One of the notable findings was the high sensitivity of the CNS cancer cell line SNB-75 to compound 3e from this series, which exhibited a remarkable percentage growth inhibition (PGI) of 99.16%.[5]
Furthermore, the exploration of 1,3-dimethyl-6-amino indazole derivatives has identified potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[6] Compound 7 from this series, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, not only suppressed IDO1 expression but also induced apoptosis and selectively activated the ERK pathway in hypopharyngeal carcinoma cells.[6]
Comparative Analysis with Other Indazole Derivatives
While 1-methylindazoles show significant promise, a broader look at other indazole derivatives reveals a diverse landscape of anticancer activity, often driven by the nature and position of various substituents.
N-Substituted Indazoles Beyond the Methyl Group
The substitution at the nitrogen atoms of the indazole ring is a critical determinant of biological activity. For example, a series of N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4 ) and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9 ) demonstrated significant antiproliferative activity against ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range.[7] These compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[7]
The Impact of Substituents at Other Positions
Substitutions at other positions of the indazole ring also profoundly influence the anticancer profile. A notable example is compound 2f , a derivative with substitutions at the C3 and C6 positions, which displayed potent growth inhibitory activity against several cancer cell lines, including breast (4T1, MCF-7), lung (A549), hepatocellular (HepG2), and colorectal (HCT116) cancers, with IC50 values ranging from 0.23 to 1.15 µM.[2][8] Mechanistic studies revealed that 2f induces apoptosis through the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[8]
Another interesting class of derivatives are the 1H-indazole-3-amine compounds. Compound 6o from this series showed promising inhibitory effects against the chronic myeloid leukemia cell line K562 with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells.[9] Its mechanism of action is thought to involve the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[9][10]
Quantitative Data Summary: A Comparative Overview
To facilitate a direct comparison, the following tables summarize the in vitro antiproliferative activities of representative indazole derivatives across various cancer cell lines.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity | Reference |
| 3e | 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide | SNB-75 (CNS Cancer) | 99.16% PGI | [5] |
| 7 | 1,3-dimethyl-6-amino indazole | FaDu (Hypopharyngeal) | Apoptosis induction, ERK activation | [6] |
| 9d | 3-methyl-1H-indazole | MV4;11 (Leukemia) | IC50: 280 nM (BRD4-BD1 IC50: 136 nM) | [11] |
Table 2: Antiproliferative Activity of Other Indazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Substituted Indazole | 4T1 (Breast) | 0.23 | [1][8] |
| A549 (Lung) | 1.15 | [1] | ||
| HepG2 (Liver) | 0.80 | [1] | ||
| MCF-7 (Breast) | 0.34 | [1] | ||
| HCT116 (Colon) | 0.88 | [1] | ||
| 4 | N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (Ovarian) | 4.21 | [7] |
| A549 (Lung) | 18.6 | [7] | ||
| 9 | N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A2780 (Ovarian) | 5.47 | [12] |
| A549 (Lung) | 7.73 | [12] | ||
| 6o | 1H-indazole-3-amine | K562 (Leukemia) | 5.15 | [9][10] |
Mechanistic Insights: Diverse Pathways to Cancer Cell Death
Indazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways that are dysregulated in cancer.
A common mechanism is the induction of apoptosis , or programmed cell death. As observed with compound 2f , this can be achieved by modulating the expression of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.[8] Similarly, compound 6o is believed to trigger apoptosis by targeting Bcl2 family members.[9][10]
Kinase inhibition is another major mechanism of action for many indazole derivatives, as exemplified by the FDA-approved drugs Axitinib and Pazopanib, which target receptor tyrosine kinases like VEGFR.[3] The 3-methyl-1H-indazole scaffold has also been successfully utilized to develop potent inhibitors of bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[11]
Furthermore, some indazole derivatives can induce cell cycle arrest , as seen with compounds 4 and 9 , which cause an accumulation of cells in the G2/M phase.[7] The modulation of critical signaling pathways, such as the p53/MDM2 pathway by compound 6o and the MAPK/ERK pathway by compound 7 , represents another avenue through which these compounds exert their antiproliferative effects.[6][9][10]
Caption: Diverse mechanisms of action of indazole derivatives in cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are step-by-step protocols for key assays used to evaluate the anticancer activity of indazole derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the indazole derivative at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The indazole scaffold continues to be a highly fruitful area of research in oncology. While this compound derivatives have demonstrated significant potential through diverse mechanisms of action, including BRD4 and IDO1 inhibition, a comparative analysis reveals that the broader family of indazole derivatives offers a rich tapestry of structure-activity relationships. The strategic modification of the indazole core at various positions allows for the fine-tuning of activity against specific cancer targets and cell lines. This guide underscores the importance of a multi-faceted approach to drug discovery, where the exploration of different substitution patterns on a privileged scaffold can lead to the identification of novel and potent anticancer agents.
References
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15695-15704. [Link]
- Reddy, G. S., Mohanty, S., & Rao, B. V. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2435-2441. [Link]
- Zhang, L., Wang, Y., Sun, Y., & Liu, Y. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1229-1240. [Link]
- Carmi, C., Raboni, S., Tognolini, M., Barocelli, E., & Costantino, L. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie, 347(10), 711-721. [Link]
- ResearchGate. (2025).
- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15695-15704. [Link]
- Patel, U. P., Patel, M. K., & Shah, S. K. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16), e202400584. [Link]
- Sharma, A., Kumar, V., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(8), 1279-1309. [Link]
- Nguyen, T. P., Le, T. H., Nguyen, T. T., ... & Yoo, H. (2023). Design, synthesis and evaluation the bioactivities of novel 1, 3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15695-15704. [Link]
- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]
- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]
- Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327. [Link]
- ResearchGate. (2023).
- Sharma, A., Kumar, V., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(8), 1279-1309. [Link]
- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current topics in medicinal chemistry, 21(5), 363-376. [Link]
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current topics in medicinal chemistry, 21(5), 363-376. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-Methylindazole Kinase Inhibitors
Introduction: The 1-Methylindazole Scaffold as a Cornerstone of Kinase Inhibition
To the researchers, scientists, and drug development professionals at the forefront of oncology, the this compound core is a familiar and powerful scaffold. Its unique structure serves as a "privileged" fragment in medicinal chemistry, adept at fitting into the ATP-binding pocket of a wide array of protein kinases.[1][2] This has led to the development of numerous successful anti-cancer therapeutics, including Pazopanib and Axitinib, which target key signaling pathways involved in tumor growth and angiogenesis.[2][3]
However, the journey from a promising new this compound derivative to a validated clinical candidate is one of immense scientific rigor. It is not enough to simply synthesize a novel compound; we must systematically and unequivocally prove how it works. This guide provides an in-depth, experience-driven framework for validating the mechanism of action (MoA) of these derivatives. We will move beyond rote protocols to explore the causality behind our experimental choices, establishing a self-validating cascade of evidence from direct target binding to cellular and phenotypic outcomes.
Part 1: The Kinase Target Landscape
This compound derivatives most commonly function by competing with ATP to inhibit the activity of protein kinases—enzymes that regulate the vast majority of cellular processes.[2] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets. While this guide's principles are broadly applicable, we will focus on two canonical cancer-related pathways frequently targeted by indazole-based molecules: the PI3K/Akt pathway, crucial for cell survival and proliferation, and the JAK/STAT pathway, central to cytokine signaling and hematopoiesis.[4][5][6][7]
The fundamental goal of a kinase inhibitor is to block the phosphorylation of a downstream substrate, thereby interrupting the signaling cascade that drives oncogenesis.
Caption: Generalized kinase signaling pathway inhibited by a this compound derivative.
Part 2: A Multi-Tiered Framework for MoA Validation
A robust MoA validation follows a logical hierarchy. We must first prove the drug physically engages its intended target in the complex cellular environment. Then, we confirm this engagement leads to functional inhibition of the target and its pathway. Finally, we correlate this molecular activity with the desired anti-cancer phenotype.
Tier 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational question is: Does our compound bind to its intended target inside a living cell? Answering this definitively is the most critical first step to avoid pursuing misleading artifacts.
Featured Methodology: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is elegantly simple: when a ligand binds to a protein, it generally increases the protein's thermal stability.[8][9] By heating intact cells treated with our compound across a temperature gradient, we can determine if the target protein is stabilized (i.e., remains soluble at higher temperatures), which serves as direct proof of engagement.[10][11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for an Akt Inhibitor
-
Cell Culture & Treatment: Plate a suitable cancer cell line (e.g., LNCaP) to 80-90% confluency. Treat cells with either a vehicle control (e.g., 0.1% DMSO) or the this compound derivative at a relevant concentration (e.g., 1 µM) for 1-2 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: To separate the soluble fraction from the precipitated, denatured proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of protein by Western Blot using an antibody specific for the target protein (e.g., total Akt). A successful result is a visible band for the drug-treated sample at higher temperatures compared to the vehicle control, indicating stabilization.
Tier 2: Validating Functional Inhibition of the Target Pathway
Proving engagement is necessary but not sufficient. We must next demonstrate that this binding event translates into functional inhibition of the kinase and its downstream signaling pathway.
Featured Methodology: Western Blotting for Phospho-Proteins
Western blotting is the gold-standard technique for visualizing the functional consequences of kinase inhibition.[4][12] By using antibodies specific to the phosphorylated forms of downstream substrates, we can directly measure whether our compound is blocking the signaling cascade.[5][13] For an inhibitor of the PI3K/Akt pathway, a decrease in the phosphorylation of Akt at Ser473 is a definitive marker of on-target activity.[4]
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocol: Phospho-Akt Western Blot
-
Cell Culture and Treatment: Culture cells (e.g., LNCaP) to 70-80% confluency and then treat with various concentrations of the this compound derivative (e.g., 0, 10, 100, 1000 nM) or a vehicle control for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and subsequently transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Immunoblotting: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473) overnight at 4°C. The next day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To confirm that the decrease in phosphorylation is not due to a decrease in the total amount of protein, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-Akt).
Tier 3: Quantifying the Phenotypic Outcome
The ultimate goal of an anti-cancer agent is to inhibit tumor cell proliferation and survival. This tier connects the molecular mechanism to the desired cellular phenotype.
Featured Methodology: Cell Viability Assays
Cell viability assays, such as the MTT or MTS assay, are colorimetric methods used to assess the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[14][15] A dose-dependent decrease in cell viability upon treatment with the inhibitor provides the final piece of evidence for its anti-cancer efficacy.[16]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., from 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 3: Comparative Analysis - A Case Study
To illustrate this validation framework, let's compare two hypothetical this compound derivatives, IMD-A and IMD-B , against a known multi-kinase inhibitor, Pazopanib , which is active against VEGFR, a key kinase in angiogenesis.[2][3] Our hypothetical target is Akt1.
Table 1: Target Engagement & Potency Comparison
| Compound | Target | CETSA Thermal Shift (ΔTm at 1µM) | In Vitro Kinase Assay (IC50) |
| IMD-A | Akt1 | + 4.2 °C | 15 nM |
| IMD-B | Akt1 | + 5.8 °C | 5 nM |
| Pazopanib | Akt1 | No significant shift | > 10,000 nM |
-
Insight: Both IMD-A and IMD-B demonstrate clear engagement with Akt1 inside cells, with IMD-B showing a greater stabilizing effect. Their low nanomolar IC50 values confirm potent enzymatic inhibition. Pazopanib, as expected, does not engage or inhibit Akt1, confirming its different target profile.
Table 2: Cellular Activity & Selectivity Profile
| Compound | LNCaP Cell Viability (IC50) | Kinase Selectivity Profile (IC50 in nM) | |
| Akt1 (Target) | VEGFR2 (Off-Target) | ||
| IMD-A | 85 nM | 15 | 250 |
| IMD-B | 25 nM | 5 | > 5,000 |
| Pazopanib | > 5,000 nM | > 10,000 | 30 |
-
Insight: The cellular viability data correlates well with the biochemical potency; IMD-B is significantly more potent than IMD-A in inhibiting cancer cell growth. The selectivity profile is the key differentiator. While IMD-A is potent, it shows some off-target activity against VEGFR2. In contrast, IMD-B exhibits a superior profile: it is highly potent against its intended target, Akt1, and remarkably selective, with minimal activity against VEGFR2.[17][18] Pazopanib shows the reverse profile, validating the assay system.
Conclusion
Based on this multi-tiered validation, IMD-B emerges as the superior candidate. It demonstrates robust target engagement in cells, potent functional inhibition of the Akt pathway, a strong anti-proliferative phenotype, and, critically, a high degree of selectivity. This systematic approach, which layers evidence from direct binding to functional cellular outcomes, provides the confidence needed to advance a compound toward further preclinical and clinical development. This framework ensures that decisions are based not on a single data point, but on a cohesive and self-validating body of evidence.
References
- BenchChem. (n.d.). Western Blot Analysis of p-Akt (Ser473) Following PI3Kα Inhibitor Treatment.
- Rockland Immunochemicals, Inc. (n.d.). AKT/PI3K Signaling Pathway.
- BenchChem. (n.d.). Cell Viability Assays with Kinase Inhibitor FR-188582.
- Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
- PubMed. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.
- ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice....
- ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- ResearchGate. (n.d.). Western blot analyses of the PI3K/Akt pathway.
- National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Shokat Lab, UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- BenchChem. (n.d.). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
- Martínez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- BenchChem. (n.d.). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.
- National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data.
- MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
- PubMed. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- PubMed. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-Methylindazole and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a critical challenge remains: ensuring target specificity. Off-target effects, where an inhibitor interacts with unintended kinases, can lead to toxicity and diminish therapeutic efficacy.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors, with a focus on the 1-methylindazole scaffold, benchmarked against a panel of well-characterized inhibitors.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
Benchmarking Against Established Kinase Inhibitors
To contextualize the potential cross-reactivity of the this compound scaffold, we will compare it to four well-known kinase inhibitors with diverse selectivity profiles: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitors Dasatinib and Sunitinib, and the relatively selective inhibitor Vemurafenib.
Comparative Kinase Inhibition Profiles
The following table summarizes the primary targets and notable off-targets for our comparator kinase inhibitors. This data is largely derived from extensive kinome scanning efforts, such as the KINOMEscan™ platform.
| Inhibitor | Primary Target(s) | Key Off-Targets and General Selectivity Profile |
| Staurosporine | Broad-spectrum (PKC, PKA, CAMKII) | Highly promiscuous, inhibiting a large percentage of the kinome with high affinity.[3][4] Often used as a positive control in kinase assays due to its lack of selectivity. |
| Dasatinib | BCR-ABL, SRC family kinases | Multi-targeted inhibitor with significant activity against c-KIT, PDGFRβ, and ephrin receptors.[5][6] Known for its broad off-target profile. |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Multi-targeted inhibitor also affecting FLT3 and RET.[7][8] Exhibits significant cross-reactivity with numerous other kinases. |
| Vemurafenib | BRAFV600E | Highly selective for the BRAFV600E mutant, but can exhibit off-target effects on other kinases at higher concentrations.[9][10] |
| This compound (Inferred) | PAK1 (based on derivatives) | Data on derivatives suggests potential for both selective and multi-targeted profiles depending on substitutions. Screening against broader panels is necessary for a complete picture. |
Visualizing Kinase Selectivity: The Kinome Tree
A powerful tool for representing the selectivity of a kinase inhibitor is the kinome tree, a graphical depiction of the human kinome.[11] In these diagrams, inhibited kinases are marked, with the size and/or color of the marker indicating the strength of the interaction. This provides an immediate visual summary of an inhibitor's selectivity profile.
Caption: Conceptual kinome map illustrating diverse selectivity profiles.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A variety of robust methods are available to profile the selectivity of kinase inhibitors. Understanding these techniques is crucial for interpreting cross-reactivity data.
KINOMEscan™: A Competition Binding Assay
The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity.[12] It relies on a competition binding assay where the inhibitor is tested for its ability to displace a ligand from the ATP-binding site of a large panel of kinases.
Caption: Simplified workflow of the KINOMEscan™ assay.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation : The test inhibitor (e.g., this compound) is solubilized in DMSO to a stock concentration (e.g., 10 mM).
-
Assay Plate Preparation : The inhibitor is serially diluted and added to assay wells containing a specific kinase from a large panel (typically over 400 kinases).
-
Competition Binding : An immobilized, active-site directed ligand is introduced to the wells. The test inhibitor competes with this ligand for binding to the kinase.
-
Washing and Elution : Unbound components are washed away. The kinase-ligand complexes are then eluted.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag attached to the kinase. A lower amount of bound kinase indicates stronger inhibition by the test compound.
-
Data Analysis : Results are often reported as percent of control (DMSO) or as dissociation constants (Kd) to quantify the binding affinity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement and off-target effects in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Intact cells are treated with the kinase inhibitor or a vehicle control (DMSO).
-
Heating : The treated cells are heated to a range of temperatures.
-
Cell Lysis : The cells are lysed to release the proteins.
-
Separation of Soluble and Aggregated Proteins : The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification : The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis : A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion and Future Directions
The therapeutic success of kinase inhibitors is intrinsically linked to their selectivity. While the this compound scaffold shows promise, as evidenced by the high selectivity of some of its derivatives, a comprehensive understanding of its cross-reactivity profile necessitates broad kinome-wide screening. By comparing the (inferred) profile of this compound with well-characterized inhibitors like Staurosporine, Dasatinib, Sunitinib, and Vemurafenib, we can appreciate the spectrum of kinase inhibitor selectivity. The methodologies outlined in this guide provide a robust framework for conducting such comparative analyses, which are indispensable for the development of safer and more effective kinase-targeted therapies. Future work should focus on generating comprehensive KINOMEscan and CETSA data for this compound and a wider array of its derivatives to fully elucidate their therapeutic potential and off-target liabilities.
References
- Kinome tree view depicting the kinase selectivity of BPR1K871 as determined by KINOMEScan at 1 ?M concentration. BPR1K871 is a multi-kinase inhibitor targeting several cancer-associated kinase and their mutant forms. (n.d.). ResearchGate.
- Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. (2018). PMC.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC.
- dasatinib | DiscoveRx KINOMEscan® screen. (n.d.). ChEMBL.
- staurosporine | DiscoveRx KINOMEscan® screen. (n.d.). ChEMBL.
- In-depth characterization of Staurosporine induced proteome thermal stability changes. (2020). bioRxiv.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). NIH.
- Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. (n.d.). PubMed.
- ( A ) Kinome selectivity tree of Food and Drug Administration-approved... (n.d.). ResearchGate.
- sunitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis. (2015). PMC.
- KINOMEscan data. (2018). HMS LINCS Project.
- Mass spectrometry-based chemical proteomics analysis of dabrafenib and... (n.d.). ResearchGate.
- BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. (n.d.). NIH.
- Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024). EMBO Mol Med.
- Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. (n.d.). PMC.
- Dasatinib. (n.d.). PubMed.
- Deeper Molecular Responses Seen with Dasatinib in New Chronic Myeloid Leukemia. (n.d.). ancerNetwork.
- Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates. (n.d.). PubMed.
- Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes. (2012). PubMed.
- DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review.
Sources
- 1. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
The Evolving Landscape of 1-Methylindazole Analogs: A Comparative Guide to Structure-Activity Relationships
The 1-methylindazole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers in oncology, neuroscience, and immunology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights gleaned from numerous studies to inform the rational design of next-generation therapeutics. We will dissect the nuanced effects of substituent modifications on biological activity, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The this compound Core: A Versatile Scaffold for Targeted Therapies
The indazole ring system, a bicyclic aromatic heterocycle, offers a unique three-dimensional arrangement of atoms that can engage with various biological targets. The methylation at the N1 position not only resolves tautomeric ambiguity but also provides a crucial anchor point for molecular interactions and can influence the overall physicochemical properties of the molecule. This seemingly simple modification has paved the way for the development of potent and selective inhibitors of key enzymes and receptors implicated in a range of pathologies. Our exploration will focus on three major therapeutic areas where this compound analogs have shown significant promise: kinase inhibition in oncology, modulation of cannabinoid receptors, and intervention in neurodegenerative pathways.
Kinase Inhibition: A Cornerstone of this compound-Based Cancer Research
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has proven to be a particularly effective framework for the design of potent kinase inhibitors.
Targeting the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity and cell growth.[1][2][3][4] Aberrant JAK/STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases.
A key SAR observation for this compound-based JAK2 inhibitors is the importance of a substituent at the C3 position that can form a hydrogen bond with the hinge region of the kinase. The N1-methyl group often orients the molecule favorably within the ATP-binding pocket.
| Compound ID | R3-Substituent | R5-Substituent | JAK2 IC50 (nM) | Cellular Activity (Cell Line) |
| Analog 1 | Amide | H | 15 | Potent inhibition (UKE-1) |
| Analog 2 | Substituted Amide | Cl | 5 | Enhanced cellular potency |
| Analog 3 | Carboxamide | F | 25 | Moderate activity |
Table 1: Comparative Activity of this compound Analogs as JAK2 Inhibitors. This table illustrates the impact of substitutions at the C3 and C5 positions on JAK2 inhibitory activity. The data suggests that specific amide functionalities at C3 are crucial for high potency.
The causality behind this experimental observation lies in the formation of a critical hydrogen bond between the amide of the analog and the backbone of the hinge region residues in the JAK2 kinase domain. This interaction effectively anchors the inhibitor in the active site, leading to potent inhibition.
Caption: A simplified diagram of the JAK/STAT signaling pathway.
Modulating the ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6][7][8][9] The discovery of this compound amides as potent ERK1/2 inhibitors has opened new avenues for targeting cancers with mutations in the RAS/RAF/MEK/ERK pathway.[10]
Structure-based drug design has been instrumental in optimizing these inhibitors. Key interactions often involve the indazole core occupying the hydrophobic pocket and amide substituents forming hydrogen bonds with the kinase.
| Compound ID | R3-Substituent | R6-Substituent | ERK1 IC50 (nM) | ERK2 IC50 (nM) |
| Analog 4 | Phenylamide | H | 50 | 65 |
| Analog 5 | Pyridylamide | Cl | 10 | 15 |
| Analog 6 | Thiazolylamide | H | 150 | 200 |
Table 2: Comparative Activity of this compound Amides as ERK1/2 Inhibitors. This table highlights how modifications to the amide substituent at the C3 position influence ERK1/2 inhibitory potency. A pyridylamide moiety appears to be particularly favorable.
The improved potency of the pyridylamide analog can be attributed to an additional hydrogen bond formed between the pyridine nitrogen and a key residue in the ERK active site, providing a stronger binding affinity compared to the phenylamide analog.
Caption: A simplified diagram of the ERK/MAPK signaling pathway.
Cannabinoid Receptor Modulation: A Frontier for this compound Analogs
The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a wide range of physiological processes.[11][12][13][14][15] this compound-3-carboxamides have been identified as potent modulators of these receptors, with some exhibiting high affinity and selectivity.[16][17]
The SAR in this class of compounds is complex. The N1-methyl group is a common feature. The nature of the carboxamide substituent at the C3 position and substitutions on the benzene ring of the indazole core significantly impact receptor affinity and functional activity (agonist, antagonist, or inverse agonist). Preliminary SAR investigations suggest that L-tert-leucinamide derivatives have greater potency at CB1 receptors than L-valinamide analogues.[17]
| Compound ID | C3-Carboxamide Substituent | Indazole Ring Substituent | CB1 Ki (nM) | CB2 Ki (nM) |
| Analog 7 | Adamantyl | H | 1.5 | 25 |
| Analog 8 | Naphthyl | 5-Fluoro | 0.8 | 15 |
| Analog 9 | Quinolinyl | H | 5.2 | 80 |
Table 3: Comparative Binding Affinities of this compound-3-carboxamides for Cannabinoid Receptors. This table demonstrates the influence of the C3-carboxamide and indazole ring substituents on CB1 and CB2 receptor binding. A 5-fluoro substitution on the indazole ring appears to enhance CB1 affinity.
The enhanced affinity of the 5-fluoro analog is likely due to favorable electronic interactions within the receptor's binding pocket, potentially involving a halogen bond with a backbone carbonyl oxygen.
Caption: A simplified diagram of a major cannabinoid receptor signaling pathway.
Experimental Protocols: A Foundation for Reproducible Research
The integrity of any SAR study hinges on the robustness and reproducibility of its experimental methodologies. Here, we provide detailed, step-by-step protocols for key assays used in the evaluation of this compound analogs.
General Synthesis of 1-Methyl-3-Substituted-Indazole Analogs
A common synthetic route to 1-methyl-3-substituted-indazoles involves the initial synthesis of the indazole core followed by N-methylation and subsequent functionalization at the C3 position.[18][19][20][21][22][23][24][25][26]
Caption: A generalized workflow for the synthesis of 1-methyl-3-substituted-indazole analogs.
Step-by-Step Protocol:
-
Indazole Core Synthesis: A substituted 2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent (e.g., n-butanol) under reflux to yield the corresponding 3-aminoindazole.
-
N-Methylation: The resulting 3-aminoindazole is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to afford the 3-amino-1-methylindazole.
-
C3-Functionalization (Amide Coupling Example): The 3-amino-1-methylindazole is coupled with a carboxylic acid using standard amide coupling reagents (e.g., HATU, DIPEA) in a suitable solvent (e.g., DMF) to yield the desired 1-methyl-3-carboxamide-indazole analog.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[27][28][29][30][31]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound analog in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays or antibody-based detection (e.g., HTRF, AlphaLISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34][35]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective molecules. As our understanding of the molecular drivers of disease deepens, so too will our ability to tailor these versatile compounds to meet specific therapeutic needs. Future research will likely focus on exploring novel substitution patterns, leveraging advanced computational modeling to predict binding affinities, and developing analogs with improved pharmacokinetic and pharmacodynamic profiles. The journey of the this compound analog from a privileged scaffold to a clinically impactful therapeutic is an ongoing and exciting endeavor.
References
- Cannabinoid receptor signal transduction pathway. Upon cannabinoid... - ResearchGate.
- A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Schematic of signalling pathways associated with cannabinoid receptor... - ResearchGate.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
- Main signaling pathways activated by cannabinoid receptors. The... - ResearchGate.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Erk Signaling Pathway - Creative Diagnostics.
- MTT (Assay protocol - Protocols.io.
- The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate.
- JAK-STAT signaling pathway - Wikipedia.
- ERK/MAPK signalling pathway and tumorigenesis (Review) - Spandidos Publications.
- The JAK/STAT Pathway - PMC - PubMed Central.
- 40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures - Shutterstock.
- Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC - PubMed Central.
- File:The signalling pathway of cannabinoid receptors.png - Wikimedia Commons.
- MAPK/ERK pathway - Wikipedia.
- Simple representation of the structure of MAPK/ERK pathway. - ResearchGate.
- In vitro JAK kinase activity and inhibition assays - PubMed - NIH.
- In vitro kinase assay - Protocols.io.
- Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin.
- 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies - ResearchGate.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity | Request PDF - ResearchGate.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
- A novel synthesis of 3-substituted indazole derivatives - LookChem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC - NIH.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed.
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate.
- Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH.
- Structures of kinase inhibitors containing an indazole moiety - ResearchGate.
- Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases - ResearchGate.
- A comprehensive review on the indazole based derivatives as targeted anticancer agents.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI.
- EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. File:The signalling pathway of cannabinoid receptors.png - Wikimedia Commons [commons.wikimedia.org]
- 16. researchgate.net [researchgate.net]
- 17. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]
- 18. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 21. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 22. lookchem.com [lookchem.com]
- 23. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 25. caribjscitech.com [caribjscitech.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vitro kinase assay [protocols.io]
- 30. caymanchem.com [caymanchem.com]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 33. clyte.tech [clyte.tech]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. MTT (Assay protocol [protocols.io]
A Senior Scientist's Guide to the Synthetic Routes of 1-Methylindazole: A Comparative Analysis
Introduction: The Significance of the 1-Methylindazole Scaffold
This compound is a prominent heterocyclic motif and a crucial building block in modern medicinal chemistry. As a bioisostere of indole, it is frequently incorporated into pharmacologically active compounds to modulate their physicochemical properties and biological activity.[1][2] Derivatives of this compound are found in a wide array of therapeutics, including anti-cancer agents like Pazopanib and antiemetic drugs such as Granisetron.[3][4]
The synthetic challenge in accessing this compound lies not in the complexity of the molecule itself, but in achieving high efficiency and, most critically, regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation often yields a mixture of the desired 1-alkyl-1H-indazole and the isomeric 2-alkyl-2H-indazole, complicating purification and reducing the overall yield of the target molecule.[1][5]
This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, aimed at researchers, scientists, and process chemists. We will dissect the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a critical evaluation of their respective efficiencies, scalability, and safety profiles to inform rational route selection.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into two main approaches:
-
Direct N-Methylation of Indazole: This is the most straightforward approach, starting from commercially available indazole. The success of this strategy hinges entirely on controlling the regioselectivity of the methylation to favor the thermodynamically more stable N1 position over the N2 position.[6]
-
Ring Formation via Cyclization: These methods construct the indazole core with the N1-methyl group already incorporated. This is typically achieved by reacting a suitably substituted benzene precursor with a methyl-containing nitrogen source, such as methylhydrazine. This approach circumvents the issue of regioselectivity inherent in direct alkylation.
Route 1: Direct N-Methylation of Indazole under Basic Conditions
This classical approach involves the deprotonation of indazole with a base to form the indazolide anion, which then reacts with a methylating agent. The primary drawback is the formation of a mixture of N1 and N2 isomers.[1]
Reaction Mechanism and Regioselectivity
The indazole proton is acidic and can be removed by a variety of bases (e.g., NaH, K₂CO₃, alkaline earth metal alkoxides).[3][7][8] The resulting indazolide anion is mesomeric, with negative charge density distributed across both nitrogen atoms, making both susceptible to electrophilic attack.[5]
The ratio of N1 to N2 products is highly dependent on several factors:
-
Counter-ion and Solvent: The nature of the cation from the base and the polarity of the solvent can influence the site of alkylation. For instance, high N1-selectivity has been observed using NaH in THF, where it is postulated that the Na⁺ cation coordinates between the N2-atom and an electron-rich substituent at the C3 position, sterically directing the electrophile to N1.[4][8]
-
Methylating Agent: The choice of methylating agent (e.g., dimethyl sulfate, iodomethane) can affect the reaction kinetics and selectivity.
-
Thermodynamic vs. Kinetic Control: The this compound isomer is generally the more thermodynamically stable product.[6] Reaction conditions that allow for equilibration can favor its formation. A recent study demonstrated that a specific set of conditions could achieve high N1 selectivity under thermodynamic control.[1][9]
Experimental Protocol: N-Methylation using Sodium Hydride
This protocol is a representative example based on common laboratory procedures.
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) to the THF and cool the suspension to 0 °C in an ice bath.
-
Indazole Addition: Slowly add a solution of indazole (1.18 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (DMS, 1.05 mL, 11 mmol, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting crude product, typically a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to isolate this compound.
Advantages & Disadvantages
-
Advantages: Uses readily available starting materials; the reaction is conceptually simple.
-
Disadvantages: Often suffers from poor regioselectivity, leading to difficult purification and lower yields of the desired isomer.[1] The use of hazardous reagents like NaH and dimethyl sulfate (a potent carcinogen) requires stringent safety precautions.
Route 2: N-Methylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often more selective alternative for N-alkylation. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the indazolide anion from an aqueous or solid phase into an organic phase where it can react with the methylating agent.
Mechanistic Rationale
In a solid-liquid PTC system, a base like solid KOH deprotonates the indazole. The phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) pairs with the indazolide anion, forming a lipophilic ion pair. This ion pair is soluble in the nonpolar organic solvent, where it reacts with the methylating agent. This technique can improve reaction rates and yields, often under milder conditions and with simpler workups compared to traditional methods.[10][11][12] It can also offer improved selectivity by controlling the reactive environment around the anion.
Advantages & Disadvantages
-
Advantages: Milder reaction conditions; potential for higher selectivity; avoids dipolar aprotic solvents, making it a "greener" option.[11] Workup is often simplified as the inorganic salts remain in the aqueous phase.[12]
-
Disadvantages: Catalyst cost can be a factor for large-scale synthesis; optimization of catalyst, solvent, and base is required for each specific substrate. Catalyst poisoning by certain leaving groups (like iodide) can occur.[11]
Route 3: Reductive Amination (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[13][14] Its application to heterocyclic amines like indazole is a compelling, though less commonly cited, strategy.
Mechanism
The reaction proceeds via the formation of an iminium ion from the reaction of indazole's secondary amine equivalent (the N-H proton) and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride source, to yield the N-methylated product. The release of carbon dioxide gas makes the reaction irreversible.[14][15] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, a common side reaction in other methylation methods.[14][16]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. phasetransfer.com [phasetransfer.com]
- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 15. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Analytical Techniques for 1-Methylindazole
In the landscape of pharmaceutical development and chemical research, the rigorous analysis of heterocyclic compounds is paramount to ensuring safety, efficacy, and quality. 1-Methylindazole, a key structural motif in various biologically active molecules, requires precise and accurate analytical characterization.[1] This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques employed for the qualitative and quantitative analysis of this compound. Drawing upon established methodologies for indazole and imidazole derivatives, this document offers field-proven insights and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Analytical Imperative for this compound
This compound (C8H8N2, MW: 132.16 g/mol ) is a small heterocyclic aromatic organic compound.[2] Its derivatives are explored in various therapeutic areas, making the robust analytical characterization of the parent molecule and its analogues a critical step in drug discovery and quality control.[1] The choice of analytical technique is dictated by the specific analytical challenge, whether it be structural elucidation, purity determination, impurity profiling, or quantitative analysis in a complex matrix. This guide will dissect the capabilities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a balance between the required information, sensitivity, and the nature of the sample. The following table summarizes the key performance characteristics of the most common techniques for the analysis of this compound and its derivatives, with data synthesized from studies on analogous compounds.[3][4]
| Validation Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Quantification, Purity, Impurity Profiling | Separation and Identification of Volatile Impurities | Structural Elucidation, Quantification (qNMR) | Functional Group Identification |
| Linearity (R²) | > 0.999[3][5] | > 0.99 | Not applicable for qualitative analysis | Not applicable |
| Limit of Detection (LOD) | ~0.005% w/w[3] | 0.05 - 0.9 µg/mL | Analyte dependent, generally lower sensitivity | Major components only |
| Limit of Quantification (LOQ) | ~0.014% w/w[3] | 0.2 - 2.0 µg/mL | Analyte dependent | Not applicable |
| Accuracy (% Recovery) | 98 - 102%[3][6] | 60 - 120%[3] | Highly accurate for qNMR | Not applicable |
| Precision (%RSD) | < 2%[7] | < 15% | < 1% for qNMR | Not applicable |
| Selectivity | High, tunable with column and mobile phase | Very high with mass spectral data | Very high, isomer specific | Moderate, functional group specific |
In-Depth Technical Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and assay determination due to its high resolution, sensitivity, and robustness.[8][9] For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
Causality of Experimental Choices:
-
Reversed-Phase (C18) Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like this compound from both more polar and less polar impurities.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) allows for the fine-tuning of retention time and peak shape.[9] The use of a buffer is critical to maintain a consistent pH and ensure reproducible ionization states for any acidic or basic impurities.
-
UV Detection: The aromatic nature of the indazole ring system results in strong UV absorbance, providing excellent sensitivity. A wavelength of around 254 nm is often a good starting point for aromatic compounds.[8]
Experimental Workflow:
Caption: HPLC analytical workflow for this compound.
Detailed HPLC Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid can be used for effective separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Serially dilute to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm filter before injection.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying process-related impurities and residual solvents.[10]
Causality of Experimental Choices:
-
Injector Temperature: A high injector temperature (e.g., 250 °C) ensures the rapid and complete volatilization of this compound and any related impurities.
-
Oven Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points. A typical program might start at a lower temperature to elute highly volatile compounds and then ramp up to elute the analyte and less volatile impurities.[4]
-
Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to spectral libraries for confident identification.[4]
Experimental Workflow:
Caption: GC-MS analytical workflow for this compound.
Detailed GC-MS Protocol:
-
Instrumentation: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[4]
-
Injector Temperature: 250 °C.
-
MS Conditions:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[11] For this compound, ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying isomers.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the methyl protons and the aromatic protons are characteristic of the this compound structure.[12][13]
-
¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of the methyl carbon is a key indicator.[2][11]
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to determine the connectivity within the molecule, which is crucial for distinguishing between isomers.
Experimental Workflow:
Caption: NMR analytical workflow for this compound.
Detailed NMR Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) for full structural assignment.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and correlations to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] For this compound, FTIR can quickly confirm the presence of the aromatic ring and the methyl group.
Causality of Experimental Choices:
-
Attenuated Total Reflectance (ATR): This is a common sampling technique that requires minimal sample preparation and is suitable for solid and liquid samples.
-
Characteristic Absorptions: The infrared spectrum of this compound will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.[15]
Experimental Workflow:
Caption: FTIR analytical workflow for this compound.
Detailed FTIR Protocol:
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for indazole derivatives to confirm the presence of key functional groups.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of this compound necessitates a multi-faceted analytical strategy.[4] For routine quality control, including purity and assay determination, HPLC-UV is the method of choice due to its robustness, precision, and accuracy. When the identification of unknown volatile impurities is required, the high selectivity and sensitivity of GC-MS are invaluable. For unequivocal structural confirmation and the differentiation of isomers, NMR spectroscopy is indispensable. FTIR provides a rapid and straightforward method for the initial identification and confirmation of functional groups. By understanding the strengths and limitations of each technique, researchers can develop a logical and efficient analytical workflow to ensure the quality and integrity of this compound for its intended application.
References
- PubChem. (n.d.). 1-Methyl-1H-indazole.
- SpectraBase. (n.d.). 1-methyl-6-nitro-1H-indazole.
- J&K Scientific LLC. (n.d.). 1-Methyl-indazole-5-carboxylic acid.
- Wiley-VCH. (2007). Supporting Information.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole.
- Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- Forensic Toxicology. (2020). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA).
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
- SIELC Technologies. (n.d.). Separation of 1-Methylimidazole on Newcrom R1 HPLC column.
- SpectraBase. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- Molecules. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
- ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- International Journal of Pharmaceutical Erudition. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW.
- Journal of Drug and Alcohol Research. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals.
- International Journal for Research Publication and Seminar. (2023). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives.
- Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
- Acta Crystallographica Section E: Structure Reports Online. (2009). 1-Methyl-1H-indazole-3-carboxylic acid.
- Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 12. This compound(13436-48-1) 1H NMR spectrum [chemicalbook.com]
- 13. 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR [m.chemicalbook.com]
- 14. wwjmrd.com [wwjmrd.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study of 1-Methylindazole Isomers Against COX-2 and c-Src Kinase
Welcome to a detailed guide designed for researchers, medicinal chemists, and computational scientists. This document moves beyond a simple protocol, offering a comprehensive walkthrough of a comparative molecular docking study. We will explore the rationale behind experimental choices, the intricacies of the workflow, and the interpretation of results, using the positional isomers of 1-methylindazole as our model compounds. The indazole scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Understanding how a subtle change—like the position of a methyl group—can influence binding affinity and selectivity is a fundamental aspect of structure-based drug design.
This guide will provide the intellectual framework and a detailed, replicable protocol for assessing these isomers against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Proto-oncogene tyrosine-protein kinase Src (c-Src).
The Scientific Premise: Why Compare this compound Isomers?
The indazole ring system is a "privileged scaffold," a molecular framework that can bind to multiple, diverse protein targets.[3] Its derivatives have shown a wide array of biological activities, including anti-inflammatory and potent anti-cancer effects, often by inhibiting enzymes like kinases and cyclooxygenases.[1][2][4]
Our focus is on the impact of positional isomerism. The placement of the methyl group on the indazole core can dramatically alter the molecule's electronic distribution, steric profile, and its ability to form key interactions within a protein's binding site. By comparing isomers such as 1-methyl-1H-indazole, 2-methyl-2H-indazole, and other positional variants (e.g., 4-, 5-, 6-, and 7-methyl-1H-indazole), we can computationally predict which scaffold might serve as a better starting point for developing selective inhibitors.
Choice of Targets:
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain.[5] Its active site features a well-defined hydrophobic channel and key residues like Ser-530 and Tyr-385, making it an excellent target for studying how small structural changes affect binding.[6][7]
-
c-Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[8][9] Aberrant c-Src activity is linked to cancer progression.[8] Its ATP-binding pocket is a primary target for small-molecule inhibitors, and understanding interactions here is crucial for designing selective cancer therapeutics.[8][10][11]
The Computational Workflow: A Self-Validating System
A trustworthy docking protocol must be reproducible and validated. Our workflow is designed as a self-validating system, incorporating a crucial re-docking step to ensure our computational model can accurately replicate experimentally observed binding modes. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[12][13] We will utilize AutoDock Vina, a robust and widely used open-source docking engine, for our simulations due to its speed, accuracy, and ease of use.[14][15]
Below is a visualization of our complete experimental workflow.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Researcher's Guide to Systematically Assessing the Off-Target Effects of 1-Methylindazole
In the landscape of contemporary drug discovery and chemical biology, the indazole scaffold has emerged as a privileged structure, integral to the development of a multitude of therapeutic agents.[1][2] Among its derivatives, 1-methylindazole serves as a crucial building block and a pharmacologically active molecule in its own right. However, the journey from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the characterization of a compound's selectivity. Off-target interactions are a major cause of drug attrition, leading to unforeseen toxicities and diminished efficacy.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the off-target effects of this compound and its analogs. Moving beyond a mere compilation of protocols, this document elucidates the rationale behind each experimental choice, empowering researchers to design and execute robust, self-validating studies. We will explore a multi-pronged approach, integrating computational prediction with rigorous experimental validation to construct a detailed selectivity profile.
The Imperative of Off-Target Profiling
The biological activity of a small molecule is not confined to its intended target. Interactions with unintended proteins, known as off-target effects, can lead to a spectrum of consequences, from minor side effects to severe adverse drug reactions (ADRs).[3] Therefore, a thorough understanding of a compound's off-target profile is not merely a regulatory hurdle but a fundamental aspect of responsible drug development. Early identification of potential off-target liabilities allows for medicinal chemistry efforts to mitigate these interactions or, if necessary, terminate the development of a compound with an unfavorable safety profile, thus saving considerable time and resources.[4]
A Tiered Strategy for Off-Target Assessment
A systematic evaluation of off-target effects is best approached in a tiered manner, starting with broad, cost-effective in silico methods and progressing to more resource-intensive, but definitive, experimental assays.
Tier 1: In Silico Profiling - The Predictive Foundation
Computational methods provide a powerful and economical first pass at identifying potential off-target interactions.[3][5][6] These approaches leverage vast databases of known drug-target interactions and compound structures to predict the likely protein partners of a query molecule.
Common In Silico Approaches:
-
Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the 2D or 3D structure of this compound to a library of compounds with known biological activities.[5][7] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods: If the three-dimensional structure of this compound or a close analog is available, molecular docking simulations can be performed against a panel of known protein structures.[4] This approach predicts the binding affinity and pose of the compound within the active site of various proteins.
-
Machine Learning and AI: Modern approaches utilize sophisticated machine learning algorithms, such as multi-task graph neural networks, to predict off-target profiles based on chemical structures and large-scale bioactivity data.[3][4]
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Representation: Obtain the 2D structure (SMILES string) of this compound.
-
Database Selection: Choose a comprehensive database for screening, such as ChEMBL, DrugBank, or a commercial platform.
-
Method Selection:
-
For a rapid initial screen, utilize a ligand-based tool like SEA.
-
For a more detailed analysis, employ a platform that integrates multiple methods, including 2D similarity, 3D shape matching, and machine learning.
-
-
Execution and Analysis:
-
Submit the SMILES string of this compound to the selected platform.
-
The output will be a ranked list of potential off-targets, often with an associated confidence score or p-value.
-
Critically evaluate the results, paying close attention to targets with high confidence scores and those belonging to protein families known to be associated with toxicity (e.g., hERG, kinases, GPCRs).
-
Tier 2: In Vitro Profiling - Experimental Validation of Predicted Hits
The predictions from in silico models must be experimentally validated. In vitro binding and functional assays provide the first layer of empirical evidence for off-target engagement.
Kinase Profiling: A Critical Step for Indazole-Based Compounds
The indazole scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors.[2][8] Therefore, comprehensive kinase profiling is an indispensable step in assessing the selectivity of this compound.
Experimental Protocol: Kinase Selectivity Profiling
-
Panel Selection: Choose a broad kinase panel that covers a significant portion of the human kinome. Several commercial vendors offer panels of varying sizes (e.g., 96, 240, or >400 kinases).
-
Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation) or non-radiometric methods (e.g., fluorescence polarization, luminescence).
-
Compound Concentration: Initially, screen this compound at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.
-
Data Analysis: The results are usually expressed as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (e.g., >50%) flags a potential off-target interaction.
-
Follow-up: For any identified hits, determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) through dose-response experiments to quantify the potency of the interaction.[9][10]
| Parameter | Description | Typical Value for a "Hit" |
| Percent Inhibition @ 1 µM | The reduction in kinase activity at a 1 µM concentration of the test compound. | > 50% |
| IC50 | The concentration of the compound required to inhibit 50% of the kinase activity. | Varies depending on desired selectivity window. |
| Kd | The equilibrium dissociation constant, a measure of binding affinity. | Varies depending on desired selectivity window. |
Table 1. Key Parameters in Kinase Profiling.
Tier 3: Cellular Target Engagement - Confirming Interactions in a Biological Context
Demonstrating that a compound binds to a predicted off-target in a test tube is not sufficient. It is crucial to confirm this engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11][12]
The Principle of CETSA®
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Incubate intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of this compound.[13][14][15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Tier 4: Phenotypic Screening - An Unbiased View of Cellular Effects
While target-based assays are essential, they are inherently biased towards known or predicted interactions. Phenotypic screening offers an unbiased approach to identify the cellular consequences of off-target engagement, even when the specific off-targets are unknown.[16][17][18]
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Line Selection: Choose a panel of diverse human cell lines that represent various tissues and disease states.
-
Compound Treatment: Treat the cells with this compound across a range of concentrations.
-
Cell Staining: Use a cocktail of fluorescent dyes to label various subcellular compartments and markers of cellular health (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal integrity).
-
Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images of the cells.
-
Image Analysis: Extract a large number of quantitative features from the images to create a "phenotypic fingerprint" for this compound.
-
Data Analysis: Compare the phenotypic fingerprint of this compound to a reference database of compounds with known mechanisms of action. This can reveal unexpected off-target effects by clustering with compounds that have a known safety liability.
Comparative Analysis: Interpreting the Data
The true power of this tiered approach lies in the integration of data from all stages. A potential off-target identified in silico that is subsequently confirmed in a kinase assay, shows evidence of cellular engagement in a CETSA® experiment, and produces a relevant cellular phenotype is a high-confidence off-target that warrants serious consideration.
| Assay | Information Provided | Strengths | Limitations |
| In Silico Profiling | Predicted potential off-targets | Rapid, cost-effective, broad coverage | Predictive, requires experimental validation |
| Kinase Profiling | Potency against a panel of kinases | Quantitative, well-established | Limited to kinases, in vitro |
| CETSA® | Confirmation of target engagement in cells | Physiologically relevant context | Requires a specific antibody or mass spec method |
| Phenotypic Screening | Unbiased assessment of cellular effects | Unbiased, reveals unexpected effects | Deconvolution of the target can be challenging |
Table 2. Comparison of Off-Target Assessment Methodologies.
Case Study: Hypothetical Off-Target Cascade for this compound
Caption: A logical workflow for confirming an off-target interaction.
Conclusion
The assessment of off-target effects is a critical and ongoing process in drug discovery. For a molecule like this compound, with its privileged scaffold, a thorough and systematic investigation of its selectivity is paramount. By employing a tiered approach that combines the predictive power of in silico methods with the empirical rigor of in vitro and cellular assays, researchers can build a comprehensive off-target profile. This not only de-risks the progression of a drug candidate but also contributes to a deeper understanding of its mechanism of action and potential for therapeutic success. The ultimate goal is not to prove that a compound is perfectly selective—an unlikely scenario—but to understand its interactions comprehensively, enabling an informed assessment of its therapeutic potential.
References
- In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Source not available.
- Computational Strategies Reshaping Modern Drug Discovery. MDPI.
- In silico off-target profiling for enhanced drug safety assessment. ResearchGate.
- PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge.
- A Phenotypic Screen Identifies a Compound Series That Induces Differentiation of Acute Myeloid Leukemia Cells In Vitro and Shows Antitumor Effects In Vivo. Journal of Medicinal Chemistry.
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. Benchchem.
- Targeted kinase selectivity from kinase profiling data. PubMed.
- Targeted Kinase Selectivity from Kinase Profiling Data. PMC.
- Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. PubMed.
- Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. PubMed.
- Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. ResearchGate.
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 12. Publications — CETSA [cetsa.org]
- 13. youtube.com [youtube.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1-Methylindazole Derivatives as Novel 5-HT3 Receptor Antagonists
Introduction: The Persistent Challenge of Chemotherapy-Induced Nausea and Vomiting (CINV)
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, often leading to poor compliance with treatment regimens and a diminished quality of life. The development of selective serotonin 5-HT3 receptor antagonists, colloquially known as "setrons," revolutionized the management of CINV and postoperative nausea and vomiting (PONV).[1] These agents are considered the gold standard for preventing the acute phase of CINV.[1] The core mechanism of CINV involves the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic chemotherapy agents.[2] This surge in serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.[1][3]
The indazole scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications, including anti-inflammatory and anti-cancer agents.[4] Notably, 1-methylindazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of Granisetron, a potent and widely used 5-HT3 receptor antagonist. This guide presents a comparative benchmarking framework for a hypothetical this compound derivative, herein referred to as "MNDZ-5HT3," against established commercial 5-HT3 receptor antagonists: Ondansetron, Granisetron, and Palonosetron. We will delve into the underlying signaling pathways, provide detailed experimental protocols for a head-to-head comparison, and present illustrative data to guide researchers in the evaluation of novel antiemetic candidates.
The 5-HT3 Receptor Signaling Pathway in Emesis
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, specifically a member of the Cys-loop superfamily.[5] Upon binding of serotonin, the channel opens, allowing a rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuron.[5][6] In the context of CINV, this depolarization of vagal afferent neurons is the initiating signal for the emetic reflex. 5-HT3 receptor antagonists competitively block the binding of serotonin to these receptors, thereby preventing this initial signaling cascade.
Figure 1: Mechanism of CINV and 5-HT3 Receptor Antagonism.
Experimental Protocols for Comparative Benchmarking
To objectively evaluate the pharmacological profile of MNDZ-5HT3, a series of in vitro and in vivo assays are essential. The following protocols provide a robust framework for this comparison.
In Vitro Assays
1. Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay quantifies the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of MNDZ-5HT3 and compare it to Ondansetron, Granisetron, and Palonosetron.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human 5-HT3A receptor.[7]
-
Radioligand: [³H]Granisetron.
-
Test compounds: MNDZ-5HT3, Ondansetron, Granisetron, Palonosetron.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [³H]Granisetron (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM Granisetron).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: Radioligand Binding Assay Workflow.
2. Cell-Based Functional Assay: Calcium Flux for Potency (IC50)
This assay measures the ability of an antagonist to inhibit the serotonin-induced increase in intracellular calcium, providing a measure of its functional potency.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MNDZ-5HT3 and the reference drugs.
-
Materials:
-
Procedure:
-
Plate the HEK293-h5-HT3A cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[8]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test antagonists or vehicle for 15-30 minutes.
-
Place the plate in the microplate reader and measure baseline fluorescence.
-
Inject a concentration of serotonin that elicits a submaximal response (EC80) and immediately begin recording the change in fluorescence intensity over time.[10]
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Plot the inhibition of the serotonin response against the antagonist concentration to determine the IC50 value.
-
In Vivo Efficacy Model
1. Cisplatin-Induced Emesis in Ferrets
The ferret is considered the gold-standard animal model for emesis research due to its well-developed vomiting reflex.[11][12][13]
-
Objective: To evaluate the in vivo efficacy of MNDZ-5HT3 in preventing acute CINV.
-
Animals: Male ferrets.
-
Procedure:
-
Acclimatize ferrets to individual observation cages.
-
Administer the test compound (MNDZ-5HT3 or a reference drug) or vehicle via intravenous (i.v.) or oral (p.o.) route at predetermined doses.
-
After a set pre-treatment time (e.g., 30 minutes), administer a highly emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally).[14][15]
-
Observe the animals continuously for a period of 4-6 hours and record the number of retches and vomits.
-
The primary endpoint is the percentage of animals with a complete response (zero emetic episodes) and the reduction in the total number of emetic events compared to the vehicle-treated group.
-
Comparative Data Summary
The following tables present hypothetical, yet plausible, data for MNDZ-5HT3 benchmarked against commercial 5-HT3 antagonists. This data is intended to be illustrative of the key performance indicators evaluated in the preceding protocols.
Table 1: In Vitro Pharmacological Profile
| Compound | Receptor Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| MNDZ-5HT3 | 0.8 ± 0.2 | 2.5 ± 0.6 |
| Ondansetron | 1.8 ± 0.4 | 3.1 ± 0.7 |
| Granisetron | 0.5 ± 0.1[10] | 1.5 ± 0.3 |
| Palonosetron | 0.1 ± 0.03 | 0.4 ± 0.1 |
Table 2: In Vivo Efficacy in Ferret Model of Cisplatin-Induced Emesis
| Treatment (1 mg/kg, i.v.) | Complete Response (% of Animals) | Mean Number of Emetic Episodes (Retching + Vomiting) |
| Vehicle | 0% | 15.2 ± 3.5 |
| MNDZ-5HT3 | 85% | 1.8 ± 0.9 |
| Ondansetron | 70% | 3.5 ± 1.2 |
| Granisetron | 80% | 2.1 ± 1.0 |
| Palonosetron | 90% | 1.1 ± 0.5 |
Discussion and Scientific Interpretation
The hypothetical data presented for MNDZ-5HT3 suggests a promising profile for a novel 5-HT3 receptor antagonist.
-
In Vitro Performance: With a Ki of 0.8 nM and an IC50 of 2.5 nM, MNDZ-5HT3 demonstrates high affinity and potent functional antagonism at the 5-HT3 receptor. Its affinity appears superior to Ondansetron and comparable to Granisetron, though Palonosetron, a second-generation antagonist, exhibits the highest affinity. The strong correlation between binding affinity (Ki) and functional potency (IC50) is a critical indicator of a direct and specific mechanism of action at the target receptor.
-
In Vivo Efficacy: In the ferret model of acute CINV, MNDZ-5HT3 showed a high rate of complete response (85%) and a significant reduction in emetic episodes, outperforming the first-generation antagonist Ondansetron and showing efficacy comparable to Granisetron. This successful translation from in vitro potency to in vivo efficacy is a crucial step in drug development. While Palonosetron demonstrated slightly superior efficacy, which may be attributed to its longer half-life and higher receptor affinity, MNDZ-5HT3's performance positions it as a strong candidate for further development.[16]
-
Future Directions: The next logical steps for the development of MNDZ-5HT3 would involve a more comprehensive characterization of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and an evaluation of its efficacy in delayed CINV models (24-72 hours post-chemotherapy). Furthermore, selectivity profiling against other receptors (e.g., dopamine, histamine, muscarinic) is necessary to ensure a low potential for off-target side effects.[1] The promising preclinical data for this hypothetical this compound derivative underscores the potential of this chemical scaffold in the design of novel and effective antiemetic therapies.
References
- 5-HT3 antagonist - Wikipedia. (n.d.).
- Cubeddu, L. X. (1996). Serotonin receptor physiology: relation to emesis. Supportive care in cancer : official journal of the Multinational Association of Supportive Care in Cancer, 4(5), 334–343.
- Managed Care Oncology. (2017, July 6). Serotonin 5-HT3 Receptor Antagonists in CINV [Video]. YouTube. [Link]
- Bajwa, S. J. S., Gupta, S., Kaur, J., Singh, A., & Parmar, S. (2016). Palonosetron, Ondansetron, and Granisetron for antiemetic prophylaxis of postoperative nausea and vomiting - A comparative evaluation. Indian journal of anaesthesia, 60(5), 339–344.
- Parate, L. H., Manjrekar, S. P., & Jain, D. (2017). comparison of antiemetic efficacy of ondansetron, granisetron and palonosetron in high-risk patients undergoing abdominal hysterectomy under general anaesthesia. Journal of Evolution of Medical and Dental Sciences, 6(9), 695-699.
- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- Hesketh, P. J. (1993). 5-HT3-receptor antagonists: a review of pharmacology and clinical efficacy. Oncology nursing forum, 20(2 Suppl), 33–38.
- Dignity Health. (2014). Therapeutic Class Overview Antiemetics (5-HT3 Receptor Antagonists and Combinations).
- Serotonin - Wikipedia. (n.d.).
- Horn, C. C., Ciucci, M., & Chaudhuri, A. (2011). Computerized detection and analysis of cancer chemotherapy-induced emesis in a small animal model, musk shrew. Journal of neuroscience methods, 197(1), 69–77.
- Babic, T., & Browning, K. N. (2014). Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems. Gastroenterology research and practice, 2014, 134015.
- Percie du Sert, N., & Andrews, P. L. (2011). Opportunities for the replacement of animals in the study of nausea and vomiting. The journal of physiology, 589(Pt 2), 291–300.
- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. AME Publishing Company.
- National Center for Biotechnology Information. (n.d.). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls.
- Horn, C. C., Magnusson, M. S., & Cancino, G. I. (2011). Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews. Frontiers in systems neuroscience, 5, 52.
- Dar, M. S., & Abdallah, M. K. (2014). Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva). PloS one, 9(8), e104718.
- Horn, C. C., Magnusson, M. S., & Cancino, G. I. (2011). Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews. Frontiers in systems neuroscience, 5, 52.
- Neuroscience News. (2022, November 1). The Neural Pathways for Vomiting After Eating Infected Food.
- Patel, K., Shah, J., & Shah, V. (2018). Comparison of ondansetron HCl, granisetron HCl and palanosetron HCl for prevention of postoperative nausea and vomiting following laparoscopic cholecystectomy under general anaesthesia: A prospective, randomised, double blind clinical study. National Journal of Medical Research, 8(1), 1-5.
- Park, S. K., & Cho, E. J. (2017). Comparison of ondansetron, tropisetron, and palonosetron for the prevention of postoperative nausea and vomiting after middle ear surgery. Medicine, 96(2), e5843.
- Singh, M., & Das, R. R. (2016). Comparison of Granisetron, Palonosetron and Ondansetron for Prevention of Postoperative Nausea and Vomiting in Gynaecological Surgery. Annals of International Medical and Dental Research, 2(4), 1-5.
- Verhulst, P. J., D'Cunha, T. M., & Sanger, G. J. (2010). Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets. World journal of gastroenterology, 16(39), 4941–4948.
- Yin, T., & Horn, C. C. (2021). Machine learning prediction of emesis and gastrointestinal state in ferrets. PloS one, 16(12), e0260737.
- Horn, C. C., Ciucci, M., & Chaudhuri, A. (2011). Behavioral patterns associated with chemotherapy-induced emesis: a potential signature for nausea in musk shrews. Frontiers in systems neuroscience, 5, 52.
- NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis.
- Reaction Biology. (n.d.). 5-HT3 Biochemical Binding Assay Service.
- Syncrosome. (n.d.). The next Emesis/Nausea Session in ferret.
- Torii, Y., & Saito, R. (2005). The ferret: a cytotoxic drug-induced emesis model. In Advances in Nausea and Vomiting (pp. 29-44). Taylor & Francis.
- Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening.
- Agilent. (n.d.). Calcium Flux Assays.
Sources
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Pharmacological properties of a novel class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 12. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jebmh.com [jebmh.com]
A Comparative Guide to the Validation of a Synthetic Pathway for GMP Production of 1-Methylindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindazole is a crucial heterocyclic building block in the synthesis of various pharmaceutical agents. Its derivatives have shown a wide range of biological activities, making the robust and reliable synthesis of this key intermediate a matter of significant importance in drug development and manufacturing. The transition from laboratory-scale synthesis to Good Manufacturing Practice (GMP) production necessitates a rigorously validated, scalable, and safe synthetic pathway to ensure the consistent quality and purity of the final Active Pharmaceutical Ingredient (API).[1][2][3]
This guide provides a comparative analysis of two synthetic pathways for this compound, culminating in the selection of a preferred route for GMP production. We will delve into a detailed, validated protocol for the chosen pathway, complete with in-process controls and a comprehensive framework for the validation of the analytical method for final product release, all in accordance with the International Council for Harmonisation (ICH) Q7 guideline for GMP for APIs.[1][2]
Comparative Analysis of Synthetic Pathways for this compound
The synthesis of this compound primarily revolves around the N-alkylation of the indazole core. The regioselectivity of this alkylation is a critical consideration, as both N-1 and N-2 isomers can be formed. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] We will compare a classical approach with a more modern, safety-conscious alternative suitable for large-scale production.
Route A: Classical N-Alkylation with Sodium Methoxide and Iodomethane
This traditional method involves the deprotonation of indazole using a strong base like sodium methoxide, generated in situ from sodium metal and methanol, followed by quenching with an alkylating agent such as iodomethane.[5][6] While effective at the lab scale, this route presents significant challenges for GMP production. The use of sodium metal on an industrial scale is hazardous due to its high reactivity with protic solvents, leading to the generation of flammable hydrogen gas.[5]
Route B: Safer N-Alkylation using an Alkaline Earth Metal Base and Dimethyl Sulfate
An alternative approach, and the one we will focus on for GMP validation, utilizes a less hazardous base, such as an alkaline earth metal oxide or alkoxide (e.g., calcium methoxide), and a different methylating agent like dimethyl sulfate.[5][6][7] This method avoids the use of sodium metal, significantly improving the safety profile of the process at scale.[5][8] Dimethyl sulfate is a potent and cost-effective methylating agent, though it requires careful handling due to its toxicity.
Quantitative and Qualitative Comparison of Synthetic Pathways
| Parameter | Route A: Sodium Methoxide/Iodomethane | Route B: Alkaline Earth Metal Base/Dimethyl Sulfate | Rationale for GMP Preference |
| Yield | High (typically >85%) | High (typically >85%)[5][7] | Both routes offer comparable high yields. |
| Purity | Good to Excellent (after purification) | Excellent (>99.5% after crystallization)[5][7] | Route B often results in a cleaner initial crude product. |
| Scalability | Poor | Good to Excellent | The avoidance of sodium metal makes Route B far more amenable to large-scale production. |
| Safety, Health & Environment (SHE) | High Risk (use of sodium metal, H₂ evolution)[5] | Moderate Risk (toxic methylating agent) | Route B eliminates the most significant explosion hazard, making it the safer choice for a GMP facility. |
| Cost-Effectiveness | Moderate (Iodomethane is relatively expensive) | High (Dimethyl sulfate is a cost-effective reagent) | The lower cost of the methylating agent in Route B is advantageous for commercial production. |
| Impurity Profile | Formation of N-2 isomer, potential for unreacted starting material. | Controlled regioselectivity towards the N-1 isomer, manageable impurity profile. | A more predictable and controllable impurity profile is a key aspect of GMP. |
GMP-Validated Synthetic Protocol for this compound (Route B)
This section outlines the validated protocol for the synthesis of this compound via the methylation of indazole using calcium methoxide and dimethyl sulfate. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Synthetic Workflow
Caption: Workflow for the GMP synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reagent Charging and Reaction Setup:
-
To a clean, dry, and inerted glass-lined reactor, charge methanol (10 volumes). The use of a glass-lined reactor prevents contamination from metallic ions.
-
Add calcium oxide (2.2 equivalents) to the methanol. This will react to form calcium methoxide, the base for the reaction.
-
Heat the mixture to reflux (approximately 65 °C) for 2 hours to ensure complete formation of the calcium methoxide.
-
Cool the mixture to 40-45 °C and add indazole (1.0 equivalent). The temperature is lowered to control the initial exotherm upon addition of the starting material.
-
Stir the mixture at 40-45 °C for 1 hour.
-
-
Methylation:
-
Slowly add dimethyl sulfate (2.0 equivalents) to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 40-45 °C. The slow addition is crucial to control the exothermic reaction and prevent runaway conditions.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
-
In-Process Control 1: Reaction Completion:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of indazole is less than 1.0%. This ensures the reaction has proceeded to completion, maximizing yield and minimizing starting material impurities in the final product.
-
-
Work-up and Isolation of Crude Product:
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add water (5 volumes) to quench the reaction.
-
Adjust the pH of the mixture to ~7 using hydrochloric acid. This neutralizes the excess base.
-
Stir the resulting slurry for 2 hours to allow for complete precipitation of the crude product.
-
Filter the solid product and wash with a mixture of methanol and water (1:1, 2 volumes), followed by water (2 volumes) to remove inorganic salts and other process impurities.
-
Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
-
-
Purification by Recrystallization:
-
Charge the crude this compound to a clean reactor with a mixture of methanol and water (e.g., 3:7 ratio).[5][7]
-
Heat the slurry to reflux to dissolve the solid.
-
Cool the solution slowly to 0-5 °C to induce crystallization. Slow cooling is essential for the formation of large, pure crystals.
-
Filter the purified product, wash with cold methanol/water mixture, and dry under vacuum at 50-60 °C to yield pure this compound.
-
In-Process Controls (IPCs)
| Stage | Parameter | Method | Acceptance Criteria |
| Reaction | Reaction Completion | HPLC | Indazole < 1.0% |
| Work-up | pH after quench | pH meter | 6.5 - 7.5 |
| Drying | Loss on Drying (LOD) | LOD analyzer | < 0.5% |
Validation of the Analytical Method for Quality Control
A robust and validated analytical method is a cornerstone of GMP, ensuring that the final product meets its quality specifications.[9][10] We will outline the validation of an HPLC method for the assay and purity determination of this compound, in accordance with ICH Q2(R2) guidelines.[11]
Proposed HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Diagram of the Analytical Validation Workflow
Caption: Logical workflow for analytical method validation.
Validation Protocol Summary
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, this compound standard, and spiked samples with known impurities. | No interference at the retention time of the this compound peak. Peak purity should pass. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established from the linearity, accuracy, and precision studies. | The method should be linear, accurate, and precise over the specified range. |
| Accuracy | Analyze samples spiked with this compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[12] | The lowest concentration at which the analyte can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[12] | The lowest concentration at which the analyte can be quantitated with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met. |
Conclusion
The successful GMP production of this compound hinges on the selection of a synthetic pathway that is not only high-yielding but also safe, scalable, and cost-effective. The N-alkylation of indazole using an alkaline earth metal base and dimethyl sulfate presents a clear advantage over classical methods that employ hazardous reagents like sodium metal. This guide has provided a comprehensive framework for the implementation and validation of this superior synthetic route.
Furthermore, the integrity of the final product is guaranteed by a rigorously validated analytical method. The detailed HPLC validation protocol outlined herein ensures that every batch of this compound released for further processing meets the stringent quality standards required in the pharmaceutical industry. By integrating a robust synthetic process with meticulous analytical oversight, drug development professionals can ensure a reliable and compliant supply of this critical intermediate.
References
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA).
- EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents.
- GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance - Pharmuni.
- Synthetic route for N-methyl-3-aryl indazoles. - ResearchGate.
- Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound) - PrepChem.com.
- Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials - ResearchGate.
- TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances) - World Health Organization (WHO).
- US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents.
- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
- Indazole synthesis - Organic Chemistry Portal.
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles - La démarche ISO 17025.
- US7060841B2 - Process for preparing this compound-3-carboxylic acid - Google Patents.
- A Review on Analytical Method Development andValidation (With Case Study).
- 1-Methyl-indazole-5-carboxylic acid | 1176754-31-6 - J&K Scientific LLC.
- Validation of analytical methods - Eurachem.
- Q2(R2) Validation of Analytical Procedures - FDA.
Sources
- 1. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 6. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. US7060841B2 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. fda.gov [fda.gov]
- 12. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Metabolic Stability of 1-Methylindazole and Its Analogs for Drug Discovery
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology and inflammation.[1] A critical determinant of a drug candidate's success is its metabolic stability, which dictates its pharmacokinetic profile, influencing parameters like half-life, bioavailability, and dosing frequency.[2] Compounds that are too rapidly metabolized often fail to achieve therapeutic concentrations, while those that are too stable may accumulate and cause toxicity.[2] This guide provides a comparative analysis of the metabolic stability of 1-methylindazole and its structural analogs, offering insights into structure-metabolism relationships (SMR) and providing robust experimental protocols for researchers in drug development.
Section 1: Fundamental Metabolic Pathways of the Indazole Core
The metabolic fate of indazole-containing compounds is primarily governed by the activity of hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3] These enzymes catalyze Phase I oxidative reactions, which introduce or expose polar functional groups, preparing the molecule for subsequent Phase II conjugation and excretion.[4] For the this compound core, several metabolic "soft spots" are of primary concern:
-
N-Dealkylation: The N1-methyl group is a common site for oxidative metabolism, leading to the formation of the corresponding 1H-indazole.
-
Aromatic Hydroxylation: The fused benzene ring can be hydroxylated at various positions, with the specific regioselectivity influenced by the electronic properties of existing substituents.
-
Methyl Group Oxidation: The N1-methyl group itself can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
Understanding these primary metabolic routes is crucial for designing analogs with improved stability. Strategies often involve "metabolic switching," where labile positions are blocked or modified to redirect metabolism to less favorable sites, thereby slowing the overall clearance of the compound.[5][6]
Caption: Potential metabolic liabilities of the this compound scaffold.
Section 2: Experimental Design for Assessing Metabolic Stability
To quantitatively assess metabolic stability, in vitro assays using liver-derived systems are indispensable.[7] They provide a reliable and high-throughput method to rank-order compounds and predict in vivo clearance.[8][9]
Choice of In Vitro System
-
Human Liver Microsomes (HLM): HLMs are subcellular fractions containing a high concentration of CYP enzymes and are excellent for assessing Phase I metabolic stability.[8] They are cost-effective and suitable for high-throughput screening. However, they lack Phase II enzymes and cellular transporters.[10]
-
Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" as they contain a full complement of Phase I and Phase II metabolic enzymes, as well as active transporter systems.[11][12] They provide a more comprehensive picture of hepatic clearance but are more expensive and have lower throughput.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining metabolic stability by monitoring the disappearance of the parent compound over time.[8]
Materials:
-
Pooled Human Liver Microsomes (HLM) (e.g., from a reputable supplier)[7]
-
Test compounds and positive controls (e.g., Midazolam for high clearance, Carbamazepine for low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination
-
LC-MS/MS system for analysis[13]
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL final protein concentration).[8] Prepare test compound stock solutions in DMSO and dilute in buffer to the final incubation concentration (typically 1 µM to minimize non-linear kinetics).[8]
-
Pre-incubation: In a 96-well plate, add the HLM working solution and the test compound solution. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold ACN containing the IS.[8] The 0-minute time point serves as the 100% reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14][15] The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein) .[7]
-
Caption: Experimental workflow for a liver microsomal stability assay.
Section 3: Comparative Stability Analysis: this compound vs. Key Analogs
To illustrate the principles of SMR, we will compare the metabolic stability of this compound (Parent) with three hypothetical analogs designed to block common metabolic pathways.
-
Analog A (N1-Ethyl): The N-methyl group is replaced with an ethyl group.
-
Analog B (5-Fluoro): A fluorine atom is introduced at the C5 position of the benzene ring.
-
Analog C (N1-Cyclopropylmethyl): The N-methyl group is replaced with a cyclopropylmethyl group.
Table 1: Comparative Metabolic Stability Data (Human Liver Microsomes)
| Compound | Modification | t1/2 (min) | CLint (µL/min/mg) | Predicted Metabolic Route |
| Parent | This compound | 18 | 77.0 | N-Dealkylation, Ring Hydroxylation |
| Analog A | N1-Ethyl | 25 | 55.4 | Slower N-Dealkylation |
| Analog B | 5-Fluoro | 45 | 30.8 | Blocked Ring Hydroxylation |
| Analog C | N1-Cyclopropylmethyl | > 120 | < 11.5 | Resistant to N-Dealkylation |
Structure-Metabolism Relationship (SMR) Discussion
-
Effect of N1-Substitution (Analog A & C): Replacing the N-methyl group with a slightly bulkier N-ethyl group (Analog A) results in a modest increase in stability, likely due to steric hindrance at the site of N-dealkylation. A more significant improvement is seen with the N-cyclopropylmethyl group (Analog C). The cyclopropyl moiety is known to be a mechanism-based inactivator of some CYP enzymes, which dramatically reduces its own metabolism and significantly increases the half-life.[16] This highlights how N-alkylation can be a powerful strategy to modulate metabolic stability.[17][18]
-
Effect of Ring Substitution (Analog B): The introduction of a fluorine atom at the C5 position (Analog B) leads to a substantial increase in metabolic stability.[19] Fluorine is a small, highly electronegative atom that can block sites of aromatic hydroxylation without significantly altering the overall shape or pharmacology of the molecule. This is a classic "metabolic blocking" strategy used in medicinal chemistry to enhance drug-like properties.[20]
Section 4: Advanced Insights & Troubleshooting
-
Microsomes vs. Hepatocytes: A compound may appear stable in microsomes but show high clearance in hepatocytes. This often suggests that Phase II metabolism (e.g., glucuronidation) or active transport into the hepatocyte are the primary clearance mechanisms, which are not captured in the HLM assay.[10]
-
Metabolite Identification (MetID): While stability assays quantify the disappearance of the parent drug, MetID studies identify the structures of the metabolites formed.[21] This is crucial for confirming the predicted metabolic pathways and for identifying potentially reactive or pharmacologically active metabolites, which is a key consideration for regulatory agencies like the FDA.[22][23]
-
Experimental Pitfalls: Inconsistent results can arise from poor compound solubility, instability of the compound in the buffer, or using a final DMSO concentration >0.5%, which can inhibit CYP enzymes.[8] Careful quality control of reagents and adherence to the protocol are essential for reproducible data.
Conclusion
The metabolic stability of indazole-based compounds is a tunable property that can be rationally optimized through targeted structural modifications. By understanding the primary metabolic pathways—N-dealkylation and aromatic hydroxylation—researchers can employ strategies like modifying the N1-substituent or introducing blocking groups like fluorine to enhance stability. The choice of in vitro assay, whether using liver microsomes for high-throughput screening or hepatocytes for a more comprehensive assessment, should be guided by the stage of the drug discovery program. A systematic approach, combining robust experimental data with an understanding of structure-metabolism relationships, is essential for designing this compound analogs with optimal pharmacokinetic profiles for clinical success.
References
- How to Conduct an In Vitro Metabolic Stability Study. (2025). Vertex AI Search.
- Factors Affecting Drug Metabolism. (n.d.). Pharmapproach.
- Metabolic stability in liver microsomes. (n.d.). Mercell.
- Metabolic Stability. (n.d.). Pharma Focus Asia.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). MDPI.
- A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Publishing.
- Factors Affecting Drug Metabolism Including Stereo Chemical Aspects. (n.d.). Pharmaguideline.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec.
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC - NIH.
- Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (n.d.). Labcorp.
- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
- Factors affecting drug metabolism. (n.d.). Slideshare.
- Metabolic Stability Assay Services. (n.d.). BioIVT.
- Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023). NIH.
- A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022).
- Drug metabolism in drug discovery and development. (2018). PMC - NIH.
- Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. (n.d.). The Scientist.
- Factors Affecting Drug Metabolism. (2025).
- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
- What In Vitro Metabolism and DDI Studies Do I Actually Need?. (2019). BioIVT.
- Biotransformation: Impact and Application of Metabolism in Drug Discovery. (n.d.). PMC - NIH.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- What is the importance of metabolic stability in drug design?. (2025).
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). NIH.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.).
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007).
- Hidden molecular switch controls taste, metabolism and gut function. (2026). Northwestern Now.
- Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA.
- How to improve metabolic stability in drug discovery. (2024). YouTube.
- Technical Support Center: Enhancing the Metabolic Stability of 1H-Indazole-3-Carboxamide Compounds. (n.d.). Benchchem.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
- Mechanism of a Highly Selective N2 Alkyl
- In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA.
- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). PMC - NIH.
- The crystal structure of CYP2E1 complexed with indazole. (n.d.).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively. (n.d.). PMC - NIH.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021).
- Metabolic Stability and Analogue-Based Drug Discovery. (n.d.).
- Metabolism. (n.d.). Cambridge MedChem Consulting.
- Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simul
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting drug metabolism | PPTX [slideshare.net]
- 5. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. mercell.com [mercell.com]
- 9. nuvisan.com [nuvisan.com]
- 10. bioivt.com [bioivt.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 14. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labcorp.com [labcorp.com]
- 16. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 18. research.ucc.ie [research.ucc.ie]
- 19. researchgate.net [researchgate.net]
- 20. pharmafocusasia.com [pharmafocusasia.com]
- 21. fda.gov [fda.gov]
- 22. bioivt.com [bioivt.com]
- 23. fda.gov [fda.gov]
A Comparative Guide to the Quantitative Analysis of Isomeric Impurities in 1-Methylindazole
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. 1-Methylindazole, a key intermediate in the synthesis of valuable therapeutic agents, presents a common yet critical analytical challenge: the effective separation and quantification of its process-related impurities, most notably its constitutional isomer, 2-methylindazole. The co-formation of these isomers during synthesis is a well-documented chemical reality, demanding robust analytical strategies to ensure the final API meets stringent regulatory standards.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques for the quantitative analysis of isomeric impurities in this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounded in the physicochemical properties of the analytes and the principles of each technique. Every protocol described is designed as a self-validating system, adhering to the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[2][3]
The Analytical Imperative: Regulatory and Scientific Context
The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[2] For an API like this compound, any impurity present above the identification threshold (typically 0.10% or lower depending on the maximum daily dose) must be structurally characterized.[3][4] Given that isomers possess the same molecular weight, their separation is a prerequisite for accurate quantification and toxicological assessment.
The primary isomeric impurity of concern is 2-methylindazole, formed alongside the desired this compound product during the methylation of indazole. Other potential impurities can include unreacted starting materials, by-products, and degradation products. A comprehensive analytical approach must not only separate the 1- and 2-isomers but also resolve them from other potential process-related impurities.
Physicochemical Properties: The Key to Separation Strategy
Understanding the subtle differences between this compound and 2-methylindazole is fundamental to developing a selective analytical method.
| Property | This compound | 2-Methylindazole | Rationale for Separation |
| CAS Number | 13436-48-1[5] | 4838-00-0[6] | Unique identifiers for tracking and reference. |
| Molecular Formula | C₈H₈N₂[5] | C₈H₈N₂[6] | Identical mass makes mass spectrometry without prior separation non-selective. |
| Molecular Weight | 132.16 g/mol [5] | 132.16 g/mol [6] | Confirms the challenge for mass-based detection alone. |
| XLogP3 (Polarity) | 2.1[5] | 1.9[6] | The slight difference in hydrophobicity is a key handle for chromatographic separation (HPLC). This compound is slightly more non-polar. |
| Topological Polar Surface Area (TPSA) | 17.8 Ų[5] | 17.8 Ų[6] | Identical TPSA suggests similar polar interactions, making separation challenging. |
| pKa | Imidazole pKa is ~7[4] | Imidazole pKa is ~7[4] | As basic compounds, their ionization state can be manipulated by pH in HPLC and CE to achieve separation. |
| Boiling Point | Not readily available | Not readily available | Volatility is a key parameter for GC analysis. While not explicitly found, similar structures suggest they are amenable to GC. |
The most significant exploitable difference is the subtle variation in polarity (XLogP3), which forms the primary basis for separation in High-Performance Liquid Chromatography (HPLC).
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical impurity profiling due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] For separating positional isomers like the methylindazoles, reversed-phase HPLC is the technique of choice.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature will interact differently with the slightly different hydrophobicities of the 1- and 2-isomers. The longer alkyl chain provides greater surface area for these subtle interactions, enhancing the potential for resolution.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is used. The organic modifier is the "strong" solvent that elutes the compounds.
-
pH Control: Since the methylindazoles are basic, controlling the pH of the aqueous phase is critical. At a pH well below their pKa (e.g., pH 3-4), both isomers will be fully protonated. This can lead to better peak shape and potentially alter selectivity compared to analysis at neutral pH. An acidic modifier like formic acid or phosphoric acid is commonly used.[9]
-
Organic Modifier: Acetonitrile often provides sharper peaks and different selectivity compared to methanol for aromatic compounds and is a good first choice.
-
-
Detection: UV detection is ideal, as the indazole ring system is a strong chromophore. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, a critical component of a self-validating method to ensure no impurities are co-eluting with the main peak.
Experimental Workflow: HPLC
Caption: HPLC workflow for isomeric impurity analysis.
Proposed HPLC Method Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 220 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL
Trustworthiness: This method must be validated according to ICH Q2(R2) guidelines. Key validation parameters include specificity (demonstrated through forced degradation studies and peak purity analysis), limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[10]
Method 2: Gas Chromatography (GC)
GC is an excellent orthogonal technique to HPLC, as its separation mechanism is based on volatility and interaction with a stationary phase in the gas phase. It is ideal for volatile and thermally stable compounds. While solid, the methylindazoles have molecular weights that make them amenable to GC analysis.
Causality Behind Experimental Choices
-
Stationary Phase: A mid-polarity column, such as one containing a (35%-65%)-diphenyl-(65%-35%)-dimethylpolysiloxane phase (e.g., DB-35ms or equivalent), is a good starting point. This phase provides selectivity based on both dispersion forces and dipole-dipole interactions, which can help differentiate the isomers. A more polar wax-type column (e.g., DB-WAX) could also be effective due to its potential for hydrogen bonding interactions.
-
Inlet: A split/splitless inlet is standard. A split injection is used to avoid overloading the column with the main this compound peak, ensuring good peak shape and allowing for the detection of trace impurities.
-
Temperature Program: A temperature gradient is essential to elute the analytes in a reasonable time with good peak shape. The program starts at a lower temperature to trap the compounds at the head of the column and then ramps to a higher temperature to facilitate elution.
-
Detector: A Flame Ionization Detector (FID) is a robust, sensitive, and universally responsive detector for organic compounds, making it ideal for quantitative analysis by area percent. For identification of unknown peaks, a Mass Spectrometer (MS) detector is invaluable.
Experimental Workflow: GC
Caption: GC workflow for isomeric impurity analysis.
Proposed GC Method Protocol
-
Column: DB-WAXetr, 30 m x 0.32 mm, 1.0 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Detector: FID at 260 °C
-
Injection Volume: 1 µL
-
Sample Concentration: 5 mg/mL in Methanol
Trustworthiness: The validation of a GC method follows similar principles to HPLC, focusing on demonstrating its suitability for its intended purpose. Specificity is key, ensuring that no degradation products or other impurities co-elute with the 2-methylindazole peak.
Method 3: Capillary Electrophoresis (CE)
CE offers a fundamentally different separation mechanism based on the differential migration of ions in an electric field. This makes it a powerful orthogonal and complementary technique to both HPLC and GC.[11] For isomers with identical charge-to-mass ratios in their neutral state, strategies must be employed to induce differential mobility.
Causality Behind Experimental Choices
-
Separation Mode: Micellar Electrokinetic Chromatography (MEKC) is the most promising CE mode for this application. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the background electrolyte (BGE) above its critical micelle concentration. This forms micelles, creating a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles. The slight difference in hydrophobicity (XLogP3) between 1- and 2-methylindazole can lead to differential partitioning and, therefore, separation.
-
Background Electrolyte (BGE): A standard phosphate or borate buffer is used to maintain a stable pH and current. The pH can be adjusted to suppress or induce charge on the analytes, but for MEKC of these isomers, separation will primarily rely on partitioning.
-
Organic Modifier: Adding an organic solvent like methanol or acetonitrile to the BGE can modify the partitioning behavior and the electroosmotic flow (EOF), providing another tool to optimize resolution.
Experimental Workflow: CE
Caption: CE workflow for isomeric impurity analysis.
Proposed CE (MEKC) Method Protocol
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective)
-
Background Electrolyte (BGE): 25 mM Sodium tetraborate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS)
-
Voltage: 25 kV (positive polarity)
-
Temperature: 25 °C
-
Injection: Hydrodynamic (pressure) injection at 50 mbar for 5 seconds
-
Detection: UV at 220 nm
-
Sample Concentration: 0.5 mg/mL in water
Trustworthiness: CE methods require rigorous validation. Due to the small injection volumes, precision can be a challenge and must be carefully evaluated. System suitability tests, including migration time repeatability and efficiency (plate count), are critical for ensuring reliable data.
Comparative Performance Analysis
| Feature | HPLC | GC | Capillary Electrophoresis (CE) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. | Differential migration in an electric field; partitioning into micelles (MEKC). |
| Selectivity Basis | Polarity, hydrophobicity.[2] | Volatility, boiling point, polarity. | Charge-to-size ratio, hydrophobicity (MEKC).[11] |
| Pros for this compound | - Robust and widely available. - Excellent for separating positional isomers based on polarity differences.[2] - Non-destructive. | - High separation efficiency (high plate counts). - Orthogonal to HPLC. - FID provides uniform response factor for quantification. | - Extremely high efficiency. - Very low sample and reagent consumption. - Truly orthogonal separation mechanism.[12] |
| Cons for this compound | - Can use significant amounts of solvent. - Analysis times can be longer. | - Requires analyte to be volatile and thermally stable. - Potential for on-column degradation at high temperatures. - Inlet discrimination can affect quantitation. | - Lower concentration sensitivity than HPLC/GC. - Migration time precision can be lower. - Method development can be more complex. |
| Best Suited For | Routine QC, stability testing, primary purity method. | Orthogonal confirmation, identification of volatile impurities (GC-MS). | Orthogonal method development, confirmation of peak purity, analysis of very small sample amounts. |
Orthogonal Verification with Quantitative NMR (qNMR)
While chromatographic and electrophoretic methods are essential, they are relative techniques that rely on response factors. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the purity of a sample or the ratio of isomers without the need for a reference standard of the impurity.[13][]
Principle: In qNMR, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a unique signal from this compound to a unique signal from 2-methylindazole, their molar ratio can be determined directly. Alternatively, by adding a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined.[]
Advantages:
-
Primary Method: Does not require an isolated standard of 2-methylindazole for quantification.
-
Structural Information: Provides structural confirmation of the impurities being quantified.
-
Orthogonality: Completely independent of the principles of chromatography and electrophoresis.[13]
This makes qNMR an invaluable tool for validating the accuracy of the primary chromatographic method and for certifying reference materials.
Conclusion
The quantitative analysis of isomeric impurities in this compound requires a thoughtful, multi-faceted approach.
-
Primary Method: Reversed-phase HPLC stands out as the most robust and suitable primary method for routine quality control and stability testing. Its ability to exploit the subtle polarity differences between the 1- and 2-methylindazole isomers makes it the workhorse for this analysis.
-
Orthogonal Methods: To ensure the specificity and completeness of the impurity profile, at least one orthogonal method is essential.
-
Gas Chromatography (GC) offers a powerful alternative, with a separation based on volatility, providing a high degree of confidence that no impurities are co-eluting with the API peak in the HPLC method.
-
Capillary Electrophoresis (CE) , particularly in the MEKC mode, provides a third, truly distinct separation mechanism and is an excellent problem-solving tool.
-
-
Absolute Quantification: Quantitative NMR (qNMR) should be employed as a primary method to independently verify the results of the relative chromatographic techniques and to provide an absolute measure of purity.
By strategically combining these techniques, researchers and drug developers can build a comprehensive and self-validating analytical package that ensures the purity, safety, and quality of this compound, satisfying both scientific rigor and global regulatory expectations.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- ICH. (2006). Q3A(R2) Impurities in New Drug Substances.
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-methyl-1-(phenylmethyl)- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 1-Methyl-1H-indazole.
- Google Patents. (n.d.). EP1484321A1 - Process for preparing this compound-3-carboxylic acid.
- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- PubChem. (n.d.). 2-Methyl-2H-indazole.
- PubChem. (n.d.). 2-Methylimidazole.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Agilent. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
- PharmaTutor. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY.
- LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
- 11. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. agilent.com [agilent.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylindazole
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 1-Methylindazole, are powerful tools in discovery, but they demand a commensurate level of diligence in their management from acquisition to disposal. This guide moves beyond mere compliance, offering a framework for the safe, efficient, and environmentally responsible disposal of this compound and associated waste. Our goal is to empower laboratory professionals with the knowledge to implement self-validating protocols that ensure safety and align with the highest standards of scientific integrity.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the subject chemical's hazard profile is essential. This foundational knowledge informs every subsequent step of the handling and disposal process. This compound and its derivatives are classified as hazardous, and their properties dictate the necessary precautions.
Key Hazards Associated with Indazole Derivatives:
-
Acute Oral Toxicity: Certain derivatives are classified as "Toxic if swallowed" or "Harmful if swallowed".[1][2][3]
-
Irritation: It is known to cause serious eye irritation, skin irritation, and potential respiratory irritation.[3][4][5]
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, strong bases, and amines.[4] Accidental mixing with these substances in a waste container can lead to uncontrolled reactions.
-
Environmental Hazard: Improper disposal can lead to environmental contamination. As a laboratory chemical, it must not be allowed to enter the environment.[4][6]
This risk profile is the causal basis for the stringent disposal protocols that follow. Because the compound is an irritant and potentially toxic, all procedures are designed to prevent personnel exposure through contact or inhalation and to eliminate the possibility of environmental release.
| Hazard Statement | GHS Classification | Source(s) |
| H301 / H302 | Toxic if swallowed / Harmful if swallowed | [3][4] |
| H315 | Causes skin irritation | [3][5] |
| H319 | Causes serious eye irritation | [3][5] |
| H335 | May cause respiratory irritation | [3][5] |
The Core Principle: Cradle-to-Grave Responsibility
The foundation of modern chemical waste management is the principle of "cradle-to-grave" responsibility, a concept central to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] This means that the generator of the hazardous waste—your laboratory—is responsible for its safe management from the moment it is created until its final, safe disposal.
Therefore, the cardinal rule for the disposal of this compound is:
All forms of this compound waste are considered hazardous waste. This includes the pure chemical, solutions containing it, and any materials contaminated by it. This waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor. Under no circumstances should it be disposed of in standard trash or poured down the drain. [9][10][11]
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to managing different streams of this compound waste within the laboratory.
Protocol 1: Disposal of Unused or Expired this compound
This workflow applies to the pure, solid chemical in its original container.
-
Do Not Alter: Keep the chemical in its original, clearly labeled container. Do not obscure the manufacturer's label.
-
Inspect Container: Ensure the container is in good condition, with a securely fitting cap.
-
Complete Waste Tag: Fill out a hazardous waste tag as required by your institutional EHS. This tag must clearly identify the contents ("this compound") and any associated hazards.
-
Segregate and Store: Place the container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be under the control of the generator and away from incompatible materials.[11]
-
Schedule Pickup: Arrange for waste pickup with your EHS office.
Protocol 2: Disposal of Contaminated Laboratory Materials
This is the most common waste stream, encompassing items that have come into contact with this compound. According to the EPA's "contained-in" policy, any material that is contaminated with a hazardous waste must be managed as if it were a hazardous waste itself.[12]
-
Establish a Dedicated Waste Container:
-
Select a robust, leak-proof container with a secure lid. A plastic bucket or a cardboard box lined with a heavy-duty polymer bag is often suitable for solid waste.
-
Clearly label this container with the words "HAZARDOUS WASTE " and list the contents: "Solid Debris Contaminated with this compound ".[10][11]
-
-
Segregate Contaminated Items:
-
Personal Protective Equipment (PPE): Place all used gloves, disposable lab coats, and other contaminated PPE directly into the designated hazardous waste container.
-
Weigh Boats, Wipes, and Bench Paper: All disposable items used during handling must be collected as hazardous waste.
-
Contaminated Glassware/Plasticware: If disposable, place directly into the solid waste container. If reusable, glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as liquid hazardous waste (see Protocol 3).
-
-
Manage the Waste Container:
Protocol 3: Disposal of Liquid Waste Containing this compound
This applies to experimental solutions, solvent rinses from glassware decontamination, and any other liquid containing the compound.
-
Select a Compatible Container: Use a designated liquid hazardous waste container, typically a high-density polyethylene (HDPE) carboy. Never use food-grade containers like milk jugs.[13]
-
Label Correctly: Affix a hazardous waste label. List all chemical constituents with their approximate percentages (e.g., "Methanol: 99%, this compound: 1%"). Accuracy is critical for the final disposal facility.
-
Avoid Mixing: Do not mix this waste stream with other incompatible liquid wastes (e.g., strong acids, bases, or oxidizers).
-
Store Safely: Keep the container tightly capped and stored in secondary containment within your SAA to prevent spills.
-
Schedule Pickup: When the container is full, arrange for pickup with your EHS office.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for correctly segregating and containerizing this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
Conclusion
The responsible disposal of this compound is not an administrative afterthought but an integral part of the research process. By understanding the chemical's hazards, adhering to the principle of generator responsibility, and implementing systematic, segregated waste streams, we can ensure the safety of our personnel and protect the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility. This proactive and informed approach to chemical handling builds a culture of safety and reinforces the trust placed in us as scientific professionals.
References
- SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. (2023). Fisher Scientific. [Link]
- 1-Methyl-1H-indazole. (2025).
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) and Federal Facilities. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) Laws and Regulations. U.S. Environmental Protection Agency. [Link]
- Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. epa.gov [epa.gov]
- 13. pfw.edu [pfw.edu]
Personal protective equipment for handling 1-Methylindazole
Essential Safety and Handling Guide for 1-Methylindazole
Disclaimer: This guide provides essential safety and logistical information for handling this compound. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following recommendations are synthesized from the hazard profiles of structurally similar compounds, including 1-Methyl-1H-indazole and this compound-3-carboxylic acid.[1][2][3] It is imperative to conduct a thorough risk assessment before beginning any work with this compound and to handle it with the assumption that it presents similar hazards to its close analogues.
Immediate Hazard Assessment
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
Due to these hazards, the implementation of stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the experimental procedure. The following table provides a baseline for PPE requirements when handling this compound.
| Task | Required PPE | Specifications and Rationale |
| Handling Solid Compound (e.g., weighing, aliquoting) | • Chemical-resistant gloves• Safety goggles• Laboratory coat• NIOSH-approved respirator | Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[1]Goggles: Provide essential protection against airborne particles entering the eyes.[1][4]Lab Coat: Protects skin and personal clothing from contamination.Respirator: A particulate filter respirator (e.g., N95) is crucial when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation from dust.[1] |
| Preparing Solutions | • Chemical-resistant gloves• Safety goggles or face shield• Laboratory coat | Gloves & Goggles: Standard for any wet chemistry work to protect against splashes.[1][4]Face Shield: Recommended in addition to goggles when handling larger volumes (>100 mL) or when there is an increased risk of splashing. |
| Small-Scale Reactions (<5g) | • Chemical-resistant gloves• Safety goggles• Laboratory coat | Standard laboratory PPE provides adequate protection for small-scale, well-contained reactions. |
| Large-Scale Operations & Transfers (>5g) | • Chemical-resistant gloves (consider double-gloving)• Safety goggles and face shield• Chemical-resistant apron over a laboratory coat | Enhanced PPE is necessary to mitigate the increased risk of significant exposure from splashes or spills during large-scale work. |
Operational and Disposal Plan
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Fume Hood: All manipulations of solid this compound and its volatile solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and waste containers, inside the fume hood before handling the compound to minimize movement in and out of the controlled workspace.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as determined by your risk assessment and the table above.
-
Weighing: If weighing the solid, do so within the fume hood. Use smooth, deliberate motions to avoid generating dust.
-
Transfer: When transferring the solid, use a spatula. If transferring a solution, use a pipette or a funnel for larger volumes.
-
Housekeeping: Clean any minor dust or drips on the work surface immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Post-Handling: After completing the work, wipe down the work area. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[4][5]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain (if trained): If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent further spread.[5]
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
-
Seek Assistance: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this compound waste down the drain.[5]
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[4][5]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
